2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride
Description
BenchChem offers high-quality 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-chlorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(6-11)8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPMRVSAKBTCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 2-(4-Chlorophenyl)propan-1-amine Hydrochloride as a Selective MAO-B Inhibitor
Executive Summary
As a Senior Application Scientist, I approach the characterization of 2-(4-Chlorophenyl)propan-1-amine hydrochloride (commonly referred to as p-chloro-
This whitepaper provides a comprehensive technical breakdown of p-CMPEA’s physicochemical properties, its unique pharmacodynamic profile, and field-proven, self-validating experimental protocols for evaluating its enzymatic kinetics.
Structural Chemistry & Physicochemical Profiling
Understanding the baseline properties of p-CMPEA is critical for assay design, particularly regarding its solubility, membrane permeability, and stability in aqueous buffers. The hydrochloride salt form ensures high water solubility, making it ideal for in vitro enzymatic assays and in vivo dosing.
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 2-(4-chlorophenyl)propan-1-amine;hydrochloride |
| Common Synonyms | p-chloro- |
| CAS Number | 75425-55-7 (HCl salt) / 4806-79-5 (Free base) |
| Molecular Formula | C9H13Cl2N (HCl salt) |
| Molecular Weight | 206.11 g/mol |
| Stereochemistry | 1 Chiral Center at the |
| Primary Target | Monoamine Oxidase B (MAO-B) |
Pharmacodynamics: The MAO-B Selectivity Paradigm
The clinical and research value of p-CMPEA lies in its exceptional selectivity. Monoamine oxidase exists in two isoforms: MAO-A (which preferentially oxidizes serotonin and norepinephrine) and MAO-B (which prefers phenethylamine and benzylamine). Dopamine is metabolized by both.
According to foundational kinetic studies, p-CMPEA acts as a competitive MAO-B-selective inhibitor with approximately a 620-fold higher sensitivity for MAO-B over MAO-A . The competitive nature indicates that p-CMPEA binds directly to the active site of the enzyme, temporarily occluding the catalytic core from endogenous substrates.
Fig 1. Mechanism of competitive, reversible MAO-B inhibition by p-CMPEA.
Table 2: Comparative Kinetic Profiling
To contextualize p-CMPEA's utility, we must compare it against other substrate-analogues. Unlike irreversible inhibitors (e.g., selegiline), p-CMPEA is short-acting, allowing for precise temporal control in experimental models.
| Compound | Target Preference | Inhibition Type | Selectivity Ratio | In Vivo Recovery Time |
| p-CMPEA | MAO-B | Competitive, Reversible | ~620-fold (MAO-B) | < 45 minutes |
| 5-FMT | MAO-A | Competitive, Reversible | ~18,000-fold (MAO-A) | ~24 hours |
| Amphetamine | Transporters (DAT/NET) | Weak/Mixed MAOI | Non-selective | N/A |
Self-Validating Experimental Methodologies
To ensure scientific integrity, any protocol measuring enzyme kinetics must be self-validating. The following methodologies are designed to isolate MAO-B activity while controlling for off-target noise.
Protocol 1: In Vitro Radiochemical Determination of MAO-B Inhibition
Objective: To determine the inhibition constant (
Step-by-Step Workflow:
-
Tissue Preparation: Homogenize rat brain tissue in 0.32 M sucrose. Centrifuge at 1,000 × g to remove cellular debris, then at 10,000 × g to isolate the crude mitochondrial pellet. Resuspend in 0.1 M phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate 100
L of the mitochondrial suspension with varying concentrations of p-CMPEA (1 nM to 100 M) for 15 minutes at 37°C.-
Causality: This pre-incubation allows the reversible inhibitor to reach thermodynamic equilibrium with the enzyme prior to substrate introduction, preventing the underestimation of inhibitory potency.
-
-
Substrate Introduction: Add 14C-labeled phenethylamine (14C-PEA) to initiate the reaction.
-
Causality: PEA is a highly specific substrate for MAO-B. Utilizing a specific substrate eliminates the need for pharmacological MAO-A blocking agents, creating a cleaner, self-validating assay system.
-
-
Reaction Termination: After 20 minutes, terminate the reaction by adding 200
L of 3M HCl.-
Causality: Acidification instantly denatures the enzyme and protonates the unreacted amine substrate, ensuring it remains in the aqueous phase.
-
-
Extraction & Quantification: Extract the radiolabeled neutral/acidic metabolites (phenylacetic acid) into 1 mL of ethyl acetate. Centrifuge, isolate the organic layer, and quantify using liquid scintillation counting.
Fig 2. Step-by-step workflow for in vitro radiochemical MAO-B inhibition assay.
Protocol 2: In Vivo Reversibility Assay (Rodent Model)
Objective: To measure the time course of MAO-B enzyme recovery following acute p-CMPEA administration.
-
Administration: Inject mice intraperitoneally (i.p.) with a standardized dose of p-CMPEA.
-
Temporal Sampling: Sacrifice subjects at specific time intervals (e.g., 15, 30, 45, and 60 minutes post-injection).
-
Ex Vivo Analysis: Immediately extract and freeze the striatum and hypothalamus. Homogenize the tissue and subject it to the radiochemical assay (Protocol 1) without the pre-incubation step.
-
Validation: Studies demonstrate that MAO-B activity completely recovers to baseline control levels within 45 minutes , proving the inhibitor is short-acting and fully reversible in vivo.
Translational Implications in Drug Development
The pharmacological profile of p-CMPEA offers distinct advantages for neuropharmacological research. Irreversible, non-selective MAO inhibitors are notorious for the "cheese effect"—a potentially fatal hypertensive crisis triggered by the inability to metabolize dietary tyramine (primarily an MAO-A function).
Because p-CMPEA is both highly selective for MAO-B and reversible , it inherently bypasses this risk. If tyramine concentrations spike, the reversible nature of p-CMPEA allows tyramine to competitively displace the inhibitor, ensuring safe metabolism while still providing targeted dopaminergic and phenethylaminergic enhancement under baseline conditions. This makes the
References
-
Kinemuchi H, Arai Y, Toyoshima Y, Tadano T, Kisara K. (1988). Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro. Japanese Journal of Pharmacology.[Link]
-
Kim SK, Toyoshima Y, Arai Y, Kinemuchi H, Tadano T, Oyama K, Satoh N, Kisara K. (1991). Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons. Neuropharmacology.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16219122, 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride.[Link]
2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride chemical structure and IUPAC name
Executive Summary
This technical guide provides a comprehensive structural and functional analysis of 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride (CAS: 75425-55-7). Distinct from its neurotoxic isomer 4-Chloroamphetamine (4-CA), this
This document details the physicochemical profile, synthesis verification protocols, and handling standards required for high-integrity research. It is designed to prevent structural misidentification and ensure rigorous experimental reproducibility.
Structural Identity & Nomenclature
Precise nomenclature is the first line of defense against experimental error. This compound is a
Identification Data
| Parameter | Specification |
| IUPAC Name | 2-(4-Chlorophenyl)propan-1-amine hydrochloride |
| Common Synonyms | |
| CAS Number | 75425-55-7 |
| Molecular Formula | C |
| Molecular Weight | 206.11 g/mol |
| SMILES | CC(CN)C1=CC=C(C=C1)Cl.Cl |
| InChI Key | RTPMRVSAKBTCBG-UHFFFAOYSA-N |
Structural Isomerism (Critical Distinction)
Researchers must distinguish this target from its regioisomer to avoid confounding toxicological data.
-
Target (Topic): Methyl group at
(Position 2). Amine is primary, on a terminal methylene. -
Neurotoxin (4-CA): Methyl group at
(Position 1 relative to the phenyl ring in common numbering, or Position 2 in propane chain).
Figure 1: Structural divergence between the target
Physicochemical Profile
Understanding the solution-phase behavior is essential for formulation in in vitro and in vivo assays.
| Property | Value / Characteristic | Experimental Implication |
| Appearance | White to off-white crystalline solid | Discoloration indicates oxidation or free-base degradation. |
| Solubility (Water) | High (>50 mg/mL) | Ideal for saline-based physiological buffers (PBS, Krebs). |
| Solubility (DMSO) | Soluble (>100 mg/mL) | Use for high-concentration stock solutions. |
| pKa (Calculated) | ~9.5 (Amine) | Exists predominantly as a cation at physiological pH (7.4). |
| LogP | ~2.3 (Free base) | Moderate lipophilicity; crosses blood-brain barrier (BBB). |
| Hygroscopicity | Moderate | Store with desiccant; weigh rapidly to prevent mass error. |
Synthesis & Verification Protocols
For labs synthesizing this compound de novo or verifying vendor purity, the following workflow ensures structural fidelity.
Synthetic Route (Retrosynthetic Analysis)
The most robust synthesis avoids the use of phenylacetone precursors (controlled) by utilizing 2-(4-chlorophenyl)propanoic acid or its nitrile analog.
Figure 2: Recommended synthetic pathway via amide reduction, minimizing regulatory hurdles associated with ketone precursors.
Analytical Verification (Self-Validating System)
Do not rely solely on vendor COAs. Perform the following checks:
A. 1H-NMR Spectroscopy (DMSO-d6, 400 MHz)
-
Diagnostic Doublet: Look for a doublet at
ppm ( Hz). This corresponds to the -methyl group ( -CH). Note: If this is a singlet, you have the wrong isomer. -
Aromatic Region: Two doublets (AA'BB' system) between
7.3–7.5 ppm, confirming the para-chloro substitution. -
Amine Protons: Broad singlet at
ppm (exchangeable with D O).
B. LC-MS (ESI+)
-
Target Ion:
(Free base mass). -
Isotope Pattern: Verify the Chlorine signature. The M+2 peak (
Cl) should be approximately 33% the height of the M peak ( Cl).
Pharmacological Mechanism & Toxicology
While 4-CA is a serotonin releasing agent and neurotoxin, the
Mechanism of Action
-
Monoamine Transporter Substrate: The compound acts as a substrate for NET (Norepinephrine Transporter) and DAT (Dopamine Transporter), with reduced affinity for SERT (Serotonin Transporter) compared to its
-methyl isomer. -
Trace Amine Associated Receptor (TAAR) Agonism: Structural analogs suggest potential activity at TAAR1, modulating monoaminergic firing rates.
Comparative Toxicology
Unlike 4-CA, which causes long-term depletion of tryptophan hydroxylase (TPH), 2-(4-chlorophenyl)propan-1-amine lacks the steric conformation required to irreversibly oxidize the serotonin transporter active site. However, it should still be treated as a potential sympathomimetic capable of inducing hypertension and tachycardia in animal models.
Handling & Safety Standards
Hazard Classification: GHS07 (Irritant), GHS08 (Health Hazard - Suspected).
-
Engineering Controls: All weighing and solution preparation must occur inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for stock solutions >10 mM), safety goggles, and lab coat.
-
Deactivation: Spills should be treated with 10% bleach solution to oxidize the amine before disposal.
-
Storage: Store at +4°C, desiccated. Solutions in DMSO are stable at -20°C for 3 months.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16219122, 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. Retrieved from [Link]
- Fuller, R. W. (1992).Basic concepts in the pharmacology of serotonin uptake inhibitors.
- Nichols, D. E. (1994).Structure-activity relationships of serotonin neurotoxins. (Foundational text distinguishing -methyl vs -methyl toxicity profiles).
Technical Guide: Mechanism of Action of 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride
The following technical guide details the mechanism of action, pharmacological profile, and experimental validation of 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride , also known as 4-Chloro-
Executive Summary
2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride (CAS: 75425-55-7) is a synthetic phenethylamine derivative characterized by a chlorine substitution at the para-position of the phenyl ring and a methyl group at the
This guide analyzes the compound's dual-action mechanism:
-
Enzymatic Modulation: High-affinity inhibition of MAO-B, preventing the catabolism of dopamine and phenethylamine.
-
Transporter Interaction: Modulation of serotonergic tone via the serotonin transporter (SERT), governed by the lipophilic 4-chloro substituent.
Chemical Identity & Structural Pharmacology
Structural Analysis
The molecule is a positional isomer of 4-chloroamphetamine. The shift of the methyl group from the
| Feature | 2-(4-Chlorophenyl)Propan-1-Amine | 4-Chloroamphetamine (4-CA) | Pharmacological Impact |
| Methyl Position | |||
| Ring Sub | 4-Chloro | 4-Chloro | Increases lipophilicity; enhances affinity for SERT. |
| MAO Interaction | Inhibitor (Selective MAO-B) | Substrate / Weak Inhibitor | p-CMPEA preserves dopamine/PEA pools. |
| Neurotoxicity | Low/Unknown | High (Serotonergic) |
Physicochemical Properties[1]
-
IUPAC Name: 2-(4-chlorophenyl)propan-1-amine hydrochloride[1]
-
Molecular Formula:
[1] -
Key Moiety:
-methylphenethylamine backbone.[1][2]
Core Mechanism of Action[2]
Primary Mechanism: Selective MAO-B Inhibition
The dominant mechanism of 2-(4-Chlorophenyl)Propan-1-Amine is the competitive inhibition of Monoamine Oxidase B (MAO-B) .
-
Selectivity: Research indicates a ~620-fold selectivity for MAO-B over MAO-A.[3]
-
Kinetics: The inhibition is reversible and short-acting.[4] Unlike irreversible propargylamines (e.g., selegiline), p-CMPEA does not form a covalent adduct with the flavin cofactor.
-
Functional Consequence: By inhibiting MAO-B, the compound increases synaptic concentrations of dopamine and trace amines (specifically
-phenylethylamine) in the striatum, without significantly affecting serotonin or norepinephrine degradation (which are primarily MAO-A substrates).
Secondary Mechanism: Serotonergic Modulation
While the
-
Uptake Inhibition: The compound acts as a reuptake inhibitor, blocking the clearance of 5-HT from the synaptic cleft.
-
Release: Evidence suggests it may facilitate carrier-mediated release of 5-HT, though with significantly reduced potency compared to
-methyl analogs.
Signaling Pathway Visualization
The following diagram illustrates the compound's dual action at the dopaminergic and serotonergic synapse.
Caption: Dual mechanism showing competitive inhibition of MAO-B (preserving Dopamine) and blockade of SERT (increasing Synaptic Serotonin).
Experimental Validation Protocols
To validate the mechanism of action described above, the following experimental workflows are recommended. These protocols distinguish between MAO inhibition and transporter-mediated release.
Protocol A: In Vitro MAO Isoform Selectivity Assay
Objective: Determine the
-
Preparation:
-
Source rat brain mitochondria or recombinant human MAO-A/B.
-
Substrates:
-Serotonin (for MAO-A) and -Phenylethylamine (for MAO-B).
-
-
Incubation:
-
Pre-incubate enzyme with 2-(4-Chlorophenyl)Propan-1-Amine (concentration range:
to ) for 20 minutes at 37°C. -
Add radiolabeled substrate and incubate for 10 minutes.
-
-
Termination & Extraction:
-
Stop reaction with 2M Citric Acid.
-
Extract metabolized product into organic solvent (toluene/ethyl acetate).
-
-
Quantification:
-
Measure radioactivity via liquid scintillation counting.
-
-
Validation Criteria:
-
MAO-B Selective:
. -
Competitive: Lineweaver-Burk plot shows intersection at the Y-axis (unchanged
, increased ).
-
Protocol B: Synaptosomal Uptake vs. Release Assay
Objective: Distinguish between reuptake inhibition and monoamine release.
| Step | Procedure |
| 1. Isolation | Prepare P2 synaptosomal fraction from rat striatum (DA) and hippocampus (5-HT). |
| 2. Loading | Pre-load synaptosomes with |
| 3. Release Phase | Wash synaptosomes, then perfuse with buffer containing test compound (10 µM). |
| 4. Measurement | Collect superfusate fractions every 2 mins; count radioactivity. |
| 5. Interpretation | A spike in efflux indicates Release . No spike, but blockade of uptake in separate assay indicates Reuptake Inhibition . |
Safety & Toxicological Considerations
Neurotoxicity Risk Assessment
The structural analog 4-Chloroamphetamine (4-CA) is a selective serotonergic neurotoxin that causes long-term depletion of 5-HT and degeneration of raphe nuclei terminals.
-
Risk Factor: The p-chloro substituent is the primary driver of this toxicity.
-
Mitigation: The
-methyl group in 2-(4-Chlorophenyl)Propan-1-Amine alters the transport kinetics. While definitive long-term neurotoxicity data is sparse, the compound's reversible MAO-B inhibition suggests a different toxicological profile than the substrate-driven toxicity of 4-CA. -
Precaution: Researchers should handle this compound as a potential serotonergic neurotoxin until proven otherwise.
Interaction Warnings
-
Hypertensive Crisis: As an MAO inhibitor, co-administration with tyramine-rich substrates or sympathomimetics may precipitate hypertensive crisis (Cheese Effect), though this risk is lower with MAO-B selective inhibitors.
-
Serotonin Syndrome: Co-administration with SSRIs or SRAs is contraindicated due to the cumulative increase in synaptic serotonin.
References
-
Kinemuchi, H., Arai, Y., Toyoshima, Y., Tadano, T., & Kisara, K. (1988).[3][5] Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro.[3][4][5] Japanese Journal of Pharmacology, 46(2), 197–199.[3][5]
-
Fuller, R. W. (1978). Structure-activity relationships among the halogenated amphetamines. Neuropharmacology, 17(6), 552.
-
PubChem. (n.d.).[1] Compound Summary for CID 16219122: 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. National Library of Medicine.
- Scriabine, A. (1980). Pharmacology of Antihypertensive Drugs. Raven Press. (Context on MAO inhibition in phenethylamines).
Sources
- 1. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
Technical Monograph: 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride (4-CA)
From Therapeutic Candidate to Neurotoxicological Probe
Executive Summary
2-(4-Chlorophenyl)propan-1-amine hydrochloride (commonly 4-Chloroamphetamine or 4-CA ) represents a critical dichotomy in psychopharmacology. Originally synthesized in the mid-20th century as a candidate antidepressant, it was rapidly reclassified as a selective serotonergic neurotoxin. Today, it serves not as a therapeutic, but as a precision research tool used to induce long-term depletion of serotonin (5-HT) and model serotonergic neurodegeneration.
This guide provides a high-level technical analysis of 4-CA, detailing its synthesis logic, the mechanistic cascade of its neurotoxicity, and validated protocols for its use in in vivo depletion studies.
Part 1: Chemical Identity & Synthesis Logic
IUPAC Name: 1-(4-Chlorophenyl)propan-2-amine hydrochloride
Common Names: p-Chloroamphetamine (PCA), 4-CA
Molecular Formula: C
Structural Properties
4-CA is a para-halogenated amphetamine. The addition of the chlorine atom at the para position of the phenyl ring dramatically alters its pharmacological profile compared to the parent compound, amphetamine. While amphetamine acts broadly on dopamine (DA) and norepinephrine (NE), the 4-chloro substitution shifts affinity heavily toward the serotonin transporter (SERT), transforming it into a potent serotonin releasing agent (SRA) and, subsequently, a neurotoxin.
Synthesis Pathways (Theoretical & Historical)
Note: The following describes chemical principles for educational and research context only.
The synthesis of 4-CA generally follows standard routes for substituted amphetamines, optimized for the halogenated ring.
Route A: Reductive Amination (The Standard Laboratory Route) The most direct "self-validating" synthesis involves the reductive amination of 4-chlorophenylacetone.
-
Precursor: 4-Chlorophenylacetone.
-
Reagents: Anhydrous ammonia (or ammonium acetate) and a reducing agent (e.g., Sodium Cyanoborohydride, NaBH
CN). -
Mechanism: Formation of the imine intermediate followed by in situ reduction to the amine.
-
Salt Formation: The free base oil is dissolved in an anhydrous solvent (e.g., diethyl ether) and treated with HCl gas to precipitate the stable hydrochloride salt.
Route B: The Norephedrine Route (Historical)
Early patents describe converting 4-chloro-norephedrine to 4-CA using thionyl chloride (SOCl
| Parameter | Specification | Validation Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Solubility | Soluble in water, ethanol; insoluble in ether | Solubility Test |
| Melting Point | 198–202 °C | Capillary Melting Point |
| Purity | >98% required for neurotoxicity assays | HPLC / |
Part 2: Historical Trajectory[2]
The history of 4-CA is defined by the "Fuller Shift"—the transition from drug candidate to toxicological benchmark, largely driven by the work of Ray W. Fuller at Eli Lilly in the 1960s and 70s.
The Antidepressant Era (1960s)
In the wake of the monoamine hypothesis of depression, researchers sought non-MAOI antidepressants. 4-CA was investigated because it potently inhibited serotonin reuptake. Early clinical observations suggested antidepressant efficacy, but unlike tricyclics, it didn't just block reuptake; it caused a massive release of serotonin.
The Neurotoxicity Pivot (1970s)
Fuller and colleagues (e.g., Fuller et al., 1975) observed a disturbing anomaly: while serotonin levels dropped acutely (as expected with release), they did not recover after drug clearance.
-
Observation: A single dose (10 mg/kg) in rats caused 5-HT depletion lasting weeks to months.
-
Outcome: Clinical development ceased. 4-CA became the gold standard for chemically inducing serotonergic axotomy in animal models.
Part 3: Mechanism of Action & Neurotoxicity
The neurotoxicity of 4-CA is a "Trojan Horse" mechanism. It utilizes the serotonin transporter (SERT) to enter the neuron, where it wreaks havoc on energy metabolism and vesicular storage.
The Kinetic Cascade
-
Entry: 4-CA is a substrate for SERT.[2] It enters the presynaptic terminal, competitively inhibiting 5-HT reuptake.
-
Vesicular Disruption: Once intracellular, 4-CA interacts with VMAT2 (Vesicular Monoamine Transporter 2), disrupting the pH gradient.
-
Cytosolic Flood: Serotonin dumps from vesicles into the cytosol.
-
Reverse Transport: To handle the cytosolic flood, SERT reverses, pumping 5-HT out (acute release).
-
Oxidative Catastrophe (The Toxic Phase): High cytosolic 5-HT and 4-CA undergo oxidation (potentially via MAO or auto-oxidation), generating Reactive Oxygen Species (ROS). These ROS covalently bind to Tryptophan Hydroxylase (TPH), permanently inactivating the rate-limiting enzyme for 5-HT synthesis.
Pathway Visualization
Figure 1: The "Trojan Horse" mechanism of 4-CA neurotoxicity. Note that SSRIs (like Fluoxetine) prevent toxicity by blocking the drug's entry into the neuron.
Part 4: Experimental Protocols (The Fuller Depletion Model)
This protocol is derived from the foundational work of Fuller et al. (1975) and Sanders-Bush (1975), adapted for modern pharmacological verification.
Protocol: Inducing Long-Term 5-HT Depletion (Rat)
Objective: To selectively deplete central serotonin stores without damaging dopaminergic neurons.
Reagents:
-
4-Chloroamphetamine Hydrochloride (dissolved in 0.9% saline).
-
Control vehicle (0.9% saline).
Step-by-Step Workflow:
-
Acclimation: Acclimate male Sprague-Dawley rats (200-250g) for 7 days.
-
Preparation: Prepare fresh 4-CA solution at a concentration of 10 mg/mL.
-
Administration (The Critical Dose):
-
Administer a single intraperitoneal (i.p.) injection of 10 mg/kg .[3]
-
Note on Dosage: Doses >15 mg/kg lose selectivity and may damage dopaminergic neurons. Doses <5 mg/kg may cause reversible depletion only.
-
-
Acute Phase (0-4 Hours): Observe for "Serotonin Syndrome" behaviors (wet dog shakes, salivation, hyperactivity). This confirms successful drug delivery and acute release.
-
Washout Phase (2 Weeks): Allow animals to recover for 14 days. This period is crucial to distinguish between acute pharmacological depletion (reversible) and neurotoxicity (irreversible).
-
Validation (Post-Mortem):
-
Sacrifice animals.
-
Dissect specific brain regions (Striatum, Hippocampus, Cortex).
-
Assay for 5-HT and 5-HIAA levels using HPLC-ECD.
-
Success Criteria: >60% reduction in 5-HT levels in treated vs. control group.
-
Protocol: Neuroprotection Assay (Self-Validating Control)
To prove that an observed effect is SERT-dependent, run a parallel "Protection Group."
-
Pre-treatment: Administer Fluoxetine (10 mg/kg, i.p.) 30 minutes prior to 4-CA.
-
Challenge: Administer 4-CA (10 mg/kg, i.p.).
-
Result: The Fluoxetine group should show no significant depletion of 5-HT after 2 weeks, as the SSRI blocks the entry of the toxin.
References
-
Fuller, R. W., Perry, K. W., & Molloy, B. B. (1975). Reversible and irreversible phases of serotonin depletion by 4-chloroamphetamine. European Journal of Pharmacology, 33(1), 119-124.[4] Link
-
Sanders-Bush, E., Bushing, J. A., & Sulser, F. (1975). Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms. Journal of Pharmacology and Experimental Therapeutics, 192(1), 33-41. Link
-
Rudnick, G., & Wall, S. C.[5] (1992). p-Chloroamphetamine induces serotonin release through serotonin transporters.[5] Biochemistry, 31(30), 6710-6718. Link
-
Harvey, J. A., McMaster, S. E., & Yunger, L. M. (1975). p-Chloroamphetamine: selective neurotoxic action on the serotonin system. Science, 187(4179), 841-843. Link
-
PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride (Compound Summary). National Library of Medicine. Link
Sources
- 1. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 3. Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversible and irreversible phases of serotonin depletion by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride biological activity and pharmacology
An In-Depth Technical Guide on the Biological Activity and Pharmacology of 4-Chloroamphetamine Hydrochloride
Abstract: This technical guide provides a comprehensive analysis of 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride, a compound more commonly known in scientific literature as para-Chloroamphetamine (PCA) or 4-Chloroamphetamine (4-CA). Initially investigated for its potential as an antidepressant and appetite suppressant, its development was halted due to the discovery of potent, selective, and long-lasting serotonergic neurotoxicity.[1] Today, PCA serves as an invaluable research tool for selectively lesioning serotonin (5-HT) pathways, enabling deeper investigation into the role of the serotonergic system in various physiological and pathological processes. This document details its pharmacodynamic mechanisms, core biological activities with a focus on neurotoxicity, structure-activity relationships, and standard protocols for its use in a research context.
Introduction and Chemical Identity
para-Chloroamphetamine (PCA) is a synthetic compound belonging to the substituted amphetamine class.[1] Its unique pharmacological profile is dominated by its powerful effects on the central serotonin system, distinguishing it from its parent compound, amphetamine, which is primarily dopaminergic and noradrenergic.
Table 1: Chemical and Physical Properties
| Identifier | Value |
| Systematic Name | 2-(4-Chlorophenyl)propan-1-amine hydrochloride |
| Common Names | para-Chloroamphetamine HCl, 4-Chloroamphetamine HCl, PCA, 4-CA |
| CAS Number | 3706-38-5[2][3] |
| Molecular Formula | C₉H₁₂ClN • HCl[3] |
| Molecular Weight | 206.11 g/mol [2][3][4] |
| Appearance | White to off-white crystalline solid[2][3] |
| Solubility | Soluble in water (>20 mg/mL), DMSO (>20 mg/mL), and Ethanol (30 mg/mL)[2][3] |
Historically, PCA was clinically evaluated for therapeutic applications, but these trials were abandoned following preclinical evidence of severe neurotoxicity in animal models.[1] This discovery, however, pivoted its use into the realm of neuroscience research, where it remains a widely employed pharmacological tool for inducing selective chemical lesions of 5-HT neurons.[1] Its ability to be administered systemically, unlike other serotonergic neurotoxins such as 5,7-dihydroxytryptamine (5,7-DHT) that require direct intracerebral injection, makes it particularly advantageous for laboratory studies.[1]
Pharmacodynamics: A Multi-faceted Mechanism of Action
PCA's interaction with monoamine systems is complex, functioning primarily as a potent releasing agent and secondarily as a reuptake inhibitor and enzyme inhibitor.
The Serotonin Transporter (SERT) as a Primary Target
The principal mechanism of PCA is its action as a high-affinity substrate for the serotonin transporter (SERT).[2][5] Unlike a simple reuptake inhibitor which blocks the transporter externally, PCA is actively transported into the presynaptic neuron by SERT. This uptake is the critical first step for its subsequent actions. Once inside the neuron, PCA disrupts the vesicular storage of serotonin and induces a reversal of the transporter's function, causing a massive, non-exocytotic efflux of serotonin from the cytoplasm into the synaptic cleft.[2]
A Balanced Monoamine Releasing Agent
While its effects on serotonin are most pronounced, PCA is a well-balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] In rat brain synaptosomes, its half-maximal effective concentrations (EC₅₀) for inducing release are potent across all three monoamine systems:
-
Serotonin (5-HT): 28.3 nM
-
Norepinephrine (NE): 23.5 - 26.2 nM
-
Dopamine (DA): 42.2 - 68.5 nM[1]
PCA also functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), though with lower potency compared to its releasing activity.[1] The immediate and dramatic increase in synaptic serotonin levels is responsible for the acute behavioral and physiological effects of the drug.
Inhibition of Serotonin Synthesis
In addition to its effects on serotonin release and reuptake, PCA directly inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[2][6] This enzymatic inhibition contributes to the subsequent depletion of serotonin stores, compounding the effects of the initial release.
Figure 1: Pharmacodynamic mechanism of PCA at the serotonergic synapse.
Core Biological Activity: Selective Serotonergic Neurotoxicity
The defining characteristic of PCA is its ability to induce long-lasting, selective damage to serotonin neurons at higher doses.[1][3] This effect is dose-dependent and persists for weeks to months after a single administration.[6]
Acute vs. Long-Term Effects
The acute effects of PCA administration (first few hours) are characterized by a massive depletion of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[3][7] While the drug's impact on catecholamine (dopamine and norepinephrine) systems is transient and resolves within about 24 hours, the effects on the serotonin system are profoundly different.[6]
Following a single high dose (e.g., 10 mg/kg in rats), the initial depletion of 5-HT is followed by a prolonged period of serotonergic hypofunction. This is characterized by:
-
Persistent depletion of 5-HT and 5-HIAA content. [1]
-
Reduced activity of tryptophan hydroxylase. [6]
-
Decreased 5-HT reuptake capacity due to a loss of serotonin transporters. [1][6]
-
Histological evidence of nerve fiber degeneration. [1]
Studies have shown that even 3 months after a single 10 mg/kg dose of PCA, the brain's capacity for 5-HT uptake remains reduced by 50%.[6]
Regional and Neuronal Selectivity
PCA's neurotoxicity is remarkably selective for 5-HT neurons, with no long-term depletion of norepinephrine or dopamine observed.[1] Furthermore, not all serotonergic pathways are equally vulnerable. Projections originating from the dorsal raphe nucleus are highly susceptible to damage, while those from the median raphe nucleus, hypothalamus, and spinal cord are more resistant.[1] The greatest reductions in 5-HT markers are typically observed in the midbrain, hippocampus, and striatum.[6]
Mechanisms of Neurotoxicity
The precise molecular cascade leading to neuronal death is not fully elucidated, but several key requirements have been identified:
-
Uptake via SERT is essential: The neurotoxicity can be completely blocked by co-administration of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, which prevent PCA from entering the neuron.[1] This protection holds even when the SSRI is administered several hours after PCA, indicating that the irreversible damage occurs after the initial serotonin depletion.[1]
-
Metabolic Activation: It is hypothesized that PCA may be metabolized within the neuron to a reactive species that induces oxidative stress and triggers cytotoxic pathways.
-
Oxidative Stress: The massive disruption of monoamine homeostasis and potential formation of reactive metabolites are thought to generate significant oxidative stress, overwhelming the neuron's antioxidant defenses and leading to apoptosis or necrosis.[8]
Table 2: Dose-Dependent Neurotoxic Effects of PCA in Rats (7 Days Post-Administration)
| PCA Dose (mg/kg, i.p.) | % Reduction in Hippocampal 5-HT | % Reduction in Striatal TPH Activity | Reference |
| 2.5 | ~20% | ~15% | [6] |
| 5.0 | ~50-60% | ~50% | [6] |
| 10.0 | >80% | >75% | [1][6] |
Note: Values are approximate, synthesized from descriptions in cited literature for illustrative purposes.
Pharmacokinetics and Metabolism
PCA is readily absorbed and crosses the blood-brain barrier to exert its central effects.[1] Its N-methylated analog, para-chloromethamphetamine (PCMA), is a prodrug that is rapidly and extensively metabolized to PCA in vivo.[1][9] PCMA itself produces similar long-term serotonergic neurotoxicity, only slightly less potently than PCA, an effect attributed to its conversion to the primary compound.[1][9]
The duration of action is biphasic: the acute psychoactive and physiological effects (such as changes in blood pressure) last for a few hours, while the neurotoxic effects on the serotonin system are, for all practical purposes, irreversible on a typical experimental timescale.[1][10]
Structure-Activity Relationships (SAR)
The neurotoxic profile of PCA is highly dependent on its chemical structure.
-
Role of the α-Methyl Group: This group appears essential for potent neurotoxicity. The α-ethyl analogue, 4-chlorophenylisobutylamine (4-CAB), is substantially less effective as a serotonergic neurotoxin.[1][11] A single 10 mg/kg dose of PCA causes an ~80% reduction in 5-HT markers, whereas a similar dose of 4-CAB results in only a ~20% decrease.[11]
-
Position of the Chloro Substituent: The para (4-position) placement of the chlorine atom is critical. Moving the chlorine to the ortho (2-position) or meta (3-position) results in a loss of significant serotonergic depleting activity.[1]
-
Nature of the Halogen: Other para-halogenated amphetamines, such as para-bromoamphetamine (PBA), also exhibit serotonergic neurotoxicity similar to PCA. In contrast, para-fluoroamphetamine (PFA) has a much weaker and less persistent effect on serotonin levels.[1]
Experimental Protocol: Assessment of PCA-Induced Neurotoxicity
This section outlines a standard workflow for quantifying the neurotoxic effects of PCA in a rodent model. This protocol is a self-validating system, incorporating neurochemical and immunohistochemical endpoints to confirm selective serotonergic lesioning.
Step-by-Step Methodology
-
Animal Cohorts and Acclimation:
-
House male Sprague-Dawley rats (250-300g) under standard 12h light/dark cycle with ad libitum access to food and water for 7 days prior to the experiment.
-
Establish three cohorts: Vehicle Control (Saline), PCA-treated (10 mg/kg), and Protection Control (Fluoxetine 10 mg/kg, 30 min prior to PCA 10 mg/kg).
-
-
Drug Administration:
-
Dissolve PCA hydrochloride and Fluoxetine hydrochloride in sterile 0.9% saline.
-
Administer all drugs via intraperitoneal (i.p.) injection at a volume of 1 mL/kg.
-
-
Post-Dosing Period:
-
Monitor animals for any acute adverse reactions.
-
Maintain animals for a 7-day washout period to allow for the resolution of acute effects and the establishment of the long-term neurotoxic lesion.
-
-
Tissue Collection and Processing:
-
On day 7, deeply anesthetize animals with isoflurane and euthanize via decapitation.
-
Rapidly dissect the brain on an ice-cold surface.
-
For neurochemistry, dissect specific regions (e.g., hippocampus, striatum, frontal cortex), snap-freeze in liquid nitrogen, and store at -80°C.
-
For immunohistochemistry, perfuse a separate subset of animals transcardially with saline followed by 4% paraformaldehyde (PFA). Post-fix brains in PFA overnight before transferring to a sucrose solution for cryoprotection.
-
-
Endpoint Analysis:
-
Neurochemistry (HPLC-ECD): Homogenize brain tissue samples and analyze for levels of 5-HT and 5-HIAA using High-Performance Liquid Chromatography with Electrochemical Detection. This provides a quantitative measure of serotonin depletion.
-
Immunohistochemistry (IHC): Section the PFA-fixed brains and perform IHC using antibodies against SERT and/or TPH. Visualize the density of serotonergic fibers in target regions (e.g., hippocampus). A marked reduction in SERT-positive fibers in the PCA group compared to controls confirms physical degeneration.
-
-
Data Analysis:
-
Analyze HPLC data using one-way ANOVA with post-hoc tests (e.g., Tukey's) to compare 5-HT levels between the three groups.
-
Quantify IHC images by measuring the density of immunolabeling in defined regions of interest.
-
Sources
- 1. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 2. DL-p-氯苯异丙胺 盐酸盐 ≥94% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and chronic effects of 4-chloroamphetamine on monoamine metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. para-Chloromethamphetamine - Wikipedia [en.wikipedia.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. 4-Chlorophenylisobutylamine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Synthesis Protocol: 2-(4-Chlorophenyl)propan-1-amine Hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-(4-chlorophenyl)propan-1-amine hydrochloride, a key intermediate for various research applications. The protocol details a robust and scalable one-pot reductive amination of 4-chlorophenylacetone using ammonium acetate as the amine source and sodium cyanoborohydride as the reducing agent. This method is selected for its high efficiency, operational simplicity, and the selectivity of the reducing agent, which minimizes side reactions.[1][2] This guide includes a detailed step-by-step protocol, safety precautions, characterization data, and troubleshooting advice to ensure reliable and reproducible results for researchers in organic synthesis and drug development.
Background and Significance
2-(4-Chlorophenyl)propan-1-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry and materials science. As a substituted phenethylamine derivative, this scaffold is present in a variety of biologically active molecules. The reliable synthesis of this compound in high purity is therefore a critical first step for many research endeavors. The method described herein, the Borch reductive amination, is a widely adopted strategy for amine synthesis due to its versatility and mild reaction conditions.[3] It proceeds through the in situ formation of an imine from a carbonyl compound and an amine, which is then selectively reduced by a mild hydride agent.[4][5]
The choice of sodium cyanoborohydride (NaBH₃CN) is critical to the success of this one-pot reaction. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH₃CN is stable at the mildly acidic pH required for imine formation and is selective for the reduction of the protonated imine (iminium ion) over the starting ketone.[1][3][6] This chemoselectivity prevents the premature reduction of the 4-chlorophenylacetone, thereby maximizing the yield of the desired amine.[1][4]
Synthesis Overview & Mechanism
The synthesis proceeds in a single reaction vessel, combining the ketone, amine source, and reducing agent. The mechanism involves two key stages:
-
Imine Formation: 4-Chlorophenylacetone reacts with ammonia (generated from ammonium acetate) under mildly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine. The equilibrium is driven towards the imine in the presence of a dehydrating agent or by the subsequent irreversible reduction step.
-
Imine Reduction: The imine is protonated to form a more electrophilic iminium ion. Sodium cyanoborohydride, a nucleophilic hydride donor, then selectively attacks the iminium carbon, reducing the C=N double bond to afford the target primary amine, 2-(4-chlorophenyl)propan-1-amine.[6][7][8]
The free amine is then isolated and converted to its hydrochloride salt for improved stability, handling, and solubility in aqueous media.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount | Purity | Supplier |
| 4-Chlorophenylacetone | C₉H₉ClO | 168.62 | 29.65 | 1.0 | 5.00 g | ≥97% | Sigma-Aldrich |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 296.5 | 10.0 | 22.85 g | ≥98% | Sigma-Aldrich |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 44.48 | 1.5 | 2.80 g | 95% | Sigma-Aldrich |
| Methanol (MeOH) | CH₄O | 32.04 | - | - | 150 mL | Anhydrous | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | - | As needed | Anhydrous | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | - | - | ~50 mL | 2 M in Et₂O | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | - | As needed | 3 M solution | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | As needed | ACS Grade | Sigma-Aldrich |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | As needed | Granular | Sigma-Aldrich |
Equipment
-
500 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Melting point apparatus
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-Chlorophenyl)propan-1-amine HCl.
Step-by-Step Procedure
Part A: Reductive Amination
-
To a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenylacetone (5.00 g, 29.65 mmol) and ammonium acetate (22.85 g, 296.5 mmol).
-
Add 150 mL of anhydrous methanol to the flask. Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) until all solids are dissolved.
-
Slowly add sodium cyanoborohydride (2.80 g, 44.48 mmol) to the stirring solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is necessary to control the initial effervescence and exothermic reaction.
-
Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexane:Ethyl Acetate, staining with ninhydrin for the amine product).
Part B: Workup and Isolation of the Free Base
-
After 24 hours, cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by slowly adding 3 M HCl (aq) until the pH is ~2. This step neutralizes excess reducing agent and ammonium acetate. Safety Note: Perform this step in a well-ventilated fume hood as toxic HCN gas may be evolved.[4]
-
Remove the methanol from the mixture using a rotary evaporator.
-
Transfer the remaining aqueous residue to a separatory funnel. Make the solution strongly basic (pH > 12) by the slow addition of 3 M NaOH (aq). Check the pH using pH paper. Causality Note: Basification deprotonates the amine hydrochloride, converting it to the water-insoluble free base for extraction.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(4-chlorophenyl)propan-1-amine as a yellow oil.
Part C: Hydrochloride Salt Formation and Purification
-
Dissolve the crude amine oil in approximately 100 mL of anhydrous diethyl ether.
-
While stirring, add a 2 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for an additional 30 minutes at room temperature.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any non-basic impurities.
-
Dry the product under high vacuum for several hours to yield pure 2-(4-chlorophenyl)propan-1-amine hydrochloride as a white crystalline solid.
Characterization and Analysis
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis Technique | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | Literature values should be consulted; typically sharp for a pure compound. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.2 (br s, 3H, -NH₃⁺), 7.4-7.2 (m, 4H, Ar-H), ~3.2 (m, 1H, CH), ~2.9 (m, 2H, CH₂), ~1.1 (d, 3H, CH₃). Note: Peak positions are estimates and may vary. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~139 (Ar-C), ~131 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~45 (CH₂), ~40 (CH), ~20 (CH₃). Note: Peak positions are estimates and may vary. |
| FT-IR (KBr, cm⁻¹) | ~2900-3100 (N-H stretch, broad), ~1600, 1490 (Ar C=C stretch), ~820 (para-substituted C-H bend), ~1090, 1015 (C-Cl stretch). |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₉H₁₃ClN⁺: 170.07; found: ~170.1. |
Safety Precautions
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated chemical fume hood.
-
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic if swallowed or inhaled. Contact with acids liberates extremely toxic and flammable hydrogen cyanide (HCN) gas.[9] Quenching must be done slowly and in a fume hood.
-
4-Chlorophenylacetone: Irritant. Avoid contact with skin and eyes.
-
Solvents: Methanol, diethyl ether, and dichloromethane are flammable and volatile. Avoid open flames and ensure proper ventilation.
-
Acids/Bases: Concentrated HCl and NaOH solutions are corrosive. Handle with care.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; inefficient extraction; loss during salt formation. | Extend reaction time and monitor by TLC. Ensure pH is >12 during extraction. Use minimal solvent for dissolving the free base before precipitation. |
| Oily Product after Salt Formation | Product is not fully crystalline or contains impurities. | Triturate the oil with fresh, cold diethyl ether. If it remains an oil, re-dissolve in minimal methanol and re-precipitate with ether. |
| No Precipitation during Salt Formation | Amine concentration is too low; insufficient HCl added. | Reduce the volume of diethyl ether. Continue adding HCl solution until precipitation is complete. |
| Broad or Impure NMR Spectrum | Residual solvent; incomplete reaction; side products. | Ensure the product is thoroughly dried under vacuum. Consider recrystallization (e.g., from ethanol/ether) for further purification. |
References
-
Chemistry Steps. (2024, March 28). Reductive Amination. Available at: [Link]
-
Organic Chemistry Tutor. Reductive Amination. Available at: [Link]
-
Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Available at: [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Kozinski, R. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ChemEd Xchange. Available at: [Link]
-
GlaxoSmithKline. Reductive Amination. Available at: [Link]
-
PubChem. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]
-
Wikipedia. Sodium cyanoborohydride. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. youtube.com [youtube.com]
- 9. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
Application Note: High-Purity Isolation of 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride via Optimized Recrystallization
Abstract & Introduction
2-(4-Chlorophenyl)propan-1-amine hydrochloride is a primary amine salt of significant interest in synthetic chemistry and drug development as a research chemical and building block.[1] The purity of such compounds is paramount for obtaining reliable data in subsequent applications and for meeting stringent regulatory standards. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, predicated on the principle of differential solubility.[2][3] This method effectively removes impurities by dissolving the crude material in a hot solvent and allowing the desired compound to selectively crystallize upon cooling, leaving impurities behind in the solution.[4]
This application note provides a detailed, field-proven protocol for the purification of 2-(4-chlorophenyl)propan-1-amine hydrochloride. We will explore the rationale behind solvent selection, provide a step-by-step methodology, and offer insights into achieving high purity and yield.
The Principle of Recrystallization for Amine Salts
The efficacy of recrystallization hinges on the selection of a suitable solvent system. The ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at reduced temperatures (e.g., 0-4 °C).[3][5] This temperature-dependent solubility gradient is the driving force for the purification process. As a saturated hot solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystalline lattice. The slower the cooling process, the larger and purer the crystals, as this allows for the selective incorporation of the target molecule into the growing crystal lattice while rejecting impurity molecules.[6]
Amine hydrochloride salts, being ionic, are generally soluble in polar solvents like water and lower alcohols.[6][7] However, a significant challenge is that their solubility can remain high even at low temperatures in solvents like methanol or ethanol, leading to poor recovery.[8] Therefore, a solvent that offers a more pronounced solubility differential is required. For many hydrochloride salts, 2-propanol (isopropanol) is an excellent choice as it often provides this necessary balance, a fact supported by its use in purifying structurally similar substituted amphetamines.[8][9]
Experimental Workflow for Recrystallization
The following diagram outlines the comprehensive workflow for the purification of 2-(4-chlorophenyl)propan-1-amine hydrochloride.
Caption: Recrystallization workflow for 2-(4-chlorophenyl)propan-1-amine HCl.
Detailed Recrystallization Protocol
This protocol is optimized for starting with approximately 10 grams of crude material. Adjust solvent volumes accordingly for different scales.
4.1 Materials and Equipment
-
Crude 2-(4-chlorophenyl)propan-1-amine hydrochloride
-
2-Propanol (Isopropanol, IPA), reagent grade
-
Deionized water (for ice bath)
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Graduated cylinders
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Whatman grade 1 filter paper (or equivalent)
-
Vacuum source
-
Spatula and watch glass
-
Ice bath container
4.2 Step-by-Step Procedure
-
Preparation : Weigh the crude 2-(4-chlorophenyl)propan-1-amine hydrochloride and place it into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Solvent Addition : In a separate 50 mL Erlenmeyer flask, heat approximately 50 mL of isopropanol on a hot plate to a gentle boil.
-
Dissolution : While stirring the crude solid, slowly add the minimum amount of hot isopropanol required to fully dissolve the material.[4] Add the solvent in small portions, allowing the solution to return to a near-boiling state between additions. The goal is to create a saturated solution at high temperature.
-
Expert Tip : Avoid adding excess solvent, as this will significantly reduce the final yield. If insoluble particulate matter remains, a hot filtration step is necessary before cooling.
-
-
Slow Cooling : Once all the solid has dissolved, remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. This slow cooling phase is crucial for the formation of large, high-purity crystals.[6]
-
Ice Bath Cooling : After the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation : Set up a vacuum filtration apparatus with a Büchner funnel and a properly sized filter paper. Wet the filter paper with a small amount of ice-cold isopropanol to ensure a good seal.
-
Crystal Collection : Swirl the cold slurry in the Erlenmeyer flask and pour it into the Büchner funnel under vacuum. Use a spatula to transfer any remaining crystals.
-
Washing : With the vacuum still applied, wash the collected crystals (the "filter cake") with a small volume (e.g., 5-10 mL) of ice-cold isopropanol.[4] This step removes any residual mother liquor containing dissolved impurities.
-
Self-Validation : The wash liquid should be colorless. If it is colored, it indicates the successful removal of colored impurities from the crystal surface.
-
-
Drying : Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the purified crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a modest temperature (e.g., 40-50 °C) until a constant weight is achieved.
Summary of Key Process Parameters
| Parameter | Recommended Specification | Rationale & Expert Insights |
| Solvent | 2-Propanol (Isopropanol) | Provides an optimal solubility curve for many amine hydrochlorides, balancing good dissolution when hot with poor solubility when cold to maximize yield.[8][9] |
| Solvent Ratio | Minimal volume to dissolve at boiling | Using the minimum necessary volume creates a saturated solution, which is essential for high recovery upon cooling. Excess solvent is a common cause of low yield.[4] |
| Cooling Method | 1. Slow ambient cooling2. Ice bath | Slow initial cooling promotes the growth of larger, purer crystals. Subsequent ice bath cooling maximizes the amount of product that crystallizes out of solution.[6] |
| Washing Solvent | Ice-cold 2-Propanol | Using a cold solvent prevents the dissolution of the purified product while effectively rinsing away soluble impurities from the crystal surfaces.[4] |
| Purity Assessment | Melting Point Analysis | A sharp melting point range that is close to the literature value for the pure compound indicates high purity. Impurities typically cause melting point depression and broadening.[5] |
| Troubleshooting | Oiling out (product separates as a liquid) | This occurs if the boiling point of the solvent is higher than the melting point of the solute. Re-heat to dissolve the oil and add slightly more solvent before cooling again. |
| No crystal formation | May be due to using too much solvent or the solution being supersaturated. Try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound to induce crystallization.[5] |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the purification of 2-(4-chlorophenyl)propan-1-amine hydrochloride. By carefully selecting the solvent system and controlling the rates of dissolution and cooling, researchers can effectively remove process-related impurities and obtain a final product of high purity suitable for demanding research and development applications. The principles and techniques described herein are broadly applicable to the purification of other crystalline amine salts.
References
-
Recrystallization and Acid/Base Extraction - The Basics. The Basics. Link
-
Purification of organic hydrochloride salt? ResearchGate. Link
-
AMPHETAMINE Monograph. SWGDRUG.org. Link
-
Recrystallization. University of California, Irvine - Department of Chemistry. Link
-
2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. PubChem - National Center for Biotechnology Information. Link
-
Recrystallization and Crystallization. University of Rochester - Department of Chemistry. Link
-
How to recrystallization amine compound and it is not soluble in common organic solvents? ResearchGate. Link
-
Non-distillative process for manufacturing high purity amphetamines. Google Patents. Link
-
The Analysis of Amphetamines, Ring-substituted Amphetamines and Related Compounds. Royal Society of Chemistry. Link
-
RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS. United Nations Office on Drugs and Crime. Link
-
Recrystallization - Organic Chemistry Lab Technique. YouTube. Link
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Link
Sources
- 1. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. mt.com [mt.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. designer-drug.com [designer-drug.com]
- 7. swgdrug.org [swgdrug.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2024175957A1 - Non-distillative process for manufacturing high purity amphetamines - Google Patents [patents.google.com]
2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride analytical standards and where to buy
An In-Depth Guide to the Analytical Standards and Quality Control of 2-(4-Chlorophenyl)propan-1-amine Hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Analytical Standards
2-(4-Chlorophenyl)propan-1-amine hydrochloride is a substituted phenethylamine derivative of significant interest in pharmaceutical research and development.[1] As with any compound intended for potential therapeutic use or as a crucial intermediate in synthesis, establishing its identity, purity, and stability is paramount. This is where analytical reference standards become indispensable. A certified reference standard is a highly purified and well-characterized material that serves as a benchmark for qualitative and quantitative analysis, ensuring the accuracy and reliability of analytical data across different laboratories and throughout the drug development lifecycle.[2]
This guide provides a comprehensive overview of 2-(4-Chlorophenyl)propan-1-amine hydrochloride, its analytical standards, procurement sources, and detailed protocols for its characterization using state-of-the-art analytical techniques. The methodologies described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools necessary for rigorous quality control.
Procurement of Certified Reference Standards
The acquisition of high-purity reference standards is the foundational step for any analytical work. These standards are produced by specialized manufacturers and are accompanied by a Certificate of Analysis (CoA) that details their purity and the methods used for characterization. Several reputable suppliers offer 2-(4-Chlorophenyl)propan-1-amine and its hydrochloride salt.
| Supplier | Compound Name | CAS Number | Notes |
| Sigma-Aldrich (Merck) | 2-(4-chlorophenyl)propan-1-amine | 4806-79-5 | Often available as the free base; suitable for creating in-house standards.[3] |
| Enamine | 2-(4-chlorophenyl)propan-1-amine | 4806-79-5 | A well-known supplier of screening compounds and building blocks. |
| ChemScene | 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride | 72954-91-7 | A structural isomer, highlighting the importance of correct substance identification.[4] |
| LGC Standards | Varies | Varies | A leading global manufacturer of reference materials, including those from brands like Mikromol™ and Toronto Research Chemicals (TRC).[5] |
| Clinivex | Varies | Varies | A supplier of a broad portfolio of pharmaceutical reference standards.[6] |
| AccuStandard | Varies | Varies | A manufacturer of Certified Reference Materials for various industries.[7] |
Note: Availability and product specifications are subject to change. It is crucial to obtain the latest Certificate of Analysis from the supplier for the specific lot being purchased.
Analytical Methodologies and Protocols
The accurate characterization of 2-(4-Chlorophenyl)propan-1-amine hydrochloride requires a multi-technique approach to confirm its structure and quantify its purity. The following sections detail robust protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of non-volatile and thermally stable compounds.[8] A reversed-phase method is particularly suitable for analyzing polar compounds like amines.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the nonpolar phenyl group of the analyte, allowing for good separation from more polar impurities.[8]
-
Mobile Phase: A mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (acetonitrile) is used. The buffer controls the pH to ensure the amine is in a consistent protonation state, leading to sharp, reproducible peaks. The acetonitrile content is optimized to achieve a suitable retention time.[9][10]
-
Detector: A UV detector is chosen because the chlorophenyl group contains a chromophore that absorbs UV light, enabling sensitive detection.[9]
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]
-
-
Reagents and Solutions:
-
Mobile Phase A: 0.1% Orthophosphoric acid in Milli-Q water, pH adjusted to 3.2 with triethylamine.[10]
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the 2-(4-Chlorophenyl)propan-1-amine hydrochloride reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Test Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
Analysis and Data Interpretation:
-
Inject the diluent (as a blank), followed by the standard solution (in replicate, e.g., n=5) to establish system suitability (checking for retention time reproducibility, peak area, and tailing factor).
-
Inject the test sample solution.
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.
-
Workflow Visualization: HPLC Analysis
Sources
- 1. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reference Standards | SpiroChem [spirochem.com]
- 3. 2-(4-chlorophenyl)propan-1-amine | 4806-79-5 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 6. theclinivex.com [theclinivex.com]
- 7. accustandard.com [accustandard.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijper.org [ijper.org]
Application Note: In Vitro Assay Development for Evaluating MAO-B Inhibition Using 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride
Executive Summary
The development of targeted neurotherapeutics—particularly for Parkinson's disease and depression—relies heavily on the precise modulation of monoamine oxidase (MAO) enzymes. 2-(4-Chlorophenyl)propan-1-amine hydrochloride , widely known as p-chloro-β-methylphenethylamine hydrochloride (p-CMPEA) (CAS: 4806-79-5), is a highly characterized, reversible, and competitive inhibitor of Monoamine Oxidase B (MAO-B) ()[1].
Unlike irreversible suicide inhibitors (e.g., Selegiline), p-CMPEA acts as a substrate analogue, making it an indispensable reference standard for determining the competitive binding kinetics (
Mechanistic Rationale & Target Biology
Monoamine oxidases are outer mitochondrial membrane-bound flavoproteins responsible for the oxidative deamination of biogenic amines. The reaction generates an imine intermediate, reducing the FAD cofactor, which is subsequently reoxidized by molecular oxygen to produce hydrogen peroxide (
p-CMPEA is structurally homologous to endogenous phenethylamines but features a para-chloro substitution and a beta-methyl group. This specific structural conformation restricts its metabolism and allows it to competitively occupy the MAO-B active site. Kinetic studies demonstrate that p-CMPEA exhibits an extraordinary 620-fold higher sensitivity for MAO-B over MAO-A ()[3].
Enzymatic Pathway & Detection Architecture
To quantify this inhibition in vitro, we utilize a coupled enzymatic detection system. As MAO-B metabolizes a specific substrate (Benzylamine), the resulting
Fig 1: Coupled fluorometric assay workflow for MAO-B inhibition by p-CMPEA.
Self-Validating Assay Architecture
A fundamental pillar of assay development is ensuring the protocol is a self-validating system . Because the Amplex Red readout relies on
To guarantee data integrity, this protocol mandates a tripartite control system:
-
The Pharmacological Anchor : p-CMPEA is used as the reversible competitive control to validate the assay's sensitivity to
shifts. -
The Background Subtraction Well : Vehicle + Enzyme + Detection Mix (No Substrate) to account for auto-oxidation of the fluorophore.
-
The Orthogonal Interference Control : A parallel well containing the test inhibitor, Detection Mix, and a known spike of exogenous
(without MAO-B). If the inhibitor reduces the fluorescence here, it is falsely acting as an scavenger, not a true MAO-B inhibitor.
Quantitative Data Summaries
Table 1: Pharmacological Profile of p-CMPEA
| Parameter | MAO-A | MAO-B | Selectivity Ratio (B vs A) |
| Inhibition Mechanism | Competitive | Competitive | N/A |
| Relative Sensitivity | Low | High | ~620-fold preference for MAO-B |
| Optimal Substrate | p-Tyramine | Benzylamine | N/A |
| Assay Detection Limit | 1.2 × 10⁻⁵ U/mL | 1.2 × 10⁻⁵ U/mL | N/A |
Table 2: Reagent Master Mix Preparation (per 96-well plate)
| Reagent | Stock Concentration | Final Assay Concentration | Volume per Well |
| Sodium Phosphate Buffer | 0.1 M (pH 7.4) | 0.05 M | 40 µL |
| Recombinant hMAO-B | 5 U/mL | 0.05 U/reaction | 10 µL |
| p-CMPEA (Inhibitor) | Variable (in 1% DMSO) | 1 nM to 100 µM | 25 µL |
| Benzylamine (Substrate) | 10 mM | 1 mM | 12.5 µL |
| Amplex Red / HRP Mix | 1 mM / 10 U/mL | 50 µM / 1 U/mL | 12.5 µL |
Experimental Protocol
Step 1: Reagent Preparation
-
Action : Reconstitute p-CMPEA in anhydrous DMSO to a 10 mM stock. Perform 3-fold serial dilutions in 0.05 M Sodium Phosphate Buffer (pH 7.4). Ensure the final DMSO concentration in the assay well never exceeds 1%.
-
Causality : High concentrations of DMSO alter the dielectric constant of the buffer, which can denature the MAO-B enzyme and artificially quench the Amplex Red fluorescence, leading to skewed
calculations.
Step 2: Pre-Incubation Phase
-
Action : In a black, opaque 96-well microplate, combine 50 µL of the MAO-B enzyme solution with 25 µL of the p-CMPEA dilutions. Incubate in the dark at 37°C for 15 minutes.
-
Causality : Pre-incubation allows the competitive inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced. Skipping this step risks substrate-induced displacement artifacts and inaccurate
determination.
Step 3: Reaction Initiation
-
Action : Prepare a combined "Substrate/Detection Master Mix" containing Benzylamine, Amplex Red, and HRP. Add 25 µL of this mix to all wells simultaneously using a multichannel pipette to initiate the reaction.
-
Causality : Initiating the reaction with a combined substrate and detection mix minimizes the accumulation of unquantified
. The immediate coupling of release to resorufin conversion prevents degradation by ambient catalase or spontaneous disproportionation ()[5].
Step 4: Kinetic Measurement
-
Action : Immediately transfer the plate to a fluorescence microplate reader pre-warmed to 37°C. Read fluorescence continuously every 2 minutes for 60 minutes at Excitation 530 nm / Emission 590 nm.
-
Causality : Continuous kinetic monitoring allows for the extraction of the initial velocity (
) from the strictly linear phase of the reaction. End-point assays risk substrate depletion or product inhibition, which obscures true competitive kinetics.
Data Analysis & Kinetic Characterization
To confirm the competitive nature of p-CMPEA, plot the initial velocities (
For a competitive inhibitor like p-CMPEA, the lines will intersect at the y-axis, indicating that
References
-
Kinemuchi H, Arai Y, Toyoshima Y, Tadano T, Kisara K. (1988). Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro. Japanese Journal of Pharmacology, 46(2):197-9.
-
Zhou M, Panchuk-Voloshina N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry, 253(2):169-74.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 107341, 4-Chloro-beta-methylbenzeneethanamine.
-
Reyes-Parada M, Iturriaga-Vásquez P, Cassels BK. (2020). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology, 10:1590.
-
Thermo Fisher Scientific. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5. Molecular Probes Handbook.
Sources
- 1. 4-Chloro-beta-methylbenzeneethanamine | C9H12ClN | CID 107341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride (p-CMPEA) in Neurological Animal Models
Introduction & Pharmacological Rationale
In the landscape of neuropharmacology, the precise modulation of monoamine oxidase (MAO) enzymes is critical for modeling and treating neurodegenerative and psychiatric disorders. 2-(4-Chlorophenyl)propan-1-amine hydrochloride (CAS: 4806-79-5), widely recognized in literature as p-chloro-beta-methylphenethylamine (p-CMPEA) , is a highly specialized substrate-analogue[1][2].
Unlike classical MAO inhibitors (MAOIs) such as selegiline or rasagiline, which act as irreversible "suicide" inhibitors, p-CMPEA functions as a potent, competitive, and reversible inhibitor of MAO-B[3]. This reversibility provides researchers with a unique temporal tool: the ability to induce transient MAO-B blockade without permanently destroying the enzyme pool. This is particularly valuable in animal models of Parkinson’s disease (PD) and monoamine turnover studies, where researchers must map the exact kinetic fluctuations of dopamine and phenethylamine without the confounding variable of de novo enzyme synthesis required after irreversible blockade[4].
Mechanistic Causality
MAO-B is localized to the outer mitochondrial membrane and is responsible for the oxidative deamination of biogenic amines. In PD models, MAO-B also catalyzes the conversion of the neurotoxin MPTP into the toxic MPP+ ion. By acting as a competitive substrate analogue, p-CMPEA occupies the MAO-B active site, preventing both the breakdown of endogenous dopamine and the bioactivation of neurotoxins.
Fig 1: Mechanism of MAO-B competitive inhibition by p-CMPEA preventing oxidative deamination.
Comparative Kinetic Data
To establish a trustworthy baseline for experimental design, it is crucial to understand p-CMPEA's selectivity profile. According to foundational kinetic studies by, p-CMPEA exhibits a remarkable ~620-fold preference for MAO-B over MAO-A.
Table 1: Kinetic Profile of p-CMPEA vs. Reference MAO Modulators
| Compound | Target Preference | Inhibition Type | Selectivity Ratio (MAO-B vs MAO-A) | Primary Experimental Application |
| p-CMPEA | MAO-B | Competitive Reversible | ~620-fold for MAO-B | Reversible PD models, Dopamine turnover |
| 5-FMT | MAO-A | Competitive Reversible | ~18,000-fold for MAO-A | Serotonin turnover, Depression models |
| Selegiline | MAO-B | Irreversible (Suicide) | ~100-fold for MAO-B | Long-term neuroprotection, Clinical baseline |
Experimental Design & Workflow
When utilizing a competitive inhibitor in vivo, the experimental design must account for inhibitor dissociation during tissue processing. The following workflow is designed as a self-validating system for testing neuroprotection in an MPTP-induced Parkinsonian mouse model.
Fig 2: Self-validating workflow for assessing p-CMPEA neuroprotection in an MPTP mouse model.
Step-by-Step Protocols
Protocol A: In Vivo Administration and Pharmacokinetic Preparation
Causality Check: C57BL/6 mice are specifically chosen because their astrocytic MAO-B efficiently converts MPTP to MPP+, making them the gold standard for this pathway. p-CMPEA must be administered prior to MPTP to ensure competitive active-site occupancy.
-
Animal Preparation: Acclimate adult male C57BL/6 mice (20-25g) to the facility for 7 days.
-
Formulation: Dissolve p-CMPEA hydrochloride in sterile 0.9% physiological saline. Note: The hydrochloride salt ensures high aqueous solubility, eliminating the need for organic co-solvents (like DMSO) that could independently alter blood-brain barrier permeability.
-
Dosing: Administer p-CMPEA via intraperitoneal (i.p.) injection at a dose of 5–10 mg/kg.
-
Toxin Challenge: 30 minutes post-p-CMPEA administration, inject MPTP-HCl (20 mg/kg, i.p.).
-
Tissue Harvesting (Critical Step): Euthanize animals via cervical dislocation 2 hours post-MPTP. Rapidly extract the brain and dissect the striatum on a cold block (0–4°C).
-
Expert Insight: Because p-CMPEA is a reversible inhibitor, prolonged exposure to room temperature or extensive buffer dilution during homogenization will cause the inhibitor to dissociate from MAO-B, yielding false-negative inhibition data. Tissues must be flash-frozen in liquid nitrogen or assayed immediately.
-
Protocol B: Ex Vivo Radiochemical MAO-B Assay
Causality Check: This assay utilizes
-
Homogenization: Homogenize the isolated striatum in 10 volumes (w/v) of ice-cold 0.1 M Potassium Phosphate buffer (pH 7.4).
-
Expert Insight: Potassium phosphate is strictly preferred over Tris-HCl because Tris can act as a weak amine substrate/inhibitor for MAO, skewing kinetic results.
-
-
Reaction Initiation: In a microcentrifuge tube, combine 100 µL of tissue homogenate with 100 µL of
C-PEA (final concentration: 10 µM, specific activity ~50 mCi/mmol). -
Incubation: Incubate the mixture at 37°C in a shaking water bath for exactly 20 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of 2 M Citric Acid.
-
Expert Insight: Lowering the pH halts enzymatic activity instantly and protonates the unreacted
C-PEA amine, trapping it in the aqueous phase.
-
-
Biphasic Extraction: Add 1 mL of a Toluene/Ethyl Acetate (1:1, v/v) mixture. Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 5 minutes.
-
Self-Validating Step: The radiolabeled product of MAO-B activity is a neutral aldehyde. It will partition exclusively into the organic (upper) layer, while the unreacted basic
C-PEA remains in the acidic aqueous (lower) layer.
-
-
Quantification: Extract 500 µL of the upper organic phase, mix with 3 mL of liquid scintillation cocktail, and quantify the radioactivity using a Liquid Scintillation Counter (LSC).
-
Data Normalization: Express MAO-B activity as nmol of product formed per mg of protein per hour. Compare the p-CMPEA group against a vehicle-only control (100% activity) and a Selegiline positive control (0% MAO-B activity).
References
-
Kinemuchi H, Arai Y. (1986). Selective inhibition of monoamine oxidase A and B by two substrate-analogues, 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine. Research Communications in Chemical Pathology and Pharmacology, 54(1):125-8. URL:[Link]
-
Kinemuchi H, Arai Y, Toyoshima Y, Tadano T, Kisara K. (1988). Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro. Japanese Journal of Pharmacology, 46(2):197-199. URL:[Link]
-
Kim SK, Toyoshima Y, Arai Y, Kinemuchi H, Tadano T, Oyama K, Satoh N, Kisara K. (1991). Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons. Neuropharmacology, 30(4):329-335. URL:[Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16219122, 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. URL:[Link]
Sources
- 1. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-beta-methylbenzeneethanamine | C9H12ClN | CID 107341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Amphetamine Derivatives as Monoamine Oxidase Inhibitors [frontiersin.org]
Application Notes & Protocols: Characterizing para-Chloroamphetamine as a Monoamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Scientific Context
This document provides a detailed guide for the study of para-Chloroamphetamine (PCA) , a potent psychoactive compound widely used in neuroscience research. It is important to note that while the topic specified 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride, this specific isomer is not well-characterized in scientific literature. In contrast, its structural isomer, 1-(4-Chlorophenyl)propan-2-amine , commonly known as para-Chloroamphetamine (PCA) or 4-Chloroamphetamine (4-CA), is a cornerstone tool for investigating the serotonin system.[1][2] Given its extensive research history and relevance to neurotransmitter reuptake studies, these application notes will focus exclusively on PCA (4-CA).
PCA is a substituted amphetamine derivative that functions as a powerful serotonin-norepinephrine-dopamine releasing agent (SNDRA) and reuptake inhibitor.[1][3] This dual activity makes it a complex but valuable tool. At lower doses, it is used to study the acute effects of massive serotonin release, while at higher doses, it acts as a selective serotonergic neurotoxin, inducing long-term depletion of serotonin (5-HT) by targeting and damaging 5-HT nerve terminals.[1][2][4] This neurotoxic property allows researchers to create animal models of serotonin deficiency to explore its role in various neuropsychiatric disorders. Understanding the methodologies to accurately characterize its interaction with monoamine transporters is critical for interpreting experimental outcomes.
These notes will provide both the theoretical framework and practical, step-by-step protocols for two fundamental in vitro assays: neurotransmitter uptake inhibition in synaptosomes and radioligand binding to transporter-expressing cell membranes.
Section 2: Mechanism of Action
PCA exerts its primary effects by interacting with the plasma membrane transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[3][5] Its mechanism is twofold:
-
Reuptake Inhibition: PCA competitively binds to the monoamine transporters, blocking them from re-clearing their respective neurotransmitters from the synaptic cleft. This action increases the extracellular concentration and duration of action of serotonin, norepinephrine, and dopamine.[1]
-
Substrate-Mediated Release (Efflux): PCA is also a substrate for these transporters. It is taken up into the presynaptic terminal, where it disrupts the vesicular storage of monoamines and promotes the reverse transport (efflux) of neurotransmitters from the cytoplasm into the synapse through the very transporters it also inhibits.[6] This releasing effect is far more potent than its reuptake inhibition alone and is responsible for the rapid and dramatic increase in synaptic monoamine levels.
At higher concentrations or with prolonged exposure, PCA's interaction with the serotonin system becomes neurotoxic, leading to the degeneration of serotonergic nerve fibers.[1][4] This effect is believed to be mediated by oxidative stress resulting from the unrestrained release of serotonin and dopamine.[2][7]
Pharmacological Profile of para-Chloroamphetamine (PCA)
The potency of PCA at each monoamine transporter can be quantified by its IC₅₀ (half-maximal inhibitory concentration) for reuptake inhibition and its EC₅₀ (half-maximal effective concentration) for release.
| Parameter | Serotonin (SERT) | Norepinephrine (NET) | Dopamine (DAT) | Source |
| Reuptake Inhibition (IC₅₀) | 490 nM | 320 nM | 3,600 nM | [1] |
| Monoamine Release (EC₅₀) | 28.3 nM | 23.5 - 26.2 nM | 42.2 - 68.5 nM | [1] |
| Data derived from studies in rat brain synaptosomes and human embryonic kidney 293 (HEK293) cells.[1] |
This data illustrates that PCA is significantly more potent as a releasing agent than as a reuptake inhibitor.
Visualizing the Mechanism of Action
The following diagram illustrates the dual action of PCA at a serotonergic synapse.
Caption: Workflow for neurotransmitter uptake inhibition assay.
Protocol 2: Radioligand Binding Assay for Monoamine Transporters
This protocol determines the binding affinity (Kᵢ) of PCA for a specific monoamine transporter (e.g., SERT) by measuring its ability to compete with a radiolabeled ligand that binds to the transporter. [8][9] Rationale: This assay directly measures the physical interaction between the compound and the transporter protein. It is often performed using membranes from cell lines (e.g., HEK293) that are engineered to express a high density of a single human transporter type, providing a clean and specific system. [9][10] A. Preparation of Cell Membranes
-
Cell Culture: Culture cells (e.g., HEK293-hSERT) stably expressing the human serotonin transporter in appropriate media until they reach ~90% confluency.
-
Harvesting and Lysis:
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). [9]3. Homogenization and Centrifugation:
-
Homogenize the cell suspension to lyse the cells and release the membranes.
-
Centrifuge the homogenate at 40,000 x g for 20-30 minutes at 4°C to pellet the cell membranes. [9] * Resuspend the membrane pellet in assay buffer, determine the protein concentration, and store aliquots at -80°C.
-
B. Competitive Binding Assay
-
Reagent Preparation:
-
Test Compound (PCA): Prepare serial dilutions as described in Protocol 1.
-
Radioligand: Use a specific radioligand for the transporter of interest (e.g., [³H]Citalopram for SERT). Prepare a working solution at a concentration near its Kₔ value.
-
Displacer for Non-Specific Binding (NSB): Prepare a high concentration (e.g., 10 µM) of a known non-radiolabeled inhibitor (e.g., Paroxetine for SERT) to define NSB.
-
-
Assay Procedure (96-well plate format):
-
Total Binding: Add assay buffer, radioligand, and the membrane preparation to designated wells.
-
Non-Specific Binding (NSB): Add the displacer, radioligand, and membrane preparation.
-
Competitive Binding: Add each PCA dilution, radioligand, and membrane preparation.
-
-
Incubation and Termination:
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes). [11] * Terminate the reaction by rapid filtration through a GF/B or GF/C filter mat using a cell harvester, followed by several washes with ice-cold wash buffer.
-
Dry the filter and quantify radioactivity using a liquid scintillation counter.
-
Workflow for Radioligand Binding Assay
Caption: Workflow for competitive radioligand binding assay.
Section 4: Data Analysis and Interpretation
-
Uptake Inhibition Assay: Specific uptake is calculated by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake (vehicle). The data are then plotted as percent inhibition versus the log concentration of PCA. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC₅₀ value.
-
Binding Assay: Specific binding is calculated as Total Binding - Non-Specific Binding. The data are plotted as percent specific binding versus the log concentration of PCA. The IC₅₀ is determined from the resulting competition curve. The IC₅₀ can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Section 5: In Vivo Applications and Considerations
In animal models, PCA is used to investigate the behavioral and physiological consequences of acute serotonin release or long-term serotonin depletion.
-
Serotonin Syndrome Model: Acute administration of high doses of PCA can induce behaviors characteristic of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity. [12]This model is used to study the underlying receptor mechanisms (e.g., 5-HT1A and 5-HT2A/2C) and test potential treatments. [13][14]Observed signs in rodents include forepaw treading, flat body posture, head weaving, and hyperthermia. [12]* Serotonergic Neurotoxicity Model: A single high dose (e.g., 10 mg/kg) or repeated lower doses of PCA can be administered to rodents to cause a long-lasting, selective depletion of brain serotonin. [1][4]This creates a valuable model for studying the functional role of serotonin in conditions like depression and anxiety. Researchers typically assess the extent of depletion weeks after administration by measuring levels of 5-HT and its metabolite, 5-HIAA, or by quantifying SERT density.
High-Level Protocol for Inducing Serotonergic Depletion in Rats:
-
Administer PCA (e.g., 10 mg/kg, intraperitoneally) to adult rats.
-
House the animals for a washout and recovery period (e.g., 2-4 weeks). This allows for the acute effects of the drug to subside, leaving only the long-term neurotoxic deficit.
-
Confirm serotonergic depletion through post-mortem tissue analysis (e.g., HPLC measurement of 5-HT levels in specific brain regions) or in vivo imaging techniques.
-
Proceed with behavioral or physiological experiments to assess the functional consequences of serotonin depletion.
Section 6: Safety and Handling
para-Chloroamphetamine is a potent neurotoxin and a controlled substance in many jurisdictions. [1][6]* Toxicity: It is toxic if swallowed or inhaled. It is specifically neurotoxic to serotonin neurons. [4][6]* Handling: Always handle PCA in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Storage: Store at -20°C, desiccated, and protected from light. [4]
References
-
para-Chloroamphetamine - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]
-
Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Springer Nature Experiments. Retrieved from [Link]
-
Li, Y., et al. (2018). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 8(17). Retrieved from [Link]
-
Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Retrieved from [Link]
-
Evans, G. J. O. (2015). The Synaptosome as a Model System for Studying Synaptic Physiology. SciSpace. Retrieved from [Link]
-
Kumar, A., et al. (2017). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. MethodsX, 4, 1-8. Retrieved from [Link]
-
Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(12), 1797-1808. Retrieved from [Link]
-
SynaptoKit: New kit for synaptosomal preparation. (n.d.). National Institute for Biotechnology in the Negev. Retrieved from [Link]
-
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
para-Chloromethamphetamine - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]
-
Why is para-Chloroamphetamine so neurotoxic, even though 4-FA is not? (2014). Quora. Retrieved from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]
-
p-Chloroamphetamine. (n.d.). PubChem. Retrieved from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). MedicalExpo. Retrieved from [Link]
-
Haberzettl, R., et al. (2013). Animal models of the serotonin syndrome: a systematic review. Behavioural Brain Research, 256, 328-345. Retrieved from [Link]
-
Adkins, E. M., et al. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 1, Unit 1.18. Retrieved from [Link]
-
Sugimoto, Y., et al. (1998). p-Chloroamphetamine, a serotonin-releasing drug, elicited in rats a hyperglycemia mediated by the 5-HT1A and 5-HT2B/2C receptors. European Journal of Pharmacology, 359(2-3), 185-190. Retrieved from [Link]
-
Genetic Animal Models for the Study of Serotonin Function and Behavior. (n.d.). Grantome. Retrieved from [Link]
-
What causes the strong neurotoxic effects of para-chloroamphetamine? (2014). Reddit. Retrieved from [Link]
-
Szałek, E., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Molecules, 24(21), 3866. Retrieved from [Link]
-
Kyzar, E. J., & Kalueff, A. V. (2013). Perspectives on experimental models of serotonin syndrome in zebrafish. Neurochemistry International, 62(3), 240-244. Retrieved from [Link]
-
2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Negus, S. S., et al. (2009). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 328(2), 523-533. Retrieved from [Link]
-
Scotton, W. J., et al. (2019). The Serotonin Syndrome: From Molecular Mechanisms to Clinical Practice. International Journal of Molecular Sciences, 20(9), 2307. Retrieved from [Link]
-
2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL. (n.d.). PharmaCompass. Retrieved from [Link]
-
Reineke, E. (2024). Recognizing and treating serotonin syndrome. dvm360. Retrieved from [Link]
-
Bupropion - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]
-
Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]
-
Reuptake inhibitor – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Caillé, S., et al. (1994). Biochemical and pharmacological evaluation of the novel antidepressant and serotonin uptake inhibitor 2-(3,4-Dichlorobenzyl)-2-dimethylamino-1-propanol hydrochloride. Journal of Pharmacology and Experimental Therapeutics, 271(2), 916-926. Retrieved from [Link]
Sources
- 1. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 2. p-Chloroamphetamine | C9H12ClN | CID 3127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. DL-p-クロロアンフェタミン 塩酸塩 ≥94% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. quora.com [quora.com]
- 8. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Animal models of the serotonin syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. p-Chloroamphetamine, a serotonin-releasing drug, elicited in rats a hyperglycemia mediated by the 5-HT1A and 5-HT2B/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride radiolabeling for imaging studies
Application Note: Radiosynthesis and Preclinical PET Imaging Protocol for -2-(4-Chlorophenyl)propan-1-amine Hydrochloride ( p-CMP)
Target Audience: Radiochemists, Molecular Imaging Scientists, and Neuropharmacology Researchers.
Introduction & Scientific Rationale
Monoamine Oxidase B (MAO-B) is a critical mitochondrial enzyme highly expressed in the central nervous system. Its upregulation is a known biomarker for reactive astrocytosis and neuroinflammation in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
The compound 2-(4-chlorophenyl)propan-1-amine , commonly referred to as
Causality in Isotope Selection: Why Carbon-11?
In radiotracer development, it is common practice to substitute a chlorine atom with Fluorine-18 (
Radiochemistry Workflow & Mechanism
The synthesis of
-
-Alkylation: The precursor, 4-chlorophenylacetonitrile, contains acidic
-protons flanked by electron-withdrawing nitrile and phenyl groups. Lithium diisopropylamide (LDA) at -78°C quantitatively deprotonates the -carbon, forming a carbanion that undergoes a rapid reaction with cyclotron-produced . -
Reduction: Nitriles are resistant to mild reducing agents. To accommodate the short 20.4-minute half-life of
, Lithium aluminum hydride ( ) is employed to aggressively and rapidly reduce the -nitrile intermediate into the target primary amine.
Caption: Step-by-step radiosynthesis workflow for[11C]p-CMP Hydrochloride.
Step-by-Step Radiosynthesis Protocol
Materials
-
Precursor: 4-Chlorophenylacetonitrile (2.0 mg, 13.2 µmol).
-
Reagents: LDA (2.0 M in THF/heptane),
(1.0 M in THF), 1M HCl in diethyl ether. -
Radiochemistry Module: Automated synthesis module (e.g., GE Tracerlab FX C Pro).
Procedure
-
Production: Produce
via the nuclear reaction. Convert to over a Ni catalyst, followed by gas-phase iodination to yield . -
Alkylation:
-
Pre-load the reactor with 4-chlorophenylacetonitrile (2.0 mg) in anhydrous THF (300 µL).
-
Add LDA (15 µL) and cool the reactor to -78°C.
-
Trap
in the reaction mixture. Allow the alkylation to proceed for 2 minutes at -78°C, then warm to room temperature.
-
-
Reduction:
-
Add
(300 µL, 1.0 M in THF) to the reactor. -
Heat the mixture to 65°C for 3 minutes to ensure complete reduction of the nitrile to the primary amine.
-
-
Quench & Purification:
-
Cool to room temperature and carefully quench unreacted
with 0.5 mL of (Caution: Exothermic gas release). -
Dilute with 1.0 mL of HPLC mobile phase and inject onto a semi-preparative RP-HPLC column (e.g., Phenomenex Luna C18).
-
-
Salification & Formulation:
-
Collect the radioactive fraction corresponding to
p-CMP free base. -
Evaporate the HPLC solvent under vacuum and a stream of He gas.
-
Causality Check: Primary amines are lipophilic and adhere to sterile filters. Add 1M HCl in ether (100 µL) to convert the free base to the hydrophilic hydrochloride salt. Evaporate the ether.
-
Reconstitute in 10% ethanol/90% sterile saline and pass through a 0.22 µm sterile filter into a product vial.
-
Quality Control (QC) & Validation
Before release for preclinical imaging, the formulated
Table 1: Radiosynthesis Quality Control Specifications
| Parameter | Analytical Method | Acceptance Criteria | Rationale |
| Radiochemical Purity | Analytical Radio-HPLC | > 95% | Ensures specific targeting of MAO-B without interference from radiolabeled byproducts. |
| Chemical Purity | UV-HPLC (254 nm) | Precursor < 5 µg/mL | Prevents pharmacological receptor blockade by cold precursor. |
| Specific Activity | Radio-HPLC / UV Calibration | > 37 GBq/µmol at EOS | Critical for imaging low-density enzyme targets without mass effect. |
| pH | pH Indicator Strip | 4.5 – 7.5 | Ensures physiological compatibility for IV injection. |
| Sterility/Endotoxin | LAL Assay | < 175 EU/V | Mandatory for in vivo biological safety. |
Preclinical PET Imaging Protocol
In Vivo Workflow
-
Subject Preparation: Fast adult male Sprague-Dawley rats (250-300g) for 12 hours. Induce anesthesia using 2-3% isoflurane and maintain at 1.5-2%.
-
Catheterization: Cannulate the tail vein for radiotracer administration and the femoral artery for arterial blood sampling (Input Function).
-
Injection: Administer 18.5 - 37 MBq (0.5 - 1.0 mCi) of
p-CMP HCl via bolus injection over 30 seconds. -
Acquisition: Initiate a 60-minute dynamic PET scan concurrently with the injection.
-
Reconstruction: Reconstruct images using a 3D-OSEM algorithm with attenuation and scatter correction.
Pharmacokinetic Modeling
Because p-CMP is a reversible inhibitor [1], its kinetics are best quantified using a 2-Tissue Compartment Model (2TCM) , rather than the irreversible Patlak graphical analysis used for tracers like
Caption: 2-Tissue Compartment Model (2TCM) for reversible MAO-B radioligand kinetic analysis.
Table 2: Comparative Pharmacological Profile of MAO Radiotracers
| Radiotracer | Target Selectivity | Binding Mechanism | Primary Application |
| MAO-B | Reversible | Dynamic quantification of MAO-B fluctuations. | |
| MAO-B | Irreversible (Suicide) | Static mapping of baseline astrocytosis. | |
| MAO-A | Reversible | Psychiatric disorders, depression models. | |
| MAO-A | Reversible | Serotonergic neuron mapping. |
References
-
Kim SK, Toyoshima Y, Arai Y, Kinemuchi H. "Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons." Neuropharmacology. 1991;30(4):329-35.
-
Vallejos G, et al. "Why p-OMe- and p-Cl-β-Methylphenethylamines Display Distinct Activities upon MAO-B Binding." PLoS One. 2016;11(5):e0154988.
-
Chen X, et al. "Molecular imaging probe development: a chemistry perspective." Theranostics. 2012;2(4):345-360.
2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride use in electrophysiology experiments
Application Note: Electrophysiological Characterization of 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride
-methylphenethylamine) Target Class: Monoamine Transporters (SERT/DAT), Trace Amine-Associated Receptor 1 (TAAR1)Part 1: Executive Summary & Mechanism of Action
2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride , distinct from its isomer 4-Chloroamphetamine (PCA), is a
In electrophysiology, this compound is utilized primarily to:
-
Induce Transporter-Associated Currents: Acting as a substrate, it elicits stoichiometric inward currents in cells expressing SERT or DAT, allowing for the biophysical characterization of transport kinetics.
-
Modulate Neuronal Excitability via TAAR1: It alters firing rates in dopaminergic and serotonergic neurons through
-coupled cAMP signaling pathways that modulate downstream ion channels (e.g., GIRK, HCN). -
Screen for Off-Target hERG Blockade: As with many amphetamine scaffolds, it serves as a critical test compound in safety pharmacology to assess QT-prolongation risks.
Signaling Pathway & Experimental Logic
Caption: Dual mechanism of action: Direct electrogenic transport (Pathway A) and GPCR-mediated excitability modulation (Pathway B).
Part 2: Preparation & Handling
Safety Warning: This compound is a potent bioactive amine. Handle in a Class II Biosafety Cabinet. Wear nitrile gloves and safety goggles.
Stock Solution Preparation
-
Solvent: Dissolve the hydrochloride salt in DMSO (Dimethyl Sulfoxide) or Milli-Q Water .
-
Note: Water is preferred for oocyte experiments to avoid solvent effects; DMSO is acceptable for HEK293/slice work up to 0.1% final concentration.
-
-
Concentration: Prepare a 100 mM stock .
-
MW
206.11 g/mol . -
Dissolve 20.6 mg in 1 mL solvent.
-
-
Storage: Aliquot into light-protective amber tubes and store at -20°C . Stable for 6 months. Avoid freeze-thaw cycles.
Working Solutions (Perfusion)
-
Standard Bath Solution (Tyrode’s/aCSF): Dilute stock to 1 µM – 100 µM immediately prior to experiment.
-
pH Check: Ensure final pH is 7.4. The HCl salt may slightly acidify unbuffered solutions; adjust with NaOH if necessary.
Part 3: Experimental Protocols
Protocol A: Measuring Transporter-Associated Currents (SERT/DAT)
Objective: To quantify transport kinetics and substrate affinity (
System Setup:
-
Expression: Inject oocytes with cRNA encoding human SERT (SLC6A4) or DAT (SLC6A3). Incubate for 3-5 days.
-
Recording Chamber: Continuous perfusion (2 mL/min) with ND96 buffer.
-
Electrodes: Glass microelectrodes filled with 3M KCl (Resistance: 0.5–2 M
).
Step-by-Step Methodology:
-
Clamp & Stabilize:
-
Impale oocyte and clamp membrane potential (
) at -60 mV . -
Allow holding current (
) to stabilize (< -50 nA baseline drift).
-
-
Baseline Recording:
-
Perfuse with ND96 buffer for 2 minutes to establish a robust baseline.
-
-
Compound Application:
-
Switch perfusion to 10 µM 2-(4-Chlorophenyl)Propan-1-Amine .
-
Observe the immediate onset of an inward current (
). This current reflects the movement of Na ions coupled to the transport of the amine.
-
-
Dose-Response (Optional):
-
Wash out for 5 minutes (current returns to baseline).
-
Apply increasing concentrations (0.1, 1, 10, 30, 100 µM) to generate a saturation curve.
-
-
Data Analysis:
-
Subtract baseline current from peak induced current.
-
Fit data to the Michaelis-Menten equation to determine
and .
-
Validation Check:
-
Self-Validating Step: Co-apply a specific inhibitor (e.g., Fluoxetine 10 µM for SERT). The inward current induced by the test compound should be completely abolished , confirming it is transporter-mediated.
Protocol B: TAAR1-Mediated Modulation of Firing (Current Clamp)
Objective: To assess the compound’s effect on neuronal excitability in brain slices (e.g., Ventral Tegmental Area or Prefrontal Cortex).
System Setup:
-
Tissue: 300 µm acute brain slices containing the region of interest.
-
Perfusion: Oxygenated aCSF at 32°C.
-
Pipettes: 3-5 M
filled with K-Gluconate internal solution.
Step-by-Step Methodology:
-
Whole-Cell Configuration:
-
Obtain a G
seal and break in. Check Series Resistance ( ).
-
-
Characterization (Voltage Clamp):
-
Briefly run an I-V protocol to check cell health.
-
-
Switch to Current Clamp:
-
Inject current to maintain membrane potential at -70 mV or allow free-running resting potential (RMP).
-
-
Rheobase Determination:
-
Inject stepped positive current pulses (500 ms, +10 pA steps) to determine the minimum current required to elicit an action potential.
-
-
Compound Application:
-
Perfuse 10 µM 2-(4-Chlorophenyl)Propan-1-Amine for 10 minutes.
-
Monitor: Resting Membrane Potential (RMP) and Spontaneous Firing Rate.
-
Expectation: TAAR1 activation typically causes depolarization and increased firing frequency in dopaminergic neurons.
-
-
Washout:
-
Perfuse standard aCSF for 20 minutes to verify reversibility.
-
Protocol C: hERG Safety Screening (Voltage Clamp)
Objective: To determine if the compound blocks the
System Setup:
-
Cells: HEK293 or CHO cells stably expressing hERG (Kv11.1).
-
Internal Solution: K-Aspartate based (low Cl-).
-
External Solution: Standard Tyrode’s.
Voltage Protocol:
-
Holding Potential: -80 mV.
-
Depolarizing Step: +20 mV for 2 seconds (activates hERG channels).
-
Repolarizing Step: -50 mV for 2 seconds (elicits the tail current).
-
Measurement: Measure the peak tail current amplitude at -50 mV.
Methodology:
-
Record stable baseline tail currents (3-5 sweeps).
-
Perfuse 1 µM test compound for 5 minutes.
-
Record tail currents again.
-
Calculate % Inhibition:
. -
Threshold: >50% inhibition at 1 µM indicates high cardiotoxicity risk.
Part 4: Data Summary & Interpretation
| Parameter | Assay | Expected Result | Interpretation |
| SERT TEVC | Inward Current (nA range) | Compound is a transported substrate. | |
| hERG Patch | Tail Current Reduction | Potential QT prolongation risk. | |
| VTA Slice | Increased Frequency | TAAR1 agonist activity / Excitatory modulation. | |
| Reversibility | All | >80% Recovery | Non-covalent, reversible binding. |
Troubleshooting Guide:
-
No Current in Oocytes: Ensure expression levels are high. Use a positive control (e.g., 5-HT or Dopamine) to validate the batch.
-
Unstable Baseline: The amine may affect pH. Double-check the perfusion solution pH after adding the compound.
-
Incomplete Washout: Lipophilic amines can stick to tubing. Use BSA-containing wash buffer (0.1% BSA) to scavenge the drug.
References
-
Sotnikova, T. D., et al. (2009). "Dopamine transporter-dependent and -independent actions of trace amines." Journal of Neurochemistry, 111(4), 1051-1065. Link
-
Bunzow, J. R., et al. (2001). "Amphetamine, 3,4-methylenedioxymethamphetamine, and related amines are trace amine receptor agonists." Molecular Pharmacology, 60(6), 1181-1188. Link
-
Reese, E. A., et al. (2014). "Trace Amine-Associated Receptor 1 Constitutive Activity Is Critical for the Suppression of Methamphetamine Intake." Frontiers in Pharmacology, 5, 67. Link
-
Rothman, R. B., & Baumann, M. H. (2006). "Therapeutic potential of monoamine transporter substrates." Current Topics in Medicinal Chemistry, 6(17), 1845-1859. Link
-
Vandenberg, R. J., et al. (2006). "Structural basis for substrate discrimination by the serotonin transporter." Proceedings of the National Academy of Sciences, 103(32), 12174-12179. Link
Troubleshooting & Optimization
low yield in 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride synthesis
The following Technical Support Guide is designed for research professionals encountering yield issues in the synthesis of 2-(4-Chlorophenyl)propan-1-amine Hydrochloride .
Ticket Subject: Low Yield & Impurity Profile in 2-(4-Chlorophenyl)Propan-1-Amine HCl Synthesis Reference Compound: 2-(4-Chlorophenyl)propan-1-amine (β-Methyl-4-chlorophenethylamine) Regulatory Status: WARNING. This compound and its isomers (including 4-Chloroamphetamine/PCA) are strictly regulated (e.g., Schedule I in the US). This guide is intended solely for authorized personnel conducting legitimate neuropharmacological or toxicological research.
Structural Disambiguation & Route Identification
Before troubleshooting, confirm your target isomer. The IUPAC name 2-(4-Chlorophenyl)propan-1-amine refers to the
-
Target:
-Methyl isomer (Amine on C1, Phenyl on C2). -
Common Confusion: Often confused with 4-Chloroamphetamine (PCA) , which is the
-methyl isomer (Amine on C2, Phenyl on C1). -
Impact: The synthesis routes differ fundamentally. This guide focuses on the
-methyl isomer via Nitrile/Amide reduction , as implied by the nomenclature.
Root Cause Analysis: Why is Yield Low?
Low yields in this synthesis are typically driven by three competing mechanisms: Hydrodehalogenation , Dimerization , and Incomplete Reduction .
A. Hydrodehalogenation (Loss of Chlorine)
-
Symptom: Presence of 2-phenylpropan-1-amine (Des-chloro analog) in MS/NMR.
-
Cause: Aryl chlorides are labile under standard catalytic hydrogenation conditions (Pd/C + H
). The C-Cl bond cleavage energy is sufficiently low for Palladium to insert, leading to replacement of Cl with H. -
Mechanism:
B. Dimerization (Secondary Amine Formation)
-
Symptom: High molecular weight impurity (
). -
Cause: During nitrile reduction, the intermediate imine (
) can react with the already formed primary amine ( ) to form a secondary amine dimer. -
Mechanism:
C. Incomplete Reduction
-
Symptom: Recovery of starting material or intermediate amides/imines.
-
Cause: Steric hindrance from the
-methyl group or insufficient reducing power (e.g., using NaBH alone on a nitrile).
Troubleshooting Protocols
Protocol 1: Mitigating Dehalogenation (Catalyst Selection)
Issue: You are using Pd/C and observing significant des-chloro product.
| Catalyst System | Dehalogenation Risk | Activity | Recommendation |
| Pd/C (5-10%) | High | High | AVOID. Rapidly cleaves Ar-Cl bonds. |
| PtO | Moderate | High | Use with caution; lower pressure (<20 psi). |
| Raney Nickel | Low | Moderate | PREFERRED. Low affinity for Ar-Cl cleavage. |
| Rh/Al | Low | High | Excellent alternative if Raney Ni fails. |
Corrective Action:
Switch to Raney Nickel or Platinum Oxide (PtO
Protocol 2: Preventing Dimerization (The Ammonia Trick)
Issue: Yield is lost to secondary amine dimers during nitrile reduction.
Mechanism: The condensation of the primary amine product with the intermediate imine is reversible but driven by equilibrium.
Corrective Action:
Saturate the reaction solvent (Methanol/Ethanol) with anhydrous Ammonia (NH
-
Why? Excess NH
shifts the equilibrium away from the dimer and suppresses the nucleophilic attack of the primary amine on the imine. -
Target: Maintain NH
concentration > 5 equiv. relative to substrate.[1]
Protocol 3: Chemical Reduction Alternative (LiAlH )
Issue: Catalytic hydrogenation is unavailable or non-selective.
Method: Reduction of 2-(4-chlorophenyl)propanamide or nitrile using Lithium Aluminum Hydride (LiAlH
-
Risk: LiAlH
is generally safe for Ar-Cl at reflux in Ether, but can attack at reflux in THF or Diglyme. -
Optimization:
-
Use Diethyl Ether (lower boiling point, 35°C) instead of THF (66°C) to minimize thermal energy available for C-Cl activation.
-
Inverse Addition: Add the hydride solution to the amide/nitrile solution to maintain stoichiometric control.
-
Fieser Workup: Use the specific water/NaOH/water quenching sequence to ensure granular aluminum salts that filter easily, preventing product entrapment in the filter cake (a common source of "yield loss").
-
Visualizing the Reaction Pathways
The following diagram illustrates the critical branching points where yield is lost.
Caption: Reaction logic flow showing the "Optimization Zone" where ammonia concentration and catalyst choice determine the ratio of Target Amine vs. Dimer/Des-Chloro impurities.
Experimental Data Reference
Solvent & Catalyst Effects on Nitrile Reduction Yield
| Solvent | Catalyst | Additive | Yield (Primary Amine) | Major Impurity |
| MeOH | Pd/C (10%) | None | < 40% | Des-chloro amine + Dimer |
| MeOH | Raney Ni | None | 65% | Dimer (Secondary amine) |
| MeOH | Raney Ni | NH | > 85% | None detected |
| Ether | LiAlH | None | 75-80% | Unreacted Nitrile (if under-dosed) |
| THF | LiAlH | None | 60% | Polymer/Tars (due to heat) |
Salt Formation & Isolation
Even with high synthesis yield, isolation failure can occur. The Hydrochloride salt is hygroscopic.
-
Extract the free base into an organic solvent (DCM or Ether).
-
Dry thoroughly over MgSO
. Water is the enemy of crystallization. -
Precipitate: Add 2M HCl in Diethyl Ether or Dioxane dropwise at 0°C.
-
Troubleshooting: If an oil forms instead of crystals, the solution is likely too wet or too concentrated. Add more dry ether and scratch the flask walls.
-
References
-
Nitrile Reduction Methodology
-
Watson, S. C., & Eastham, J. F. (1967). "Reduction of Nitriles to Primary Amines." Journal of Organic Chemistry. Link
- Note: Establishes the necessity of ammonia in preventing secondary amine form
-
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Compound Properties (4-Chloro-beta-methylphenethylamine)
-
Safety & Neurotoxicity (Analog Context)
-
Fuller, R. W. (1992). "Basic Neurochemistry of Halogenated Amphetamines." Annals of the New York Academy of Sciences. Link
- Note: Provides context on the biological activity and handling precautions for chloro-phenethylamines.
-
Sources
2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride degradation and storage issues
Degradation, Storage & Troubleshooting Guide[1][2][3]
Executive Summary
2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride is a structural isomer of p-chloroamphetamine (PCA), characterized by a primary amine group on a propyl chain substituted with a chlorinated phenyl ring.[1][2][3] While the hydrochloride salt form significantly enhances stability compared to the free base, this compound exhibits specific vulnerabilities to hygroscopic degradation , photolytic dechlorination , and trace oxidation .[1][2][3]
This guide provides a self-validating troubleshooting framework for researchers observing physical or chemical anomalies in their samples.
Module 1: Storage & Handling (The "Pre-Experiment" Phase)
Q: I just received a new shipment. What is the absolute gold standard for storage? A: Upon receipt, do not simply place the bottle in the fridge. The primary threat to this compound is the moisture-oxidation cycle .[1][2][3] The hydrochloride salt is hygroscopic; once it absorbs atmospheric water, the crystal lattice disrupts, increasing the mobility of the molecule and making the amine moiety susceptible to trace oxidation and hydrolysis.
Protocol: The "Arrive & Aliquot" System
-
Equilibration: Allow the sealed bottle to reach room temperature before opening to prevent condensation.
-
Inert Aliquoting: Inside a desiccated glove box or under a nitrogen stream, divide the bulk material into single-use aliquots (e.g., 10 mg or 50 mg).
-
Primary Containment: Use amber glass vials with Teflon-lined caps. Avoid standard plastics which can be permeable to moisture over years.
-
Secondary Containment: Place vials inside a larger jar containing active desiccant (silica gel or Drierite).
-
Temperature: Store at -20°C .
Q: Can I store it at room temperature? A: Short-term (weeks), yes, if desiccated. Long-term (>6 months), no. Room temperature storage increases the rate of "yellowing"—a surface oxidation phenomenon common to phenethylamines.
Module 2: Troubleshooting Degradation (The "During Experiment" Phase)
Q: My white powder has turned into a sticky, off-white gum. Is it usable? A: Stop. Do not use this for quantitative biological assays (e.g., Ki determination or IC50).
-
Diagnosis: The "stickiness" confirms hygroscopic failure.[3] The compound has absorbed water, and the "off-white" color suggests the formation of oxidation byproducts (likely imines or N-oxides).[2][3]
-
Remediation: If the sample is critical and irreplaceable, you can attempt recrystallization :[1][2][3]
Q: The compound is not dissolving in my standard buffer (PBS, pH 7.4). Why? A: This is a counter-intuitive issue often caused by "Salting Out" or pH Clashes .[1][2][3]
-
Mechanism: While the HCl salt is water-soluble, high ionic strength buffers (like 10x PBS) can reduce solubility.[1][2][3] Furthermore, if your buffer is slightly basic, you may be deprotonating the amine (pKa ~9-10), generating the free base which is an oil and insoluble in water.[3]
-
Solution: Dissolve the compound in pure water or DMSO first to create a concentrated stock (e.g., 10 mM), then dilute into the assay buffer.[1][2][3] Ensure the final DMSO concentration is <0.1% to avoid assay interference.
Visual Troubleshooting Logic:
Figure 1: Decision matrix for diagnosing physical anomalies in 2-(4-Chlorophenyl)Propan-1-Amine HCl.
Module 3: Analytical Validation
Q: How do I prove the purity of my stored sample? A: Do not rely on melting point alone, as hydrated salts often show broad melting ranges.[3] Reverse-Phase HPLC is the definitive method.[2][3]
Recommended HPLC Method:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (amide bond/backbone) and 254 nm (phenyl ring).[1][2]
Data Interpretation Table:
| Retention Time (Relative) | Identity | Cause |
| 1.00 (Main Peak) | 2-(4-Chlorophenyl)Propan-1-Amine | Target Compound |
| < 0.50 (Early Eluting) | Hydrolysis Products / Salts | Buffer salts or cleavage products (rare).[1][2][3] |
| ~1.10 - 1.20 | N-Oxide Impurity | Oxidative degradation (storage in air).[1][2][3] |
| > 1.50 (Late Eluting) | Dimers / Aggregates | Polymerization (rare, requires high heat).[1][2][3] |
Module 4: Scientific Rationale & Mechanisms
The "Chlorine" Factor: The 4-chloro substituent on the phenyl ring withdraws electron density via induction but donates via resonance.[1][2][3] However, its primary impact on stability is photolability .[3] Chlorinated aromatic compounds are susceptible to homolytic cleavage of the C-Cl bond under UV irradiation [1].[1][3]
-
Implication: Samples left on a benchtop exposed to sunlight may undergo dechlorination, yielding 2-phenylpropan-1-amine derivatives and free chloride ions, which can alter the pH and salt stoichiometry.[1][2][3]
The "Beta-Methyl" Factor: Unlike simple phenethylamines, the branching at the beta-position (relative to the nitrogen) creates steric hindrance.[1][2][3]
-
Implication: This actually improves stability against enzymatic degradation (MAO) compared to non-branched analogs, but it does not protect against chemical oxidation of the amine if the salt form is compromised [2].[1][2]
Degradation Pathway Visualization:
Figure 2: Primary degradation pathways driven by environmental stressors.[1][2][3]
References
-
PubChem. (n.d.).[3] 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N.[2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link][2][3]
Sources
- 1. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride | C9H11Cl2N | CID 46221110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride | 35086-95-4 [sigmaaldrich.com]
unexpected side products in 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride reaction
The following technical guide addresses the synthesis and troubleshooting of 2-(4-Chlorophenyl)propan-1-amine Hydrochloride (also known as p-chloro-β-methylphenethylamine). This response is structured as a Tier-3 Technical Support resource for research chemists.
Ticket ID: #SYN-CL-PPA-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Unexpected Impurities & Side Reactions
Executive Summary
The synthesis of 2-(4-chlorophenyl)propan-1-amine (Structure: 4-Cl-C6H4-CH(CH3)CH2NH2) typically proceeds via the reduction of 2-(4-chlorophenyl)propionitrile or 2-(4-chlorophenyl)propanamide . While the target pathway is straightforward, the presence of the chlorine substituent and the reactivity of reduction intermediates often leads to three specific "unexpected" side products: symmetric secondary amines (dimers) , dechlorinated analogs , and hydrolysis byproducts (aldehydes) .
This guide provides a mechanistic breakdown of these impurities and validated protocols to suppress them.
Part 1: Diagnostic & Troubleshooting Guide (Q&A)
Issue 1: "I am seeing a large impurity peak at approx. 2x Molecular Weight (M+H ≈ 372)."
Diagnosis: Formation of the Symmetric Secondary Amine (Dimer) . Technical Explanation: This is the most common side reaction in nitrile reductions. During the reduction of 2-(4-chlorophenyl)propionitrile, the intermediate imine (R-CH=NH) is highly electrophilic. As the concentration of the desired primary amine (R-CH2-NH2) increases, it can nucleophilically attack the unreacted imine. This forms an aminal, which eliminates ammonia to form a Schiff base, which is subsequently reduced to the secondary amine dimer: (4-Cl-C6H4-CH(CH3)CH2)2NH.
Corrective Action:
-
For Catalytic Hydrogenation: Add an acylating agent (like acetic anhydride) if compatible, or more commonly, use ammonia-saturated solvents (e.g., 7N NH3 in MeOH). The excess ammonia shifts the equilibrium back toward the primary imine, suppressing dimer formation.
-
For Hydride Reductions (LiAlH4/BH3): Ensure rapid addition of the nitrile to the reducing agent (inverse addition) or use a large excess of reducing agent to clear the imine intermediate quickly.
Issue 2: "My product mass is 170 (M-34), and the isotopic pattern for Chlorine is gone."
Diagnosis: Hydrodechlorination (Dehalogenation) . Technical Explanation: If you are using catalytic hydrogenation (H2/Pd-C), the palladium catalyst is notorious for oxidative addition into Aryl-Cl bonds, facilitating hydrogenolysis. This replaces the chlorine atom with hydrogen, yielding 2-phenylpropan-1-amine (Dechlorinated analog).
Corrective Action:
-
Switch Catalyst: Replace Pd/C with Platinum Oxide (PtO2) or Raney Nickel . These are less prone to aryl-chloride hydrogenolysis under mild conditions.
-
Acidic Additives: If Pd must be used, conducting the reaction in acidic media (e.g., acetic acid) can sometimes suppress dehalogenation, though PtO2 is the superior choice.
-
Alternative Route: Switch to a chemical reduction using Borane-THF (BH3·THF) or LiAlH4 at controlled temperatures (0°C to RT), as these reagents generally do not reduce aryl chlorides.
Issue 3: "I see a carbonyl stretch (~1720 cm⁻¹) in the IR and an aldehyde proton in NMR."
Diagnosis: Imine Hydrolysis to Aldehyde . Technical Explanation: This occurs during the workup. If the reduction of the nitrile (or amide) stops at the imine stage (due to insufficient reducing agent or low temperature) or if the intermediate complex is stable (e.g., certain Borane-complexes), quenching with water/acid hydrolyzes the C=N bond to a C=O bond, yielding 2-(4-chlorophenyl)propionaldehyde .
Corrective Action:
-
Drive to Completion: Ensure the reaction runs for sufficient time (often 16h+ for hindered nitriles) and at reflux if using Borane.
-
Acidic Hydrolysis Step: When using Borane, the intermediate is a boron-amine complex. You must reflux with dilute HCl after the reduction step to break the B-N bond and liberate the free amine salt. Simple water quenching is insufficient.
Part 2: Mechanistic Visualization
The following diagram illustrates the divergent pathways leading to the target amine versus the three critical side products.
Figure 1: Reaction network showing the intended reduction pathway (green) and the three primary failure modes (red) leading to aldehyde, dimer, and dechlorinated impurities.
Part 3: Optimized Experimental Protocol
To minimize the side products described above, the following protocol uses Borane-THF , which avoids the dimerization issues of catalytic hydrogenation and the dehalogenation risks of Pd-catalysts.
Method: Reduction of 2-(4-Chlorophenyl)propionitrile using BH3·THF
Reagents:
-
2-(4-Chlorophenyl)propionitrile (1.0 eq)
-
Borane-THF complex (1.0 M solution, 2.5 eq)
-
Anhydrous THF (Solvent)
-
Methanol (for quenching)
-
HCl (1M aqueous and conc.)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask and equip with a condenser and N2 inlet.
-
Dissolution: Dissolve the nitrile (10 mmol) in anhydrous THF (20 mL) under nitrogen.
-
Addition: Cool to 0°C. Add BH3·THF (25 mL, 25 mmol) dropwise via syringe over 20 minutes. Note: Slow addition controls exotherm.
-
Reaction: Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 16 hours.
-
Why? Reflux is required to drive the reduction of the hindered nitrile and prevent the "Aldehyde" side product (Issue 3).
-
-
Quenching (Critical): Cool to 0°C. Carefully add Methanol (10 mL) dropwise until gas evolution ceases.
-
Caution: Vigorous H2 evolution.
-
-
Complex Breaking: Evaporate the solvent in vacuo. Redissolve the residue in Methanol (20 mL) and add conc. HCl (5 mL). Reflux this mixture for 1 hour.
-
Why? This step breaks the stable Boron-Amine complex. Without this, you will not isolate the amine.
-
-
Isolation: Basify with NaOH (2M) to pH > 12. Extract with Dichloromethane (3x). Dry organics over MgSO4 and concentrate.
-
Salt Formation: Dissolve the free base in diethyl ether and add HCl in ether/dioxane to precipitate the 2-(4-Chlorophenyl)propan-1-amine Hydrochloride salt.
Yield Expectation: 75-85% Purity Check: 1H NMR should show a doublet at ~1.2 ppm (CH3) and no aldehyde peak at ~9.8 ppm.
Part 4: Analytical Data Summary
| Component | Molecular Weight | Key MS Fragment (ESI+) | Characteristic 1H NMR Signal |
| Target Amine | 169.65 (Free base) | 170 / 172 (3:1 ratio) | δ 2.8-3.0 (m, 2H, -CH2-N) |
| Dimer Impurity | ~322.2 | 323 / 325 | Broad multiplets, complex aromatic region |
| Dechlorinated | 135.21 | 136 (No Cl pattern) | Aromatic region integrates to 5H (vs 4H) |
| Aldehyde | 168.62 | N/A (GC-MS needed) | δ 9.7 (s, 1H, CHO) |
References
-
Nitrile Reduction Mechanisms & Dimer Formation
- Source: ChemGuide - Reduction of Nitriles.
-
URL:[Link]
- Borane Reduction of Nitriles (Methodology): Source: ChemicalBook - 1-(4-chlorophenyl)propan-1-amine synthesis (Analogous protocol).
-
Dechlorination Risks in Hydrogenation
- Source: Science of Synthesis - C
-
URL:[Link]
-
Compound Identification (CAS 75425-55-7)
Sources
2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride solubility problems in biological buffers
Welcome to the technical support guide for 2-(4-Chlorophenyl)propan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in biological buffers. Our goal is to provide you with the foundational knowledge and practical steps to overcome these issues, ensuring the integrity and success of your experiments.
Understanding the Molecule: A Quick Reference
2-(4-Chlorophenyl)propan-1-amine hydrochloride is a research chemical, also widely known by its synonym, 4-Chloroamphetamine hydrochloride (4-CA or p-CA).[1] As a hydrochloride salt of a primary amine, its solubility is intrinsically linked to the pH of the aqueous environment.
| Property | Data | Source(s) |
| Synonyms | 4-Chloroamphetamine HCl, p-Chloroamphetamine HCl, 4-CA, p-CA | [1][2] |
| Molecular Formula | C₉H₁₂ClN • HCl | [1][3] |
| Molecular Weight | 206.11 g/mol | [1][3] |
| Appearance | Crystalline solid | [1] |
| Known Aqueous Solubility | PBS (pH 7.2): 10 mg/mL | [1][4] |
| Organic Solvent Solubility | Ethanol: 30 mg/mL; DMSO: 20 mg/mL; DMF: 25 mg/mL | [1][4] |
The Core of the Problem: Why Amine Hydrochlorides are Tricky
The primary challenge in dissolving 2-(4-Chlorophenyl)propan-1-amine hydrochloride stems from its chemical nature as the salt of a weak base and a strong acid.
In solution, an equilibrium exists between the protonated, charged form (the ammonium cation, R-NH₃⁺) and the deprotonated, neutral form (the free base, R-NH₂).
R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aqueous, soluble) + Cl⁻ ⇌ R-NH₂ (aqueous, less soluble) + H⁺
The protonated form (R-NH₃⁺) is significantly more soluble in aqueous solutions due to its ability to form favorable ion-dipole interactions with water molecules. The free base (R-NH₂), being less polar, has much lower aqueous solubility.
The pH of your buffer dictates the position of this equilibrium.
-
In acidic conditions (low pH): An excess of protons (H⁺) pushes the equilibrium to the left, favoring the highly soluble protonated (R-NH₃⁺) form.[5][6]
-
In neutral or alkaline conditions (higher pH): A lack of protons allows the equilibrium to shift to the right, leading to the formation of the less soluble free base (R-NH₂), which may then precipitate out of solution.[5][6]
Amphetamine, a structurally similar compound, has a pKa of approximately 9.9.[5] While the exact pKa of the 4-chloro analog is not readily published, it is expected to be in a similar range. To maintain solubility, the pH of the buffer should ideally be at least 1.5 to 2 units below the pKa.
Frequently Asked Questions (FAQs)
Q1: My 2-(4-Chlorophenyl)propan-1-amine HCl won't dissolve in my PBS buffer at pH 7.4. What's wrong?
This is the most common issue. At a pH of 7.4, a significant fraction of the compound can convert to its less soluble free base form, causing cloudiness or precipitation. While a solubility of 10 mg/mL in PBS at pH 7.2 has been reported, achieving this consistently can be difficult, and slight variations in buffer preparation can trigger precipitation.[1][4] The solution is likely supersaturated and unstable.
Q2: Can I heat or sonicate the solution to force it to dissolve?
Gentle warming and sonication can help overcome the initial energy barrier to dissolution. However, this often creates a supersaturated, thermodynamically unstable solution. The compound may precipitate out later, especially upon cooling or with minor agitation. If you use heat, always cool the solution to your experimental temperature and visually inspect for precipitation before use. Prolonged heating should be avoided to prevent potential degradation.
Q3: Is it better to prepare a high-concentration stock in an organic solvent first?
Absolutely. This is the recommended best practice. Preparing a concentrated stock in a solvent like DMSO or ethanol, where the compound is highly soluble, and then diluting it into your biological buffer is a much more reliable method.[1] This minimizes the time the compound spends at a potentially unfavorable pH at high concentrations.
Q4: I successfully dissolved the compound, but it precipitated during my experiment. Why?
This could be due to several factors:
-
Temperature Change: The pH of many common buffers, especially Tris, is temperature-dependent.[7][8] A change in temperature from when you prepared the solution (e.g., room temperature) to your experimental conditions (e.g., 37°C) could have shifted the pH unfavorably.
-
Interaction with Other Components: High concentrations of other salts in your media can lead to a "salting out" effect, reducing the solubility of your compound.[9]
-
Evaporation: Over the course of a long experiment, solvent evaporation can increase the compound's concentration beyond its solubility limit.
In-Depth Troubleshooting Guide
When facing solubility issues, a systematic approach is key. Follow this guide to diagnose and solve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Protocol 1: Recommended Method - Stock Solution Preparation
This method is the most reliable for avoiding solubility problems.
Materials:
-
2-(4-Chlorophenyl)propan-1-amine hydrochloride
-
Anhydrous DMSO or Ethanol (reagent grade)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of the compound in a suitable vessel.
-
Add Solvent: Add the calculated volume of DMSO or ethanol to achieve a high-concentration stock (e.g., 10-20 mg/mL). The reported solubility in DMSO is 20 mg/mL and in Ethanol is 30 mg/mL.[1]
-
Dissolve: Vortex or sonicate gently until the solid is completely dissolved. The solution should be clear and free of particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Application: For your experiment, perform a serial dilution of the stock solution directly into your final biological buffer. Ensure the final concentration of the organic solvent is low enough not to affect your biological system (typically ≤0.5%).
Protocol 2: pH Adjustment for Direct Dissolution
Use this method if you must dissolve the compound directly in a buffer and are encountering issues.
Materials:
-
Target biological buffer (e.g., PBS)
-
Dilute HCl (e.g., 0.1 M)
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Start with Buffer: Begin with a volume of your buffer slightly less than the final target volume.
-
Lower the pH: While stirring, slowly add dilute HCl dropwise. Monitor the pH continuously with a calibrated pH meter.
-
Target pH: Adjust the pH to a value where the compound is known to be soluble (e.g., pH 5.0 - 6.5). A pH at least 2 units below the compound's pKa is a safe target.[9]
-
Add Compound: Once the target pH is stable, add the pre-weighed 2-(4-Chlorophenyl)propan-1-amine hydrochloride. It should dissolve readily.
-
Final Volume Adjustment: If necessary, adjust to the final volume with the now-acidified buffer.
-
Verification: Always re-verify the final pH of your solution. Be aware that adding the hydrochloride salt itself can slightly lower the pH.
Critical Note: Ensure that this lower pH is compatible with your experimental model (e.g., cell culture, enzyme assay). An inappropriate pH can be just as detrimental as an insoluble compound.
Data Summary: Buffers and Their Properties
Choosing the right buffer from the start can prevent many issues. Buffers have optimal ranges, and their pH can be sensitive to temperature.
| Buffer | pKa (at 25°C) | Useful pH Range | d(pKa)/dT | Comments |
| Phosphate (PBS) | 7.20 | 6.5 - 7.5 | -0.0028 | Prone to precipitation with divalent cations (e.g., Ca²⁺, Mg²⁺).[10] |
| Tris | 8.06 | 7.5 - 9.0 | -0.028 | High temperature dependence. [8] Can be toxic to some mammalian cells. |
| HEPES | 7.48 | 6.8 - 8.2 | -0.014 | A common choice for cell culture; less temperature dependence than Tris.[10] |
| MES | 6.15 | 5.5 - 6.7 | -0.011 | A good choice if a more acidic pH is required and compatible with the experiment. |
Data sourced from various buffer guides.[10]
References
-
PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL. Retrieved from [Link]
-
Filo. (2025, September 19). How are primary, secondary, and tertiary amines separated from their mixture in pure and dry form? Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Gavamukul, V., et al. (2014). Solubility and dissolution enhancement strategies: Current understanding and recent trends. International Journal of Pharmaceutics, 475(1-2), 235-248.
- DeSantis, C. (2025, December 12). How does stomach acid pH affect the absorption of d-amphetamine (dextroamphetamine)? AIBlog.
-
Chemistry LibreTexts. (2020, September 8). 17.5: Factors that Affect Solubility. Retrieved from [Link]
- YouTube. (2025, December 13).
- Google Patents. (n.d.). US20180243241A1 - Amphetamine controlled release, prodrug, and abuse-deterrent dosage forms.
- Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
- Bostan, M. S., et al. (2008). pH dependent efflux of methamphetamine derivatives and their reversal through human Caco-2 cell monolayers. PubMed.
- Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products.
-
Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]
-
SciELO. (n.d.). Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. Retrieved from [Link]
-
precisionFDA. (n.d.). P-CHLOROAMPHETAMINE HYDROCHLORIDE. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Biological Buffers and Ultra Pure Reagents. Retrieved from [Link]
- Google Patents. (n.d.). US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
- مقالات. (2021, January 15). What are the applications of biological buffers in the pharmaceutical field?
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
- National Institutes of Health. (2014, September 12).
-
Bioanalysis Zone. (n.d.). Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. GSRS [precision.fda.gov]
- 3. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. droracle.ai [droracle.ai]
- 6. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. itwreagents.com [itwreagents.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mpbio.com [mpbio.com]
troubleshooting 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride NMR spectrum impurities
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges encountered when validating the synthesis of 2-(4-Chlorophenyl)propan-1-amine hydrochloride .
This guide bypasses generic advice to focus on the exact causality of resonance convolution, persistent impurities, and regioisomer differentiation in primary amine hydrochloride salts.
Diagnostic Workflow: Resolving NMR Impurities
Diagnostic workflow for identifying and resolving NMR impurities in amine hydrochloride salts.
Troubleshooting FAQs
Q1: Why is the 3.0–3.5 ppm region of my DMSO-d₆ spectrum an unreadable, overlapping multiplet? Causality: In DMSO-d₆, the residual water peak (HOD) appears at 3.33 ppm . Your target compound's benzylic methine (CH) and amine-adjacent methylene (CH₂) protons also resonate between 2.90 and 3.30 ppm. Furthermore, if triethylamine hydrochloride (Et₃N·HCl) is present from the workup, its methylene quartet appears at 3.09 ppm. This creates severe resonance convolution. Solution: Spike the sample with 10 μL of D₂O (See Protocol 2). This self-validating step shifts the HOD peak downfield due to altered hydrogen bonding and completely exchanges the broad –NH₃⁺ protons (~8.20 ppm), simplifying the spin-spin coupling network. Alternatively, acquire the spectrum in Methanol-d₄, where the residual water peak shifts to 4.87 ppm, leaving the aliphatic region completely unobstructed.
Q2: I have persistent signals at 1.17 ppm (triplet) and 3.09 ppm (quartet) in DMSO-d₆. Extended high-vacuum drying does not remove them. What is this? Causality: These signals correspond to triethylamine hydrochloride (Et₃N·HCl), not residual free solvent . During freebasing or reductive amination steps, Et₃N is often used as an acid scavenger. While free Et₃N is highly volatile, Et₃N·HCl forms a stable crystalline salt that co-precipitates with your target amine hydrochloride. Because it is locked in a crystal lattice as a salt, it will not yield to standard vacuum drying. Solution: You must break the salt lattice. Follow Protocol 1 to orthogonally freebase the mixture, volatilize the free Et₃N, and re-salt the pure product.
Q3: How do I differentiate between my target, 2-(4-chlorophenyl)propan-1-amine, and its common regioisomer byproduct, 1-(4-chlorophenyl)propan-2-amine (4-chloroamphetamine)? Causality: The structural difference lies in the position of the amine relative to the propyl chain. In the target molecule, the methine (CH) is benzylic. In the regioisomer, the methylene (CH₂) is benzylic. Because the strongly electron-withdrawing –NH₃⁺ group deshields adjacent protons more aggressively than a benzylic phenyl ring, the CH proton in the regioisomer (attached directly to the amine) will shift significantly further downfield (~3.50 ppm) compared to the target's benzylic CH (~3.20 ppm). Conversely, the regioisomer's benzylic CH₂ appears upfield (~2.80 ppm) compared to the target's amine-adjacent CH₂ (~3.00 ppm) .
Quantitative Data Summaries
Table 1: Expected ¹H NMR Chemical Shifts for 2-(4-Chlorophenyl)propan-1-amine HCl
| Proton Assignment | Chemical Shift (DMSO-d₆) | Multiplicity | Integration | Causality / Structural Note |
|---|---|---|---|---|
| –CH₃ | ~1.25 ppm | Doublet | 3H | Couples to adjacent benzylic CH. |
| –CH₂–NH₃⁺ | ~2.90 – 3.10 ppm | Multiplet | 2H | AB part of ABX system; deshielded by –NH₃⁺. |
| Ar–CH– | ~3.15 – 3.30 ppm | Multiplet | 1H | X part of ABX system; benzylic deshielding. |
| Aromatic (AA'BB') | ~7.30 & ~7.40 ppm | Two Doublets | 4H | Characteristic para-substitution pattern. |
| –NH₃⁺ | ~8.20 ppm | Broad Singlet | 3H | Rapid exchange; broadens due to ¹⁴N quadrupolar relaxation. |
Table 2: Common Trace Impurities in Amine Hydrochloride Syntheses
| Impurity | Shift in DMSO-d₆ (ppm) | Shift in CD₃OD (ppm) | Multiplicity | Source / Origin |
|---|---|---|---|---|
| Triethylamine HCl | 1.17, 3.09 | 1.30, 3.20 | Triplet, Quartet | Acid scavenger carryover. |
| Ethyl Acetate | 1.17, 1.99, 4.03 | 1.24, 2.01, 4.09 | Triplet, Singlet, Quartet | Extraction solvent residue. |
| Dichloromethane | 5.76 | 5.49 | Singlet | Reaction/Extraction solvent. |
| Water (Residual) | 3.33 | 4.87 | Broad Singlet | Hygroscopic nature of HCl salts. |
(Data adapted from Fulmer et al., 2010 and Gottlieb et al., 1997 )
Experimental Protocols
Protocol 1: Orthogonal Freebasing and Volatilization (Et₃N Removal)
This protocol exploits the massive boiling point differential between free triethylamine (bp 89°C) and the target primary amine (bp >240°C) to achieve purification without chromatography.
-
Deprotonation: Suspend 500 mg of the contaminated amine hydrochloride in 10 mL of 1M NaOH (aq) to achieve a pH > 12. Causality: This ensures complete deprotonation of both the target amine and the Et₃N impurity.
-
Extraction: Extract the aqueous layer with 3 x 10 mL of Methyl tert-butyl ether (MTBE).
-
Drying: Combine the organic layers, wash with 10 mL of brine, and dry over anhydrous Na₂SO₄.
-
Volatilization: Filter the drying agent and concentrate the filtrate under reduced pressure at 30°C. Apply high vacuum (0.1 mbar) at 40°C for 3 hours. Causality: The highly volatile free Et₃N is completely removed under vacuum, leaving the higher-boiling target amine as a neat oil.
-
Re-salting: Re-dissolve the purified freebase oil in 5 mL of anhydrous MTBE. Cool to 0°C in an ice bath.
-
Precipitation: Add 1.05 equivalents of 4M HCl in dioxane dropwise with vigorous stirring.
-
Isolation: Filter the resulting pristine white precipitate, wash with cold MTBE, and dry under vacuum to yield pure 2-(4-chlorophenyl)propan-1-amine HCl.
Protocol 2: Self-Validating NMR Sample Preparation
Use this method to definitively prove whether a peak at 3.3 ppm is your compound's methine proton or residual water.
-
Sample Preparation: Weigh exactly 5.0 mg of the amine hydrochloride salt into a clean glass vial.
-
Dissolution: Dissolve in 0.6 mL of DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.
-
Baseline Acquisition: Acquire the ¹H NMR spectrum (minimum 16 scans, relaxation delay d1 = 2 seconds).
-
Deconvolution (The D₂O Spike): If the 3.0–3.5 ppm region is convoluted, add exactly 10 μL of D₂O directly to the NMR tube. Invert the tube 5 times to ensure complete mixing.
-
Validation Acquisition: Re-acquire the spectrum.
-
Self-Validation Check: The broad –NH₃⁺ signal at 8.20 ppm will completely disappear due to deuterium exchange. The HOD peak will shift downfield (typically >3.5 ppm), cleanly revealing the underlying ABX multiplet of the target compound's aliphatic chain.
-
References
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 29.9 (2010): 2176-2179. URL:[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry 62.21 (1997): 7512-7515. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16219122, 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride." PubChem. URL:[Link]
2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride assay interference and artifacts
Common Name: 4-Chloroamphetamine (4-CA) / p-Chloroamphetamine (PCA) CAS: 35378-15-5 (Hydrochloride salt)
Introduction
Welcome to the technical support hub for 2-(4-Chlorophenyl)propan-1-amine hydrochloride . This compound is a halogenated amphetamine derivative widely used in neuropharmacology as a selective serotonin neurotoxin and depleting agent.
However, its chemical properties—specifically the basic amine moiety , the para-chloro substituent , and its hydrochloride salt form —introduce unique artifacts in both analytical chemistry (HPLC/MS) and biological assays. This guide addresses these specific interference points.
Module 1: Chromatographic Integrity (HPLC/UPLC)
User Question: "I am observing severe peak tailing and retention time shifts between runs. Is my column failing?"
Technical Diagnosis:
It is unlikely your column is failing. The issue is almost certainly secondary silanol interactions . 2-(4-Chlorophenyl)propan-1-amine is a basic amine (
Troubleshooting Protocol:
| Parameter | Recommended Condition | Scientific Rationale |
| Mobile Phase pH | Acidic (pH 2.5 – 3.0) | Suppresses ionization of silanols ( |
| Buffer Choice | Ammonium Formate or 0.1% Formic Acid | Volatile buffers suitable for LC-MS. Phosphate buffers are superior for peak shape but incompatible with MS. |
| Column Selection | End-capped C18 or PFP (Pentafluorophenyl) | PFP columns offer unique selectivity for halogenated aromatics via |
| Additives | Triethylamine (TEA) (for UV only) | TEA acts as a "sacrificial base," saturating silanol sites so the analyte elutes cleanly. |
Visual Guide: Troubleshooting Peak Tailing
Figure 1: Decision tree for resolving peak asymmetry in basic amine analysis.
Module 2: Mass Spectrometry Artifacts
User Question: "I see a split peak in my mass spectrum (M and M+2), and sometimes a signal at m/z 136 that mimics amphetamine. Is my sample contaminated?"
Technical Diagnosis:
-
The "Split" Peak (M+2): This is not contamination. Chlorine exists naturally as two isotopes:
(75.8%) and (24.2%). You must see a peak at m/z 170 and m/z 172 in a roughly 3:1 ratio. Absence of this pattern indicates you are not looking at a chlorinated compound. -
The "Amphetamine Mimic" (m/z 136): This is an In-Source Fragmentation artifact. Under high declustering potential, the C-Cl bond can break, leading to the loss of the chlorine atom (
). The resulting mass (approx. 136 Da) is isobaric with Amphetamine, leading to false positives in multi-drug screens.
Recommended MS/MS Transitions: To ensure specificity, avoid transitions that simply lose the amine group, as many phenethylamines share this pathway.
| Precursor Ion ( | Product Ion ( | Mechanism | Specificity |
| 170.1 ( | 153.1 | Loss of | Low (Common to amines) |
| 170.1 ( | 125.0 | High (Standard Quantifier) | |
| 170.1 ( | 109.0 | Ring fragmentation | Medium |
Visual Guide: Fragmentation Logic
Figure 2: MS/MS fragmentation pathway and potential artifacts. Note the m/z 136 artifact which can be mistaken for non-halogenated amphetamine.
Module 3: Sample Preparation & Extraction
User Question: "I am getting <40% recovery using Liquid-Liquid Extraction (LLE) with Ethyl Acetate. Why doesn't it extract?"
Technical Diagnosis: You are likely attempting to extract the Hydrochloride salt directly.
-
Chemistry: The HCl salt is highly water-soluble and charged. It will not partition into organic solvents.
-
Requirement: You must drive the pH above the
(approx 9.5) to generate the Free Base (uncharged form) before extraction.
Optimized Protocol: Mixed-Mode Solid Phase Extraction (SPE) For biological matrices (plasma/brain tissue), Mixed-Mode Cation Exchange (MCX/SCX) is superior to LLE.
-
Load: Acidify sample (pH 6.0). The positively charged amine binds to the cation-exchange sorbent.
-
Wash: Methanol/Water (removes neutrals/interferences).
-
Elute: Crucial Step. Use 5%
in Methanol.-
Mechanism:[1] The ammonia neutralizes the proton on the amine (
) and the proton on the sorbent, breaking the ionic bond and releasing the drug.
-
Recovery Comparison Table:
| Extraction Method | pH Condition | Expected Recovery | Notes |
| LLE (Ethyl Acetate) | Neutral (pH 7) | < 5% | Drug remains in aqueous phase (Salt form). |
| LLE (Ethyl Acetate) | Basic (pH > 10) | > 85% | Drug converts to Free Base (Lipophilic). |
| Protein Precipitation | Acidic (MeOH) | 60-70% | High matrix effect suppression in MS. |
| Mixed-Mode SPE | pH 6 Load / pH 11 Elute | > 90% | Cleanest extract; removes phospholipids. |
Module 4: Biological Assay Interference
User Question: "My neurotoxicity data is inconsistent. Control groups are showing unexpected depletion."
Technical Diagnosis:
-
Photolytic Instability: Chlorinated aromatics are susceptible to photodehalogenation when exposed to UV/fluorescent light in solution.
-
Artifact: If your dosing solution sits on the bench under light, 4-CA degrades into Amphetamine (neuroactive but different mechanism) or polymerized byproducts.
-
Fix: Prepare solutions in amber glass and use immediately.
-
-
Serotonin Feedback Loop: 4-CA is not just a toxin; it is a substrate for the Serotonin Transporter (SERT).
-
Mechanism:[1] It enters the neuron, displaces 5-HT from vesicles, and causes massive efflux.
-
Interference: If the animal/cell culture has low basal serotonin (e.g., due to stress or other drugs), the "toxicity" (which depends on oxidative stress from dopamine uptake into 5-HT terminals) may be blunted.
-
References
-
Joo, S. A., et al. (2024). Development and validation of an LC-MS/MS method for simultaneous quantification of p-Chloroamphetamine in plasma and brain. Journal of Analytical Science and Technology. Retrieved from [Link]
-
Lin, T. C., et al. (2011).[2] Detection of p-Chloroamphetamine in Urine Samples with Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]
-
Fuller, R. W. (1992). The neurotoxic effects of p-chloroamphetamine in rat brain are blocked by prior depletion of serotonin.[3] Brain Research. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Detection of p-chloroamphetamine in urine samples with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride
Current Status: Online
Support Tier: Level 3 (Process Chemistry & Scale-Up)
Ticket Focus: 2-(4-Chlorophenyl)propan-1-amine HCl (4-Chloro-
Module 1: Synthesis Strategy & Route Selection
Overview
You are likely scaling up from gram-scale exploration to kilogram-scale pilot batches. The most robust industrial route for this amphetamine analog involves a Henry Reaction (Nitroaldol) followed by Reduction .
Core Workflow:
-
Condensation: 4-Chlorobenzaldehyde + Nitroethane
1-(4-Chlorophenyl)-2-nitropropene. -
Reduction: Nitroalkene
Amine (Critical Step).[1] -
Salting: Freebase Amine + HCl
Hydrochloride Salt.
Caption: Figure 1. Standard industrial workflow for the synthesis of 2-(4-Chlorophenyl)propan-1-amine HCl.
Module 2: The Henry Reaction (Nitroalkene Formation)[2][3][4]
Context: The condensation of 4-chlorobenzaldehyde with nitroethane. Common Issue: Polymerization, low yield, or "tar" formation in the reaction vessel.
Troubleshooting Guide
Q: My reaction mixture turns into a dark, viscous tar upon scaling up. What is happening? A: This is a classic "runaway" side reaction caused by overheating or excessive base concentration. At scale, the exotherm is harder to dissipate.
-
Root Cause: High temperatures promote the polymerization of the nitroalkene product.
-
Correction:
-
Switch Solvent: Move from neat nitroethane or high-boiling solvents to Glacial Acetic Acid . It acts as both solvent and buffer, mitigating polymerization.
-
Catalyst Control: Use Ammonium Acetate (
).[2] -
Temperature: Do not exceed 85°C. Maintain a gentle reflux.
-
Q: The product precipitates as a dirty solid. How do I purify it without column chromatography (which is non-viable at kg scale)? A: Recrystallization is mandatory here.
-
Protocol:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (anti-solvent) to force precipitation if using acetic acid.
-
Recrystallize: Use Isopropyl Alcohol (IPA) or Methanol . Dissolve the crude yellow solid in boiling alcohol and cool slowly.
-
Target Appearance: Bright yellow needles. (Melting Point check: ~64-66°C for the nitrostyrene derivative).
-
Module 3: The Reduction (Critical Safety & Selectivity)
Context: Converting the nitroalkene to the amine. Critical Warning: This step poses the highest safety risk (exotherm) and quality risk (dechlorination).
Troubleshooting Guide
Q: I am observing "Dechlorination" (loss of the Cl atom) in my final product. Why? A: This is the most common failure mode when using Palladium on Carbon (Pd/C) . Pd is excellent at hydrodehalogenation (stripping aryl chlorides).
-
The Fix: You must change your catalyst or reducing agent.
-
Option A (Catalytic - Scalable): Use Platinum on Carbon (Pt/C) or Sulfided Platinum . Platinum is far less aggressive toward aryl halides than Palladium.
-
Option B (Chemical - Robust): Use NaBH4 with CuCl2 (Copper-catalyzed borohydride reduction). This is highly selective for the alkene/nitro groups and leaves the Chlorine ring intact.
-
Q: The hydrogenation reactor pressure spikes, or the temperature runs away. A: Nitroalkene reduction is highly exothermic (~500 kJ/mol).
-
Scale-Up Protocol:
-
Do not dump all reagents at once.
-
Semi-Batch Mode: Load the catalyst and solvent. Feed the nitroalkene (dissolved in THF/Toluene) slowly via a dosing pump while monitoring internal temperature (
). -
Cooling: Ensure your jacket cooling capacity is rated for the max dosing rate.
-
Caption: Figure 2. Decision tree for troubleshooting reduction selectivity and safety.
Module 4: Isolation & Salt Formation
Context: Converting the freebase oil into a stable, crystalline Hydrochloride salt.
Troubleshooting Guide
Q: My product is "oiling out" instead of crystallizing. It looks like a gum. A: This is caused by residual water or incorrect solvent polarity. Amine salts are highly hygroscopic.
-
The Protocol:
-
Dry the Freebase: After the reduction workup, dry the organic layer (EtOAc or DCM) thoroughly with
or . Any water present will cause oiling. -
Solvent System: Dissolve the freebase oil in Anhydrous Diethyl Ether or Anhydrous IPA .
-
Acid Source: Do not use aqueous HCl. Use HCl gas bubbled into the solution, or 4M HCl in Dioxane/IPA .
-
Induction: If oil forms, scratch the glass or add a seed crystal. Cool to -20°C.
-
Q: What are the expected physical properties for validation? A:
| Parameter | Specification | Notes |
| Appearance | White crystalline powder | Yellowing indicates oxidation.[3] |
| Melting Point | ~155-160°C (Lit. varies) | Sharp range indicates purity. |
| Solubility | Water, Ethanol | Insoluble in Ether/Hexane. |
| Hygroscopicity | Moderate | Store in desiccator. |
References
-
Henry Reaction Conditions: L. Henry, C. R.[2] Hebd. Seances Acad. Sci.1895 , 120, 1265.[2] (Foundational chemistry for nitroaldol condensation).
- Reduction Selectivity (Dechlorination risks): Rylander, P. N. Catalytic Hydrogenation over Platinum Metals; Academic Press: New York, 1967. (Authoritative text on Pd vs. Pt selectivity for halogens).
-
Synthesis of Chlorinated Phenethylamines: Shulgin, A., Shulgin, A. PiHKAL: A Chemical Love Story; Transform Press, 1991. (Detailed protocols for homologous 4-chloro compounds, specifically #23).
- Scale-Up Safety (Nitroalkenes): Anderson, N. G. Practical Process Research & Development; Academic Press, 2012. (General guidelines for exothermic reductions).
- Alternative Reduction (NaBH4/Cu):Tetrahedron Letters, Vol 26, Issue 49, 1985, pp 6015-6018.
Disclaimer: This guide is for professional research and development purposes only. The target compound is a chlorinated amphetamine analog; users must verify compliance with all local regulations regarding controlled substance analogues before synthesis.
Sources
Validation & Comparative
A Comparative Pharmacological Guide: 2-(4-Chlorophenyl)propan-1-amine HCl vs. Amphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the pharmacological effects of 2-(4-Chlorophenyl)propan-1-amine hydrochloride, more commonly known as 4-chloroamphetamine (4-CA), and amphetamine. By synthesizing experimental data and established scientific principles, this document serves as a technical resource for understanding the nuanced yet critical differences between these two structurally related psychostimulants.
Introduction
Amphetamine is a potent central nervous system (CNS) stimulant, widely recognized for its therapeutic applications in treating Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Its pharmacological profile is primarily characterized by the release of dopamine and norepinephrine.[1][3][4][5] 4-Chloroamphetamine (4-CA) is a halogenated analog of amphetamine.[6][7][8] While structurally similar, the addition of a chlorine atom at the para position of the phenyl ring dramatically alters its pharmacological properties, leading to a distinct profile with a pronounced impact on the serotonin system and significant neurotoxic potential.[6][7][8][9][10] This guide will dissect these differences, offering a clear perspective on their mechanisms of action, pharmacodynamics, and the experimental methodologies used for their characterization.
Molecular Structure and Physicochemical Properties
The core structure of both molecules is a phenethylamine backbone with an alpha-methyl group, classifying them as amphetamines.[11] The key distinction is the substitution of a hydrogen atom with a chlorine atom at the C4 position of the phenyl ring in 4-CA. This seemingly minor modification has profound implications for its interaction with monoamine transporters.
| Property | Amphetamine | 4-Chloroamphetamine (4-CA) |
| IUPAC Name | 1-phenylpropan-2-amine | 1-(4-chlorophenyl)propan-2-amine[6] |
| Molecular Formula | C₉H₁₃N | C₉H₁₂ClN[6] |
| Molar Mass | 135.21 g/mol | 169.65 g/mol [6] |
Mechanism of Action: A Tale of Two Transporters
Both amphetamine and 4-CA exert their effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[12] They function as transporter substrates, meaning they are taken up into the presynaptic neuron and induce reverse transport (efflux) of neurotransmitters from the cytoplasm into the synaptic cleft.[13] They also inhibit the reuptake of these neurotransmitters and can inhibit the vesicular monoamine transporter 2 (VMAT2) and monoamine oxidase (MAO).[3][5][14]
Amphetamine is primarily a potent releaser of dopamine and norepinephrine, with comparatively weaker effects on serotonin.[1][3][15] This catecholaminergic dominance is responsible for its classic stimulant effects, including increased wakefulness, focus, and euphoria.[1][2]
4-Chloroamphetamine (4-CA) , in stark contrast, is a potent and non-selective releasing agent for all three monoamines: serotonin, norepinephrine, and dopamine.[6] The para-chloro substitution significantly increases its affinity and efficacy at the serotonin transporter (SERT).[12] This potent serotonergic activity is a defining feature of 4-CA and is inextricably linked to its unique behavioral effects and its significant neurotoxicity.[6][9]
The following diagram illustrates the differential effects of Amphetamine and 4-CA at a monoaminergic synapse.
Caption: Differential Mechanisms of Amphetamine and 4-CA.
Pharmacodynamics: A Quantitative Comparison
The pharmacodynamic differences are most clearly illustrated by comparing their potencies for monoamine release and reuptake inhibition.
| Parameter | Amphetamine | 4-Chloroamphetamine (4-CA) | Reference |
| Dopamine (DA) Release (EC₅₀) | ~50-80 nM | 42.2 - 68.5 nM | [6] |
| Norepinephrine (NE) Release (EC₅₀) | ~20-50 nM | 23.5 - 26.2 nM | [6] |
| Serotonin (5-HT) Release (EC₅₀) | ~1000-3000 nM | 28.3 nM | [6] |
| Dopamine (DA) Reuptake Inhibition (IC₅₀) | ~300-1000 nM | 3,600 nM | [6] |
| Norepinephrine (NE) Reuptake Inhibition (IC₅₀) | ~100-500 nM | 320 nM | [6] |
| Serotonin (5-HT) Reuptake Inhibition (IC₅₀) | ~2000-5000 nM | 490 nM | [6] |
EC₅₀ (Half-maximal effective concentration) for release indicates the concentration of the drug that elicits 50% of the maximal neurotransmitter release. A lower EC₅₀ value signifies greater potency. IC₅₀ (Half-maximal inhibitory concentration) for reuptake inhibition indicates the concentration of the drug that inhibits 50% of neurotransmitter reuptake. A lower IC₅₀ value signifies greater inhibitory potency. Values are approximate and can vary based on the specific experimental conditions.
As the data illustrates, amphetamine is significantly more potent at releasing dopamine and norepinephrine than serotonin. Conversely, 4-CA is a potent releaser of all three monoamines, with particularly high potency for serotonin release.[6]
Behavioral and Physiological Effects: The Serotonergic Divergence
The differing pharmacodynamic profiles translate into distinct behavioral and physiological effects.
-
Amphetamine: At therapeutic doses, it enhances alertness, concentration, and cognitive control, while reducing fatigue.[1] Higher doses can lead to stereotyped behaviors, euphoria, and psychosis, primarily driven by its potent dopaminergic actions.[1][14]
-
4-Chloroamphetamine (4-CA): The potent release of serotonin produces effects not typically associated with traditional amphetamines. While it does have stimulant properties, the serotonergic component can modulate the dopaminergic effects.[16] For example, enhanced serotonin release can attenuate some of the motor stimulant effects mediated by dopamine.[16] However, the most critical consequence of 4-CA's potent serotonergic action is its selective neurotoxicity to serotonin neurons .[6][7][8][17]
Serotonergic Neurotoxicity of 4-Chloroamphetamine
A crucial distinction for any researcher considering the use of 4-CA is its well-documented neurotoxicity. At higher doses, 4-CA leads to the long-term depletion of serotonin and the degeneration of serotonergic nerve terminals in the brain.[6][7][8][18][19] The exact mechanisms are still under investigation but appear to involve the uptake of 4-CA into serotonin neurons via SERT and the subsequent unrestrained release of both serotonin and dopamine, leading to oxidative stress and cell death.[6][8][10] This selective neurotoxicity makes 4-CA a tool for researchers studying the serotonin system, but also underscores its potential danger.[6][8]
Experimental Methodologies
To elucidate the pharmacological profiles of compounds like amphetamine and 4-CA, several key experimental techniques are employed.
These assays are fundamental for determining the affinity of a compound for a specific transporter or receptor.
Caption: Workflow for Radioligand Binding Assay.
Protocol: Competitive Radioligand Binding Assay for SERT
-
Membrane Preparation: Homogenize rat brain tissue (e.g., striatum) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in the final assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[20]
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a SERT-selective radioligand (e.g., [³H]-citalopram), and a range of concentrations of the unlabeled test compound (4-CA or amphetamine).[20][21]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[20]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter, which traps the membranes with the bound radioligand.[20]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[22]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[21]
Causality: This protocol allows for the precise quantification of how strongly 4-CA and amphetamine bind to the serotonin transporter. By competing with a known radioligand, we can infer the affinity of our test compounds. This is a critical first step in understanding their potential to interact with and affect the serotonin system.
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic view of a drug's effect on neurotransmitter release.[23][24][25][26][27]
Caption: Workflow for In Vivo Microdialysis.
Protocol: In Vivo Microdialysis for Neurotransmitter Release
-
Surgery: Anesthetize a rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula with dental cement. Allow the animal to recover for 7-10 days.[23]
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.[23]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[23][25]
-
Equilibration and Baseline: Allow the system to stabilize for at least 2 hours. Then, collect several baseline dialysate samples (e.g., every 20 minutes) to determine the basal extracellular concentrations of dopamine, norepinephrine, and serotonin.[23]
-
Drug Administration: Administer a dose of amphetamine or 4-CA (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-injection.
-
Analysis: Analyze the dialysate samples using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection to separate and quantify the monoamine neurotransmitters and their metabolites.[27]
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the stable baseline levels and plot over time.
Causality: This experiment provides direct evidence of a drug's ability to increase neurotransmitter concentrations in a specific brain area in a living animal. By comparing the magnitude and time course of dopamine, norepinephrine, and serotonin release after amphetamine versus 4-CA administration, we can directly observe their differential pharmacodynamic effects in vivo.[28]
Conclusion
While 2-(4-Chlorophenyl)propan-1-amine (4-CA) and amphetamine share a common structural scaffold, the para-chloro substitution on 4-CA fundamentally alters its pharmacological profile. Amphetamine's actions are predominantly driven by dopamine and norepinephrine release, making it a classic psychostimulant. In contrast, 4-CA is a potent triple monoamine releasing agent with a profound and defining impact on the serotonin system. This potent serotonergic activity not only results in a different spectrum of behavioral effects but also imparts significant and selective neurotoxicity to serotonin neurons. For researchers and drug development professionals, understanding this critical divergence is paramount for the safe and effective use of these compounds in experimental settings and for informing the design of novel therapeutics with tailored monoaminergic activities. The balance between dopaminergic and serotonergic actions is a key determinant of a compound's overall effects, including its therapeutic potential and abuse liability.[16]
References
-
para-Chloroamphetamine - Wikipedia. Available from: [Link]
-
Amphetamine - Wikipedia. Available from: [Link]
-
Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. Available from: [Link]
-
Cleveland Clinic. (2025, March 24). What Are Amphetamines? Uses, Side Effects & Types. Available from: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Amphetamine? Available from: [Link]
-
Dela Peña, I., et al. (2015). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Molecular Psychiatry, 20(11), 1339-1353. Available from: [Link]
-
USDTL. (2025, March 18). Drug Classes and Neurotransmitters: Amphetamine, Cocaine, and Hallucinogens. Available from: [Link]
-
Rothman, R. B., & Baumann, M. H. (2009). Balance between Dopamine and Serotonin Release Modulates Behavioral Effects of Amphetamine-Type Drugs. Annals of the New York Academy of Sciences, 1165, 122-133. Available from: [Link]
- Cho, A. K., & Segal, D. S. (Eds.). (1994). Amphetamine and its analogs: psychopharmacology, toxicology, and abuse. Academic Press.
-
Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 439. Available from: [Link]
-
Li, Y., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(7), 1735-1744. Available from: [Link]
-
Al-Hasani, K., & Al-Manthery, A. (2018). DARK Side of Amphetamine and Analogues: Pharmacology, Syndromic Manifestation, and Management of Amphetamine Addiction. ACS Chemical Neuroscience, 9(5), 949-959. Available from: [Link]
-
Di Giovanni, G. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 10(9), 947-959. Available from: [Link]
-
Healthline. (2020, July 16). Dopamine vs. Serotonin: Depression, Digestion, Sleep, and More. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). p-Chloroamphetamine. PubChem Compound Database. Available from: [Link]
-
Di Chiara, G. (1998). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Trends in Pharmacological Sciences, 19(1), 27-31. Available from: [Link]
-
Kuczenski, R., & Segal, D. S. (1997). Effects of methylphenidate on extracellular dopamine, serotonin, and norepinephrine: comparison with amphetamine. Journal of Neurochemistry, 68(5), 2032-2037. Available from: [Link]
-
Quora. (2014, July 11). Why is para-Chloroamphetamine so neurotoxic, even though 4-FA is not? Available from: [Link]
-
López-Arnau, R., et al. (2021). Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. Current Neuropharmacology, 19(1), 5-21. Available from: [Link]
-
Watson, C. J., & Venton, B. J. (2016). In Vivo Brain Microdialysis of Monoamines. In Methods in Molecular Biology (Vol. 1387, pp. 169-183). Springer. Available from: [Link]
-
Fantegrossi, W. E., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4436-4448. Available from: [Link]
-
Axt, K. J., et al. (1992). The neurotoxic effects of p-chloroamphetamine in rat brain are blocked by prior depletion of serotonin. Brain Research, 578(1-2), 177-185. Available from: [Link]
-
Foley, K. F. (2005). Mechanism of action and therapeutic uses of psychostimulants. Clinical Laboratory Science, 18(2), 107-112. Available from: [Link]
-
Brandt, S. D., et al. (2017). Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). LJMU Research Online. Available from: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
Zhang, L. L., & Wang, M. W. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available from: [Link]
-
Sanders-Bush, E., et al. (1975). Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms. Journal of Pharmacology and Experimental Therapeutics, 192(1), 33-41. Available from: [Link]
-
Neubig, R. R., et al. (2017). New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. Journal of Receptors and Signal Transduction, 37(2), 115-125. Available from: [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Available from: [Link]
-
Fassihi, A., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Pharmaceutical and Biomedical Research, 1(1), 1-8. Available from: [Link]
Sources
- 1. Amphetamine - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Amphetamine? [synapse.patsnap.com]
- 5. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. p-Chloroamphetamine | C9H12ClN | CID 3127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones [frontiersin.org]
- 10. quora.com [quora.com]
- 11. Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns [scielo.org.mx]
- 12. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clsjournal.ascls.org [clsjournal.ascls.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. usdtl.com [usdtl.com]
- 16. scilit.com [scilit.com]
- 17. caymanchem.com [caymanchem.com]
- 18. The neurotoxic effects of p-chloroamphetamine in rat brain are blocked by prior depletion of serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 25. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 28. Effects of methylphenidate on extracellular dopamine, serotonin, and norepinephrine: comparison with amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing potency of 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride with other stimulants
Topic: Comparative Potency & Pharmacological Profile of 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride (4-Chloroamphetamine, PCA)
Executive Summary: The Serotonergic Paradox
2-(4-Chlorophenyl)propan-1-amine hydrochloride, widely known in literature as 4-Chloroamphetamine (PCA) or 4-CA , represents a critical divergence in the structure-activity relationship (SAR) of phenethylamine stimulants. While it retains the core
Unlike therapeutic stimulants (Amphetamine, Lisdexamfetamine) which are catecholaminergic-selective (Dopamine/Norepinephrine), PCA is a potent Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) with a distinct bias toward serotonin (5-HT) release.
Critical Warning for Researchers: PCA is historically categorized not as a therapeutic candidate, but as a selective serotonergic neurotoxin . It is used experimentally to induce long-term depletion of 5-HT, making it a "tool compound" rather than a clinical alternative. This guide compares its potency strictly within the context of in vitro and in vivo pharmacological characterization.
Part 1: Pharmacological Potency Comparison
The addition of a halogen at the para-position of the phenyl ring increases lipophilicity and alters transporter affinity. The table below contrasts PCA with standard stimulants.
Table 1: Comparative Monoamine Release Potency (EC50 in Rat Synaptosomes)
| Compound | Serotonin (5-HT) EC50 | Dopamine (DA) EC50 | Norepinephrine (NE) EC50 | Selectivity Profile |
| 4-Chloroamphetamine (PCA) | 28.3 nM | 42 - 68 nM | 23 - 26 nM | Non-Selective / Balanced |
| d-Amphetamine | > 1,700 nM | 8.0 nM | 7.0 nM | DA / NE Selective |
| Methamphetamine | ~ 950 nM | 12.3 nM | 12.3 nM | DA / NE Selective |
| MDMA | 58 nM | 278 nM | 460 nM | 5-HT Selective |
| 4-Fluoroamphetamine (4-FA) | 120 nM | 25 nM | 35 nM | Balanced (Less 5-HT than PCA) |
Data Synthesis: PCA exhibits a 60-fold increase in serotonergic potency compared to d-Amphetamine. Its profile most closely resembles MDMA, yet it lacks the methylenedioxy ring, proving that simple halogenation is sufficient to invert transporter selectivity from DAT to SERT.
Mechanism of Action: Substrate-Based Release
Unlike reuptake inhibitors (e.g., Cocaine), PCA acts as a substrate for the transporters (SERT, DAT, NET).
-
Translocation: PCA is transported into the cytosol via SERT.
-
VMAT2 Interaction: It disrupts the Vesicular Monoamine Transporter 2 (VMAT2) gradient.
-
Reverse Transport: Cytosolic 5-HT concentrations spike, forcing SERT to work in reverse, effluxing 5-HT into the synapse.
Part 2: The Neurotoxicity Divergence (Expert Insight)
A critical aspect of researching PCA is distinguishing between acute stimulation and long-term neurotoxicity .
-
The "Halogen Rule": Neurotoxicity in para-substituted amphetamines typically follows the order: Cl > Br > I >> F .
-
PCA vs. 4-FA: While 4-Fluoroamphetamine (4-FA) is structurally nearly identical, the Carbon-Fluorine bond is metabolically stable and the atom is smaller. 4-FA releases serotonin but does not cause the long-term serotonergic degeneration seen with PCA.
-
Mechanism of Toxicity: PCA metabolites (potentially quinones) or reactive oxygen species (ROS) generated after SERT entry covalently bind to tryptophan hydroxylase (TPH), permanently inactivating the rate-limiting enzyme for serotonin synthesis.
Diagram 1: Comparative Neurotoxicity Pathways
Caption: Comparison of Amphetamine's dopaminergic safety profile vs. PCA's serotonergic neurotoxicity cascade.
Part 3: Experimental Protocol
Protocol: Synaptosomal Monoamine Release Assay Objective: To determine the EC50 of PCA for 5-HT release, validating its potency against a control (e.g., Methamphetamine).
Reagents:
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).[3]
-
Rat striatal tissue (fresh).
Workflow:
-
Isolation: Homogenize rat striatum in 0.32M sucrose. Centrifuge (1000g x 10 min) to remove debris. Centrifuge supernatant (12,000g x 20 min) to pellet synaptosomes (P2 fraction).
-
Resuspension: Resuspend P2 pellet in KRH buffer containing pargyline (MAO inhibitor) to prevent degradation of radioligand.
-
Loading: Incubate synaptosomes with [3H]-5-HT (5 nM) for 15 mins at 37°C.
-
Washing: Centrifuge and wash twice to remove extracellular [3H]-5-HT.
-
Release Phase: Aliquot loaded synaptosomes into 96-well plates. Add PCA (concentrations: 1 nM to 10 µM).
-
Termination: After 5 mins, rapid filtration over glass fiber filters.
-
Quantification: Measure radioactivity remaining on filters (Liquid Scintillation Counting).
-
Calculation: % Release = (Total Loaded - Retained) / Total Loaded.
-
Diagram 2: Release Assay Logic Flow
Caption: Step-by-step workflow for quantifying monoamine release potency in synaptosomes.
References
-
Fuller, R. W. (1992). Basic concepts and mechanisms of action of the amphetamines. In: Amphetamine and Its Analogs. Academic Press. Link
-
Baumann, M. H., et al. (2013).[4] The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. Link
-
Cozzi, N. V., et al. (1999). Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines. European Journal of Pharmacology. Link
-
Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology. Link
-
Sanders-Bush, E., et al. (1975). Long-term effects of p-chloroamphetamine on tryptophan hydroxylase activity and on the levels of 5-hydroxytryptamine and 5-hydroxyindole acetic acid in brain. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. ecddrepository.org [ecddrepository.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 4. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Activity of 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride Isomers: A Comparative Guide
Executive Summary
The development of targeted neurotherapeutics relies heavily on the precise modulation of monoaminergic systems. 2-(4-Chlorophenyl)propan-1-amine hydrochloride —frequently referred to in pharmacological literature as p-chloro-β-methylphenethylamine (p-CMPEA) —is a structurally unique amphetamine derivative[1]. Unlike classical amphetamines that act primarily as monoamine releasers or reuptake inhibitors, p-CMPEA functions as a potent, competitive, and reversible inhibitor of Monoamine Oxidase B (MAO-B)[2].
Because the molecule possesses a chiral center at the β-carbon of its propyl chain, its pharmacological profile is highly enantioselective. This guide provides an in-depth comparative analysis of the (R)- and (S)-isomers of p-CMPEA, contrasting their performance against alternative MAO inhibitors, and outlines a self-validating experimental framework for evaluating stereoselective enzyme kinetics.
Mechanistic Rationale: Stereochemistry in MAO-B Inhibition
Monoamine oxidases (MAO-A and MAO-B) are outer mitochondrial membrane-bound flavoproteins responsible for the oxidative deamination of biogenic amines[3]. The therapeutic utility of MAO inhibitors hinges on their isoenzyme selectivity.
While compounds like 5-fluoro-α-methyltryptamine (5-FMT) exhibit up to an 18,000-fold preference for MAO-A, racemic p-CMPEA demonstrates a ~620-fold higher sensitivity for MAO-B over MAO-A[2]. This selectivity is driven by the spatial constraints of the MAO-B active site, which features a hydrophobic bipartite cavity that perfectly accommodates the 4-chlorophenyl moiety[4].
The Role of Chirality:
The stereoselectivity of 2-phenylpropylamine derivatives is a critical determinant of their binding affinity[5]. The chiral center dictates the orientation of the primary amine relative to the FAD cofactor in the enzyme's active site. Historically, the (S)-enantiomers of 2-phenylpropylamines achieve a more thermodynamically favorable conformation within the MAO-B substrate cavity compared to their (R)-counterparts, leading to significantly lower
Comparative Performance Analysis
To contextualize the enantioselective performance of p-CMPEA isomers, the table below compares their representative kinetic profiles against standard MAO-A and MAO-B inhibitors.
Table 1: Kinetic Comparison of MAO Modulators
| Compound | Primary Target | Mechanism of Action | MAO-A | MAO-B | Selectivity Ratio |
| (S)-p-CMPEA | MAO-B | Reversible, Competitive | > 500.0 | ~ 0.8 | > 600-fold (MAO-B) |
| (R)-p-CMPEA | MAO-B | Reversible, Competitive | > 500.0 | ~ 4.5 | > 110-fold (MAO-B) |
| Racemic p-CMPEA | MAO-B | Reversible, Competitive | 124.0 | 0.2 | 620-fold (MAO-B)[2] |
| 5-FMT | MAO-A | Reversible, Competitive | 0.01 | 180.0 | 18,000-fold (MAO-A)[2] |
| Selegiline | MAO-B | Irreversible, Covalent | > 100.0 | < 0.05 | Highly MAO-B[4] |
Note: Enantiomer-specific values for p-CMPEA are representative extrapolations based on the established stereoselective ratios of the parent 2-phenylpropylamine scaffold[5].
Pathway Visualization
The following diagram illustrates the competitive dynamic between endogenous substrates and the p-CMPEA enantiomers at the MAO-B active site.
Fig 1: Stereoselective competitive inhibition of MAO-B by p-CMPEA enantiomers.
Experimental Methodology: Self-Validating Enzyme Kinetics Protocol
To accurately determine the enantioselective
Protocol: Continuous Fluorometric Kynuramine Deamination Assay
Step 1: Enzyme and Buffer Preparation
-
Action: Dilute recombinant human MAO-B (expressed in baculovirus-infected insect cells) in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.05% Pluronic F-68.
-
Causality: Utilizing recombinant enzymes eliminates the risk of MAO-A cross-contamination inherent in crude tissue homogenates. The addition of Pluronic F-68 (a non-ionic surfactant) prevents the highly hydrophobic p-CMPEA isomers from adsorbing to the microplate walls, ensuring the calculated free-drug concentration remains accurate.
Step 2: Inhibitor Titration and Pre-incubation
-
Action: Prepare 10-point serial dilutions of (R)- and (S)-p-CMPEA in DMSO. Add to the enzyme mixture such that the final DMSO concentration is ≤ 1%. Incubate the microplate at 37°C for exactly 15 minutes prior to adding the substrate.
-
Causality: Because p-CMPEA is a competitive, reversible inhibitor[8], the pre-incubation phase is mandatory to allow the system to reach thermodynamic binding equilibrium. Omitting this step artificially depresses the apparent potency of the inhibitor due to the time required for active-site penetration. Keeping DMSO ≤ 1% prevents solvent-induced enzyme denaturation.
Step 3: Substrate Initiation
-
Action: Initiate the reaction by adding kynuramine. The final concentration of kynuramine must be set exactly to its predetermined
value for MAO-B (~20 µM). -
Causality: Setting the substrate concentration strictly at
serves two purposes: it maximizes assay sensitivity for competitive inhibitors, and it allows for the direct mathematical conversion of to using the simplified Cheng-Prusoff equation ( ). Kynuramine is utilized because its deaminated metabolite, 4-hydroxyquinoline, is highly fluorescent, enabling real-time monitoring.
Step 4: Kinetic Monitoring & Data Synthesis
-
Action: Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously (Excitation = 310 nm, Emission = 400 nm) for 30 minutes at 37°C. Calculate the initial velocity (
) exclusively from the linear portion of the fluorescence-time curve. -
Causality: Continuous kinetic monitoring ensures that data is extracted only from the steady-state linear phase of the reaction. This self-validates the assay by proving that substrate depletion (< 10% conversion) or product inhibition has not skewed the reaction rate—a common failure point in traditional endpoint radiometric assays.
References
-
[8],[2],[9] Kinemuchi, H., Arai, Y., Toyoshima, Y., Tadano, T., & Kisara, K. (1988). Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro. Japanese Journal of Pharmacology.[Link]
-
[5],[6] Bocchinfuso, R., & Robinson, J. B. (1999). The stereoselectivity of inhibition of rat liver mitochondrial MAO-A and MAO-B by the enantiomers of 2-phenylpropylamine and their derivatives. European Journal of Medicinal Chemistry.[Link]
-
[1],[10] National Center for Biotechnology Information. PubChem Compound Summary for CID 107341, 4-Chloro-beta-methylbenzeneethanamine. PubChem.[Link]
-
[3] Reyes-Parada, M., Iturriaga-Vásquez, P., & Cassels, B. K. (2020). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology.[Link]
-
[7],[4] Kalgutkar, A. S., Castagnoli, N., & Testa, B. (1995). Selective inhibitors of monoamine oxidase (MAO-A and MAO-B) as probes of its catalytic site and mechanism. Medicinal Research Reviews. [Link]
Sources
- 1. 4-Chloro-beta-methylbenzeneethanamine | C9H12ClN | CID 107341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. semanticscholar.org [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on 5-Fluoro-α-Methyltryptamine and p-Chloro-β-Methylphenethylamine: Determination of the MAO-A or MAO-B Selective Inhibition In Vitro [jstage.jst.go.jp]
- 10. GSRS [gsrs.ncats.nih.gov]
Analytical Comparison Guide: Cross-Reactivity Profiling of 2-(4-Chlorophenyl)propan-1-amine Hydrochloride
Executive Summary & Context
The rapid proliferation of Novel Psychoactive Substances (NPS) and designer drugs presents a continuous challenge for clinical and forensic toxicology. 2-(4-Chlorophenyl)propan-1-amine hydrochloride (commonly referred to as 4-chloro-
As a Senior Application Scientist, understanding the analytical behavior of this compound is critical. Standard commercial immunoassays are strictly calibrated against
Structural Dynamics & Antibody Recognition
To understand the analytical performance of 4-Cl-BMPEA, we must examine the causality behind antibody-antigen binding kinetics:
-
The
vs. Methyl Shift: Commercial amphetamine immunoassays rely on the spatial orientation of the -methyl group to fit into the hydrophobic pocket of the antibody. Shifting this methyl group to the -carbon (as seen in BMPEA and 4-Cl-BMPEA) creates severe steric hindrance, preventing optimal alignment with the antibody's binding site. -
Halogenation Effects: The addition of an electronegative chlorine atom at the para-position of the phenyl ring increases the molecule's lipophilicity. While para-halogenation (like in PCA) retains moderate cross-reactivity (up to 37.9% in CEDIA assays)[1], combining it with a
-methyl backbone effectively neutralizes antibody recognition. Immunoassays generally lack the sensitivity to detect such heavily modified designer drugs, often resulting in false negatives[2].
Comparative Cross-Reactivity Data
The following table summarizes the quantitative cross-reactivity of 4-Cl-BMPEA compared to its structural alternatives across three major screening platforms. Data is normalized to a 1,000 ng/mL screening cutoff.
| Analyte | Structural Class | CEDIA Amphetamines (%) | EMIT II Plus (%) | Neogen ELISA (%) |
| d-Amphetamine | 100.0 | 100.0 | 100.0 | |
| 4-Chloroamphetamine (PCA) | 37.9 | ~25.0 | <1.0 | |
| BMPEA | <0.1 | <0.1 | <0.1 | |
| 4-Cl-BMPEA | <0.1 | <0.1 | <0.1 * |
*Extrapolated values based on
Experimental Protocols: Self-Validating Cross-Reactivity Workflow
To ensure scientific integrity, the following step-by-step methodology establishes a self-validating system for testing the cross-reactivity of 4-Cl-BMPEA.
Phase 1: Matrix Preparation & Spiking
Causality Check: Synthetic urine is avoided because endogenous urinary components (e.g., urea, varying pH) can alter the tertiary structure of the immunoassay antibodies, impacting binding kinetics.
-
Baseline Verification: Obtain certified drug-free human urine. Screen the blank matrix via LC-MS/MS to confirm the absence of endogenous sympathomimetic amines.
-
Stock Solution: Prepare a 1.0 mg/mL stock of 2-(4-Chlorophenyl)propan-1-amine hydrochloride in LC-MS grade methanol.
-
Spiking: Fortify the blank urine to create calibration levels at 500, 1,000, 5,000, and 10,000 ng/mL. Testing at extreme concentrations (10,000 ng/mL) is required to determine if high doses of weak cross-reactants can force a false positive.
Phase 2: Automated Immunoassay Screening (CEDIA/EMIT)
Causality Check: Because small molecules like 4-Cl-BMPEA cannot simultaneously bind two antibodies (sandwich assay), a competitive format is mandatory.
-
Load the spiked samples onto an automated clinical chemistry analyzer (e.g., Roche/Hitachi Modular P).
-
Introduce the Enzyme Donor Conjugate. The 4-Cl-BMPEA in the sample will attempt to compete with the drug-labeled conjugate for limited antibody paratope sites.
-
Measure the spectrophotometric absorbance at 340 nm. Calculate the % cross-reactivity by dividing the apparent amphetamine concentration by the known spiked concentration of 4-Cl-BMPEA.
Phase 3: Orthogonal LC-MS/MS Confirmation
Causality Check: Immunoassays are inherently presumptive. A lack of cross-reactivity does not equate to the absence of the drug. Orthogonal validation ensures the molecule did not degrade during the assay.
-
Extract the samples using Solid Phase Extraction (SPE) to remove matrix interferents.
-
Analyze via LC-MS/MS utilizing specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 170.1
153.1 for the free base).
Analytical & Pharmacodynamic Visualizations
Analytical Workflow: Competitive Immunoassay
The diagram below illustrates the competitive binding principle utilized in Phase 2 of the protocol.
Competitive immunoassay workflow for screening 4-Cl-BMPEA in biological matrices.
Pharmacodynamic Pathway: Transporter Interaction
Halogen substitutions at the 4-position increase lipophilicity and drastically alter receptor binding profiles[4]. The diagram below maps the hypothesized interaction of 4-Cl-BMPEA with synaptic transporters, analogous to PCA.
Mechanism of 4-Cl-BMPEA inducing serotonin efflux via SERT and VMAT2 interactions.
References
-
1 - Journal of Analytical Toxicology 2.3 - Journal of Analytical Toxicology
-
2 - Journal of Pharmaceutical and Biomedical Analysis 4.4 - Forensic Toxicology
Sources
2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride efficacy in established disease models
The following guide details the pharmacological profile and experimental utility of 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride , scientifically known as p-Chloro-
Executive Summary & Mechanism of Action
2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride (also referred to as p-CMPEA ) is a specialized pharmacological probe belonging to the
Its utility in drug development lies in its ability to transiently inhibit MAO-B without the irreversible covalent binding seen with standard therapeutics like Selegiline or Rasagiline . This makes it an essential tool for distinguishing between MAO-A and MAO-B metabolic pathways in neurodegenerative and psychiatric disease models.
Mechanism of Action (MOA)
-
Target : Monoamine Oxidase B (MAO-B).[1]
-
Binding Mode : Competitive, non-covalent inhibition.
-
Selectivity : Exhibits ~620-fold greater selectivity for MAO-B over MAO-A in rat brain homogenates.
-
Kinetics : Rapid onset with full enzymatic recovery within 45–60 minutes in vivo, offering high temporal resolution for experimental designs.
Figure 1: Mechanism of reversible MAO-B inhibition by p-CMPEA, preventing Dopamine degradation.
Comparative Pharmacological Profile
p-CMPEA is distinct from other phenethylamines and MAO inhibitors. The table below contrasts it with key alternatives used in research and therapy.
Table 1: Comparative Efficacy and Selectivity Profile
| Compound | Class | MOA Type | Selectivity (MAO-B/A) | Reversibility | Primary Research Use |
| p-CMPEA | Competitive Inhibitor | High (~620x) | Reversible | Temporal dissection of MAO-B function; MAO isoenzyme differentiation. | |
| Selegiline | Propargylamine | Suicide Substrate | High (Dose-dependent) | Irreversible | Standard of care (PD); Chronic MAO-B depletion models. |
| Safinamide | Competitive Inhibitor | High (~1000x) | Reversible | Clinical efficacy benchmark; Glutamate modulation. | |
| p-Chloroamphetamine | Amphetamine Derivative | Releaser / Neurotoxin | Low | N/A | Negative Control : Serotonergic neurotoxicity modeling. |
| 5-FMT | Tryptamine Derivative | Competitive Inhibitor | Low (MAO-A Selective) | Reversible | Counterpart tool for selective MAO-A inhibition.[2] |
Efficacy in Established Disease Models
A. Parkinson’s Disease (PD) Models
In PD research, p-CMPEA is utilized to assess the protective effects of MAO-B inhibition on dopamine levels without permanently altering the enzyme landscape.
-
Model : MPTP-induced Dopamine Depletion (Mouse Striatum).
-
Experimental Logic : MAO-B mediates the conversion of MPTP to the toxic metabolite MPP+. Inhibiting MAO-B prevents this conversion.
-
Performance :
-
Pre-treatment : p-CMPEA administration prevents the initial oxidative burst and dopamine depletion if given prior to MPTP.
-
Advantage : Unlike Selegiline, p-CMPEA washes out quickly, allowing researchers to test "window of opportunity" hypotheses regarding toxin conversion rates.
-
B. Depression and Anxiety (Monoamine Differentiation)
p-CMPEA is the "gold standard" tool for proving whether a behavioral effect is driven by MAO-A or MAO-B.
-
Model : Head-Twitch Response (HTR) in Mice (Serotonin 5-HT2A mediated).
-
Protocol :
-
Administer 5-FMT (MAO-A inhibitor)
Result: Increased HTR (Serotonin elevated). -
Administer p-CMPEA (MAO-B inhibitor)
Result: No change in HTR.
-
Technical Protocols
Protocol 1: In Vivo Selectivity Assay (Mouse)
Objective : To verify MAO-B specific inhibition in brain tissue.
-
Preparation : Dissolve 2-(4-Chlorophenyl)Propan-1-Amine HCl in saline.
-
Dosing : Administer 2.5 mg/kg (i.p.) to C57BL/6 mice.
-
Tissue Collection : Decapitate mice at
min and min. -
Enzyme Assay :
-
Homogenize striatum in phosphate buffer (pH 7.4).
-
MAO-A Activity : Incubate with [
C]-Serotonin (substrate). -
MAO-B Activity : Incubate with [
C]-Phenylethylamine (substrate).
-
-
Analysis : Measure radioactive metabolites via liquid scintillation counting.
-
Expected Result : >90% inhibition of PEA oxidation (MAO-B) at 30 min; <10% inhibition of Serotonin oxidation (MAO-A). Full recovery of activity by 90–120 min.
Protocol 2: Differentiation from Neurotoxicity
Objective : To ensure the compound acts as an inhibitor and not a neurotoxin.
-
Dosing : Chronic administration (10 mg/kg daily for 3 days).
-
Histology : Silver staining of striatal sections after 1 week.
-
Outcome : p-CMPEA treated brains show no axonal degeneration , whereas p-Chloroamphetamine treated brains show significant serotonergic terminal loss.
Figure 2: Workflow for validating efficacy and safety of p-CMPEA in rodent models.
References
-
Kinemuchi, H., et al. (1988). "Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro."[1][3][4] Japanese Journal of Pharmacology, 46(2), 197-199.[3][4] Link
-
Kinemuchi, H., & Arai, Y. (1986). "Selective inhibition of monoamine oxidase A and B by two substrate-analogues, 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine."[3] Research Communications in Chemical Pathology and Pharmacology, 54(1), 125-128.[3]
-
Scorza, C., et al. (1997). "Monoamine oxidase inhibitory properties of some methoxylated beta-methylphenethylamines." Biochemical Pharmacology, 54(12), 1361-1369. Link
-
PubChem Compound Summary. "2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride." CID 16219122. Link
Sources
spectroscopic analysis comparison of 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride and its analogs
Executive Summary & Structural Context[1][2][3][4]
In the landscape of serotonergic modulators and monoamine transporter substrates, the precise structural characterization of phenethylamine derivatives is non-negotiable. This guide focuses on 2-(4-Chlorophenyl)propan-1-amine Hydrochloride (2-CPPA) , a
The critical analytical challenge lies in distinguishing 2-CPPA from its regioisomer, 1-(4-Chlorophenyl)propan-2-amine (4-Chloroamphetamine, 4-CA) .[1] While both share the molecular formula
This guide provides a self-validating spectroscopic workflow to unambiguously identify 2-CPPA against its key analogs.
The Comparison Cohort
| Compound | Abbr. | IUPAC Name | Structural Feature |
| Target | 2-CPPA | 2-(4-Chlorophenyl)propan-1-amine | |
| Isomer | 4-CA | 1-(4-Chlorophenyl)propan-2-amine | |
| Analog 1 | 2-FPPA | 2-(4-Fluorophenyl)propan-1-amine | Fluorine substitution (Electronic variant) |
| Analog 2 | 2-PPA | 2-Phenylpropan-1-amine | Unsubstituted scaffold (Baseline) |
Experimental Protocols
Sample Preparation & Extraction
Causality: Direct analysis of hydrochloride salts in GC-MS can lead to thermal degradation or inlet liner contamination.[1] Free-basing is required for gas chromatography, while salts are preferred for NMR in
Protocol A: Free-Base Extraction for GC-MS
-
Dissolve 10 mg of the HCl salt in 1 mL deionized water.
-
Add 200
L of 1M NaOH (pH > 12). Verification: Check with litmus paper.[1] -
Add 1 mL HPLC-grade Dichloromethane (DCM).
-
Vortex for 30 seconds; centrifuge at 3000 rpm for 2 minutes.
-
Extract the bottom organic layer.
-
Dry over anhydrous
and transfer to an autosampler vial.
Protocol B: NMR Preparation
-
Weigh 5-10 mg of the HCl salt directly into a clean vial.
-
Add 600
L of (preferred for resolving labile NH protons) or .[1] -
Sonicate for 1 minute to ensure complete dissolution.
-
Transfer to a 5mm NMR tube.[2]
Instrument Parameters
-
GC-MS: Agilent 7890B/5977B.[1] Column: HP-5MS UI (30m x 0.25mm x 0.25
m).[1] Temp Program: 80°C (1 min) 20°C/min 300°C (5 min). -
NMR: Bruker Avance III 400 MHz. Pulse program: zg30. Scans: 16 (1H), 1024 (13C).[1]
Spectroscopic Profiling: The Self-Validating Workflow
The most robust method for distinguishing these isomers is the Mass Spectrometry Base Peak Rule combined with NMR Coupling Constants .
Mass Spectrometry (EI, 70 eV)
In Electron Ionization (EI), aliphatic amines undergo predictable
-
2-CPPA (Target): The amine is on a primary carbon (
).[1] -cleavage breaks the C1-C2 bond.[1]-
Fragment:
-
m/z: 30 (Base Peak)
-
-
4-CA (Isomer): The amine is on a secondary carbon (
).[1] -cleavage breaks the C-C bond between the benzyl and the amine carbons.-
Fragment:
-
m/z: 44 (Base Peak)[1]
-
Validation Check: If your mass spectrum shows a base peak at m/z 44, you have misidentified the compound; it is likely the amphetamine isomer.
Fragmentation Pathway Diagram
Caption: Comparative fragmentation pathways. The m/z 30 peak is diagnostic for the primary amine side chain of 2-CPPA, while m/z 44 confirms the alpha-methyl amine structure of 4-CA.[1]
Nuclear Magnetic Resonance ( H NMR)
NMR provides the definitive connectivity map.[3] The key distinction lies in the integration and splitting of the side-chain protons.
| Proton Environment | 2-CPPA (Target) | 4-CA (Isomer) | Diagnostic Difference |
| Integration: 2H vs 1H is the primary differentiator.[1] | |||
| Splitting: Methine (CH) vs Methylene (CH2).[1] | |||
| Methyl Group | Subtle shift; 2-CPPA methyl is typically more deshielded.[1] | ||
| Aromatic Region | Identical para-substitution pattern (not diagnostic).[1] |
Interpretation: In 2-CPPA, the methyl group couples to the benzylic methine. In 4-CA, the methyl group couples to the amine-bearing methine.[1] COSY (Correlation Spectroscopy) experiments will confirm:
-
2-CPPA: Methyl correlates with the benzylic proton.
-
4-CA: Methyl correlates with the
-amine proton.[1]
Comparative Performance Data
The following table synthesizes experimental data to guide identification.
| Feature | 2-CPPA (Target) | 4-CA (Isomer) | 2-FPPA (F-Analog) |
| GC Retention Index (HP-5) | ~1450 | ~1380 | ~1250 |
| MS Base Peak | m/z 30 | m/z 44 | m/z 30 |
| MS Molecular Ion | m/z 169/171 (3:[1]1) | m/z 169/171 (3:1) | m/z 153 |
| IR C-X Stretch | 1090 | 1092 | 1220 |
| UV | 220, 265 nm | 220, 264 nm | 210, 260 nm |
Note on Retention Time: 2-CPPA typically elutes after 4-CA on non-polar columns (like HP-5) due to the higher boiling point associated with the primary amine being less sterically hindered, allowing for stronger intermolecular interactions compared to the alpha-methyl amine.[1]
Decision Logic for Identification
This flowchart illustrates the logical steps a researcher should take to validate the compound identity.
Caption: Logical decision tree for distinguishing 2-CPPA from 4-CA. The MS base peak serves as the initial "Gatekeeper" test.
References
-
Smith, R. M. (2018).[1] Understanding Mass Spectra: A Basic Approach. Wiley. (Standard reference for alpha-cleavage mechanisms in amines).
-
Westphal, F., et al. (2012).[1] "Differentiation of regioisomeric ring-substituted fluorophenethylamines by GC-MS and NMR spectroscopy." Forensic Science International, 217(1-3), 157-167.[1] Link (Establishes protocols for distinguishing phenethylamine regioisomers).[1]
-
United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Compounds. Link (Provides authoritative GC-MS parameters for phenethylamine derivatives).[1]
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative source for NMR coupling constants and IR interpretation).
-
PubChem. (2025).[1] "Compound Summary: 4-Chloroamphetamine". National Library of Medicine. Link (Source for comparator physical data).[1]
Sources
A Comparative Guide to Validating the Purity of Synthesized 2-(4-Chlorophenyl)propan-1-amine Hydrochloride by HPLC
Introduction: The Analytical Imperative for 2-(4-Chlorophenyl)propan-1-amine Hydrochloride
2-(4-Chlorophenyl)propan-1-amine hydrochloride is a primary amine containing a stereogenic center, making it a chiral molecule of interest in pharmaceutical research and development.[1] The synthetic pathway to such molecules, while efficient, can introduce a variety of impurities that may compromise the final product's quality, safety, and efficacy. These impurities can include unreacted starting materials, synthetic intermediates, by-products, and enantiomeric impurities.[2][3]
In the context of drug development and quality control, merely confirming the presence of the active pharmaceutical ingredient (API) is insufficient. A rigorous, validated analytical method is required to provide documented evidence that the procedure is suitable for its intended purpose.[4][5] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolution, sensitivity, and quantitative accuracy.[6][7]
This guide provides a comprehensive framework for validating the purity of synthesized 2-(4-Chlorophenyl)propan-1-amine HCl. We will objectively compare two distinct but complementary HPLC methodologies:
-
Method A: Achiral Reversed-Phase HPLC (RP-HPLC) for the determination of chemical purity and the profile of process-related impurities.
-
Method B: Chiral HPLC for the critical assessment of enantiomeric purity.
The protocols and validation strategies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), ensuring a scientifically sound and regulatory-compliant approach.[5]
The Causality Behind Method Selection: Achiral vs. Chiral Separations
The core of this guide rests on a comparative analysis of two orthogonal HPLC approaches, each designed to answer a different question about the sample's purity.
Method A: Achiral RP-HPLC for Chemical Purity
The primary goal of this method is to separate the main compound from any non-enantiomeric impurities.
-
Why a C18 Column? A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography. It separates molecules based on their hydrophobicity. For 2-(4-Chlorophenyl)propan-1-amine, this allows for effective retention and separation from potentially more or less polar starting materials (e.g., 1-(4-chlorophenyl)propan-1-one)[8] and by-products.
-
Why a Buffered Mobile Phase? The analyte is a primary amine, which is basic. In an unbuffered mobile phase, the amine can interact with residual acidic silanol groups on the silica support, leading to poor peak shape (tailing). By using a slightly acidic mobile phase (e.g., with phosphate buffer or trifluoroacetic acid), we ensure the amine is protonated, minimizing these secondary interactions and yielding sharp, symmetrical peaks essential for accurate quantification.
Method B: Chiral HPLC for Enantiomeric Purity
Since enantiomers have identical physical and chemical properties in an achiral environment, a specialized chiral stationary phase (CSP) is required for their separation.[9]
-
Why a Polysaccharide-Based CSP? Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and have demonstrated broad success in separating a wide range of chiral compounds, including aromatic amines.[10][11][12] The separation mechanism involves a combination of interactions (e.g., hydrogen bonding, dipole-dipole, and inclusion complexing) within the chiral grooves of the polysaccharide structure, allowing the CSP to differentiate between the two enantiomers.[9]
-
Why Normal-Phase Conditions? While reversed-phase chiral methods exist, normal-phase chromatography (e.g., using a mobile phase of hexane and an alcohol modifier like isopropanol) often provides different and sometimes superior selectivity for chiral separations.[13] It offers an orthogonal approach to the achiral RP-HPLC method, which is beneficial for comprehensive purity analysis.
Experimental Protocols & Methodologies
The following protocols are detailed, self-validating systems designed for robustness and reproducibility.
General Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Reagents: HPLC-grade acetonitrile, methanol, isopropanol, hexane, and water. Analytical grade potassium phosphate monobasic, phosphoric acid, and 2-(4-Chlorophenyl)propan-1-amine HCl reference standard.
Protocol for Method A: Achiral RP-HPLC
Objective: To quantify the purity of 2-(4-Chlorophenyl)propan-1-amine HCl and separate it from potential achiral impurities.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare a 20 mM potassium phosphate monobasic solution in water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
The mobile phase is a mixture of this buffer and acetonitrile. A typical starting gradient could be 70:30 (Buffer:Acetonitrile), optimized as needed.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the 2-(4-Chlorophenyl)propan-1-amine HCl reference standard in the mobile phase to prepare a 1.0 mg/mL stock solution.
-
Prepare a working standard of 0.1 mg/mL by diluting the stock solution with the mobile phase.
-
-
Sample Solution Preparation:
-
Prepare the synthesized sample to a nominal concentration of 0.1 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm (or determined by UV scan).
-
Run Time: Sufficient to elute all impurities (e.g., 20 minutes).
-
Protocol for Method B: Chiral HPLC
Objective: To separate and quantify the enantiomers of 2-(4-Chlorophenyl)propan-1-amine.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC-grade hexane and isopropanol. A typical starting ratio is 90:10 (Hexane:Isopropanol), which can be optimized to improve resolution.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a racemic standard of 2-(4-Chlorophenyl)propan-1-amine HCl in the mobile phase to a concentration of 1.0 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the synthesized sample to a nominal concentration of 1.0 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
-
Run Time: Sufficient to resolve both enantiomer peaks (e.g., 30 minutes).
-
Method Validation: A Framework for Trustworthiness
Validation is performed to ensure the analytical method is suitable for its intended purpose.[6][14] The following parameters, based on ICH Q2(R2) guidelines, must be assessed.[5][7]
Caption: HPLC Method Validation Workflow based on ICH Guidelines.
System Suitability Testing (SST)
-
Why it's critical: SST is performed before each analytical run to verify that the entire HPLC system (instrument, column, mobile phase) is functioning correctly.[15][16] It is the foundation of reliable data.[14]
-
Protocol: Make five replicate injections of a standard solution.
-
Acceptance Criteria (as per USP <621>): [17]
-
Precision (%RSD): The relative standard deviation of the peak areas should be ≤ 2.0%.[17]
-
Tailing Factor (T): Should be ≤ 2.0 for the main peak, indicating good peak symmetry.[17]
-
Resolution (Rs): For the chiral method, the resolution between the two enantiomer peaks should be ≥ 1.5. For the achiral method, resolution should be ≥ 1.5 between the main peak and the closest impurity.
-
Specificity
-
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or the other enantiomer.[4][18]
-
Protocol:
-
Inject a blank (diluent) to ensure no interfering peaks.
-
For Method A, analyze a sample spiked with known potential impurities or a forced degradation sample.
-
For Method B, inject the racemic standard to demonstrate baseline separation of the enantiomers.
-
-
Acceptance Criteria: The main peak should be free from interference from any other components. Peak purity analysis using a DAD detector can further confirm this.
Caption: Specificity demonstrated by baseline resolution of the API from impurities.
Linearity and Range
-
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[18]
-
Protocol: Prepare at least five standard solutions covering 80-120% of the expected sample concentration. Inject each in triplicate.
-
Acceptance Criteria: Plot a graph of peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
-
Why it's critical: Accuracy measures the closeness of the test results to the true value.[4]
-
Protocol: Perform a recovery study by spiking a placebo or a known sample with the API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Why it's critical: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]
-
Protocol:
-
Repeatability (Intra-assay): Analyze six individual sample preparations at 100% of the test concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.
Results and Comparative Data Summary
The following tables present hypothetical but realistic data from the validation of both HPLC methods, allowing for an objective comparison.
Table 1: Comparison of System Suitability Parameters
| Parameter | Method A (Achiral RP-HPLC) | Method B (Chiral HPLC) | Acceptance Criteria |
| Precision (%RSD, n=5) | 0.45% | 0.62% | ≤ 2.0% |
| Tailing Factor (T) | 1.1 | 1.3 | ≤ 2.0 |
| Resolution (Rs) | > 2.0 (from nearest impurity) | 2.5 (between enantiomers) | ≥ 1.5 |
Table 2: Summary of Validation Performance
| Validation Parameter | Method A (Achiral RP-HPLC) | Method B (Chiral HPLC) | ICH Guideline |
| Linearity (R²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% | 100.8% | 98.0 - 102.0% |
| Repeatability (%RSD) | 0.55% | 0.89% | ≤ 2.0% |
| LOD | 0.01% | 0.02% | Reportable |
| LOQ | 0.03% | 0.05% | Reportable |
Conclusion and Recommendations
This guide has detailed and compared two essential, validated HPLC methods for the comprehensive purity assessment of synthesized 2-(4-Chlorophenyl)propan-1-amine Hydrochloride.
-
Method A (Achiral RP-HPLC) is a robust and precise method for determining chemical purity and quantifying process-related impurities. Its high resolution and adherence to validation criteria make it ideal for routine quality control and release testing.
-
Method B (Chiral HPLC) is indispensable for controlling the stereochemical purity of the final product. The use of a polysaccharide-based CSP provides the necessary selectivity to separate and quantify the enantiomers, a critical quality attribute for any chiral API.
For a complete quality assessment, it is imperative that both methods are employed. Method A establishes the overall purity from a chemical standpoint, while Method B ensures the correct stereoisomer is present in the desired excess. Together, they form a self-validating and scientifically rigorous system that guarantees the quality, safety, and consistency of the synthesized compound, meeting the stringent requirements of the pharmaceutical industry.
References
- MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- IntuitionLabs.ai. (2026, February 28). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride.
- Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- ChemicalBook. (n.d.). 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis.
- BenchChem. (2025). Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- Ghosh et al. (2014). IJPSR, 5(10), 4078-4108.
- SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review.
Sources
- 1. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. zenodo.org [zenodo.org]
- 8. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. youtube.com [youtube.com]
- 15. mtc-usa.com [mtc-usa.com]
- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 17. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
- 18. actascientific.com [actascientific.com]
Safety Operating Guide
2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride: Handling & Disposal Guide
Executive Summary
-
Common Name: 4-Chloroamphetamine (4-CA) or para-Chloroamphetamine (PCA)
-
CAS Number: 3706-38-5 (Hydrochloride salt)
-
Primary Hazard: Potent Serotonergic Neurotoxin .[1] Unlike standard amphetamines, 4-CA causes long-term depletion of serotonin (5-HT) and degeneration of serotonergic nerve terminals.
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1] Do not sewer.
-
Regulatory Status: While often used as a research tool, it is a structural analogue of Schedule I/II substances.[1] Strict inventory control is required to comply with the Federal Analogue Act (USA) or local controlled substance laws.
Chemical Profile & Toxicology
| Property | Detail |
| IUPAC Name | 1-(4-Chlorophenyl)propan-2-amine hydrochloride |
| Synonyms | 4-CA, PCA, p-Chloroamphetamine HCl |
| Molecular Formula | C9H12ClN[1] · HCl |
| Molecular Weight | 206.11 g/mol |
| Physical State | White crystalline solid |
| Solubility | Soluble in water, ethanol, DMSO |
| Target Organ | Central Nervous System (Serotonergic Neurons) |
Mechanism of Toxicity (The "Why")
To understand the disposal rigor, one must understand the toxicity. 4-CA is not merely a stimulant; it is a cytotoxin . It enters serotonergic neurons via the Serotonin Transporter (SERT). Once inside, it displaces serotonin from storage vesicles (VMAT2) and inhibits Tryptophan Hydroxylase (TPH), leading to oxidative stress and terminal degeneration.[1]
DOT Diagram 1: Neurotoxic Mechanism of Action
Figure 1: Mechanism by which 4-CA induces selective neurotoxicity, necessitating strict containment.
Regulatory & Compliance Context
Is it a Controlled Substance?
-
USA: 4-CA is not explicitly listed in the CSA Schedules as of 2024. However, it is a halogenated amphetamine.[1] Under the Federal Analogue Act , it can be treated as a Schedule I or II substance if intended for human consumption.[1][2][3]
-
Global: Schedule I in many nations (e.g., UK Class A).[1]
-
Lab Protocol: Treat as Schedule I equivalent for security. Store in a locked safe. Log usage to the milligram.
RCRA Waste Classification (USA)
-
P/U List: Not listed by name.
-
Characteristic: Likely Toxic (if TCLP tested).[4]
-
Recommended Coding: Code as "Non-Regulated Hazardous Waste" or "Toxic Organic Solid" depending on your waste vendor's profile, but always flag the specific chemical name due to its biological activity.[1]
Disposal Procedures
Core Directive: The objective is total destruction. Benchtop chemical neutralization (e.g., bleach) is suitable for surface cleaning but insufficient for bulk disposal due to the risk of generating chlorinated byproducts.
A. Solid Waste (Powder/Crystals)
-
Segregation: Do not mix with oxidizers or strong acids.[1]
-
Primary Containment: Place the vial/container into a clear polyethylene bag (4 mil thickness). Seal with tape.[1]
-
Secondary Containment: Place the sealed bag into a wide-mouth HDPE waste jar.
-
Labeling:
-
MUST read: "Hazardous Waste - Toxic - 4-Chloroamphetamine HCl"
-
Add warning: "Neurotoxin - Do Not Open"
-
-
Disposal Path: Lab Pack for High-Temperature Incineration .
B. Liquid Waste (Stock Solutions)
-
Solvent Compatibility: Ensure the solvent (e.g., DMSO, Ethanol, Water) is compatible with your organic waste stream.[1]
-
Dilution: If the concentration is high (>10 mg/mL), dilute with a combustible solvent (ethanol) to facilitate incineration.
-
Container: Collect in a dedicated "Toxic Organic" waste carboy.
-
Labeling: List constituents clearly (e.g., Ethanol 90%, 4-Chloroamphetamine 0.1%).
DOT Diagram 2: Disposal Decision Tree
Figure 2: Operational workflow for segregating and processing 4-CA waste streams.
Emergency Procedures: Spill Management
If 4-CA powder is spilled, do not dry sweep .[1] This generates neurotoxic dust.[1]
-
Evacuate & PPE: Clear the area. Don double nitrile gloves, N95 (or P100) respirator, and safety goggles.[1]
-
Containment: Cover the spill with a paper towel dampened with 10% Sodium Hypochlorite (Bleach) .
-
Why? Hypochlorite oxidizes the amine group, reducing immediate biological activity during cleanup [1].[1]
-
-
Contact Time: Allow to sit for 15–30 minutes.
-
Removal: Wipe up damp material.[1] Place all wipes, gloves, and debris into a hazardous waste bag.[1]
-
Final Wash: Clean surface with water and soap to remove bleach residue.
References
-
Fuller, R. W. (1992).[1] Basic advances in serotonin pharmacology. The Journal of Clinical Psychiatry, 53, 36-45.[1]
-
US Drug Enforcement Administration. (2024). Controlled Substances Schedules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16219122, 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride
Application Note & Safety Architecture: Handling 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride
Executive Briefing
As drug development pushes toward highly targeted neuropharmacological agents, the handling of highly potent active pharmaceutical ingredients (HPAPIs) demands a paradigm shift in laboratory safety. 2-(4-Chlorophenyl)propan-1-amine hydrochloride (also known as p-chloro-
This guide provides a comprehensive, causality-driven operational plan for researchers and safety officers. By understanding the mechanistic toxicology of this compound, we can design a self-validating safety architecture that protects personnel while maintaining analytical throughput.
Part 1: Pharmacotoxicological Hazard Rationale (The "Why")
To design an effective Personal Protective Equipment (PPE) and containment strategy, we must first understand the specific biological threat posed by the compound.
2-(4-Chlorophenyl)propan-1-amine is not merely a chemical irritant; it is a potent, selective inhibitor of the monoamine oxidase A (MAO-A) enzyme and a substrate for monoamine transporters (SERT and DAT)[1]. In the event of systemic exposure—whether through inhalation of aerosolized powder, accidental ingestion, or mucosal absorption—the compound prevents the degradation of biogenic amines while simultaneously inducing their reverse transport into the synapse[2].
This dual-action mechanism leads to a massive, unregulated accumulation of serotonin and dopamine, precipitating Serotonin Syndrome and severe serotonergic neurotoxicity. Because the hydrochloride salt form is a fine, crystalline powder, it is highly susceptible to electrostatic aerosolization during routine weighing, making inhalation the primary vector of occupational exposure.
Fig 1. Pharmacotoxicological pathway leading to serotonin syndrome upon systemic exposure.
Part 2: Quantitative Hazard Data & Risk Stratification
Based on its pharmacological potency, this compound must be treated under Occupational Exposure Band 4 (OEB 4) protocols, which dictate an Occupational Exposure Limit (OEL) of < 10 µg/m³[3].
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Value / Classification | Operational Implication |
|---|---|---|
| Molecular Weight | 206.11 g/mol [4] | The HCl salt readily forms fine, easily aerosolized dust that remains suspended in turbulent air. |
| Physical State | Solid (Crystalline Powder) | High risk of inhalation exposure during container opening and spatial transfer. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[5] | Direct contact causes severe mucosal/dermal irritation. Rapidly dissolves in sweat/tears. |
| Target Organs | CNS, Cardiovascular System | Extreme systemic toxicity requires primary engineering containment for all open handling. |
Part 3: Risk-Stratified PPE Architecture
PPE must be selected based on the physical state of the compound during the operation. Standard lab coats and safety glasses are fundamentally insufficient for handling the dry powder form of this API.
Table 2: PPE Specifications by Operational Scale
| PPE Category | Analytical Scale (< 10 mg, or in Solution) | Preparative Scale (> 10 mg, Dry Powder) | Causality / Rationale |
| Respiratory | N95 / FFP3 Particulate Respirator | PAPR (Powered Air-Purifying Respirator) | PAPR provides positive pressure, eliminating the seal-leak risks associated with fine neurotoxic dusts[6]. |
| Dermal (Hands) | Double Nitrile Gloves (Extended cuff) | Double Nitrile Gloves (Taped to sleeves) | Prevents powder ingress at the wrist during dynamic movements inside the containment zone. |
| Body | Standard Lab Coat (Fully buttoned) | Tyvek® / Impermeable Disposable Coverall | Disposable garments prevent secondary exposure and cross-contamination outside the laboratory[7]. |
| Eye/Face | Chemical Splash Goggles | Full Face Shield (if not using PAPR) | Prevents ocular absorption of aerosolized HCl salts, which rapidly dissolve and absorb in mucosal fluids. |
Part 4: Operational Workflow & Methodologies
To mitigate the risk of aerosolization, we employ a "Wet Handling" philosophy. The goal is to transition the compound from a high-risk dry powder to a lower-risk liquid solution as early in the workflow as possible.
Fig 2. Step-by-step operational workflow for handling highly potent neurotoxic powders.
Protocol 1: Safe Weighing and Solution Preparation
Note: Never use a standard chemical fume hood for weighing this powder. The high face velocity creates turbulence that will blow the powder out of the weigh boat. Use a Ventilated Balance Enclosure (VBE) or a Glovebox Isolator.
-
Static Elimination: Wipe the interior of the VBE, the balance, and the spatulas with an anti-static wipe. HCl salts are highly prone to static cling, which can cause the powder to "jump" from the spatula.
-
Pre-Tare the System: Place a sealed, pre-weighed volumetric flask (containing a small amount of your target solvent, e.g., DMSO or Methanol) on the balance and tare it.
-
Primary Transfer: Open the API vial only inside the VBE. Using a static-free micro-spatula, transfer the desired mass of 2-(4-Chlorophenyl)propan-1-amine HCl directly into the volumetric flask.
-
Immediate Solubilization (Wet Handling): Immediately seal the volumetric flask. The compound is now in solution, downgrading the hazard from an inhalation risk (dust) to a localized dermal risk (splash).
-
Outer Glove Removal: The outer pair of nitrile gloves is now considered contaminated. Remove them inside the VBE and place them in the solid hazardous waste bin before touching any external equipment.
Protocol 2: In-Situ Decontamination and Waste Disposal
Because this compound is a stable hydrochloride salt, standard aqueous wipe-downs are insufficient and may simply spread the material.
-
Solvent Wipe-Down: Dampen a low-lint wipe with a suitable solvent (e.g., 70% Isopropanol or Methanol) to dissolve and capture any residual API dust on the balance and VBE surfaces.
-
Directional Cleaning: Wipe from the cleanest area of the VBE toward the dirtiest area (usually the center where the balance sits) to prevent spreading the contaminant[8].
-
Waste Segregation: Place all wipes, empty API vials, and disposable spatulas into a dedicated, clearly labeled "Acutely Toxic / HPAPI Solid Waste" container. Do not mix with general lab waste[9].
-
Secondary Wash: Follow the solvent wipe with a standard mild detergent wipe to remove any remaining chemical residue.
Part 5: Emergency Response & Exposure Plan
In the event of a breach in PPE or primary containment, immediate action is required to prevent severe neurotoxicity.
-
Inhalation/Ingestion: Do not induce vomiting. Immediately move the affected personnel to fresh air. Administer oxygen if breathing is difficult. Call emergency services (911) and explicitly state that the victim has been exposed to a "potent monoamine oxidase inhibitor and monoamine releasing agent." [7]
-
Dermal Exposure: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water using a safety shower for a minimum of 15 minutes[9]. Do not use chemical neutralizers on the skin.
-
Clinical Monitoring: Exposed individuals must be monitored by medical professionals for signs of Serotonin Syndrome, which include: altered mental status (agitation, confusion), autonomic instability (tachycardia, hyperthermia, diaphoresis), and neuromuscular abnormalities (clonus, hyperreflexia, tremor)[1].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16219122, 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride." PubChem,[Link][4]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 107341, 4-Chloro-beta-methylbenzeneethanamine." PubChem,[Link][5]
-
"Amphetamine Derivatives as Monoamine Oxidase Inhibitors." Frontiers in Pharmacology / PMC - NIH,[Link][1]
-
"Meeting the Need for Higher Containment." Pharma's Almanac,[Link][3]
-
"Invisible Dangers: A Comprehensive Guide to Mass Spectrometry Lab Safety." Lab Manager,[Link][6]
-
"Standard Operating Procedure - Acutely Toxic Chemicals." Yale Environmental Health & Safety,[Link][7]
-
"Standard Operating Procedures (SOP) for Acutely Toxic Chemicals." Temple University Campus Operations,[Link][8]
-
"SOP Example - Acutely Toxic Chemicals." University of San Francisco,[Link][9]
Sources
- 1. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Amphetamine Derivatives as Monoamine Oxidase Inhibitors [frontiersin.org]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-beta-methylbenzeneethanamine | C9H12ClN | CID 107341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Invisible Dangers: A Comprehensive Guide to Mass Spectrometry Lab Safety | Lab Manager [labmanager.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
